molecular formula C25H27N3O5 B12417692 mIDH1-IN-1

mIDH1-IN-1

Cat. No.: B12417692
M. Wt: 449.5 g/mol
InChI Key: RUHPWACMABXFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide is a synthetically designed small molecule characterized by a propiolamide core structure that incorporates multiple pharmacologically active domains, including a cyclohexylamino group, a 4-methoxy-2-methylphenyl ring, and a 4-nitrophenyl moiety. This specific molecular architecture suggests potential research applications across several biological domains. The compound's structural features share characteristics with molecules investigated for serine protease inhibition , which are relevant to antiviral research, particularly against hepatitis C virus (HCV) and other viral pathogens. The 4-nitrophenyl group, a component known to contribute to biological activity in research compounds , along with the methoxyphenyl moiety similar to those found in compounds with documented receptor binding properties , indicates potential for neurological and pharmacological studies. The propiolamide (prop-2-ynamide) backbone represents an under-explored chemical space in medicinal chemistry research, offering opportunities for investigating novel mechanism of action pathways. Researchers may utilize this compound as a chemical scaffold for developing targeted protein degraders (PROTACs) or as a molecular tool for studying signal transduction pathways. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on aromatic systems creates a unique electronic profile that may influence biomolecular interactions. This compound is provided as a high-purity chemical entity for research purposes exclusively. It is intended for use by qualified researchers in controlled laboratory settings only. Not for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use. Researchers should conduct appropriate safety assessments and comply with all institutional and governmental regulations governing the handling of research chemicals.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide

InChI

InChI=1S/C25H27N3O5/c1-4-23(29)27(19-10-12-20(13-11-19)28(31)32)24(22-15-14-21(33-3)16-17(22)2)25(30)26-18-8-6-5-7-9-18/h1,10-16,18,24H,5-9H2,2-3H3,(H,26,30)

InChI Key

RUHPWACMABXFIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(=O)NC2CCCCC2)N(C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C#C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of mIDH1 Inhibitors in Glioma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed overview of the molecular mechanisms by which selective inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) exert their effects on glioma cells. It consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the core biological processes.

Introduction: The Role of IDH1 Mutation in Glioma

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a defining feature of lower-grade gliomas and secondary glioblastomas, present in over 70% of these tumors.[1] The most common mutation is a single amino acid substitution at arginine 132 (R132H).[1] This mutation confers a neomorphic (new) enzymatic function: instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (D-2-HG).[1][2]

The accumulation of the oncometabolite D-2-HG to millimolar concentrations within the tumor competitively inhibits α-KG-dependent dioxygenases.[1] Key enzymes affected include TET DNA hydroxylases and Jumonji domain-containing histone demethylases (JHDMs).[2] This inhibition leads to widespread epigenetic dysregulation, including DNA hypermethylation and altered histone methylation patterns, which ultimately blocks the differentiation of glioma cells, locking them in a stem-like, proliferative state.[1][2] Selective mIDH1 inhibitors are designed to reverse this oncogenic process by specifically targeting the mutant enzyme.

Core Mechanism of Action of mIDH1 Inhibitors

The primary mechanism of action of mIDH1 inhibitors is the direct and selective blockade of the mutant IDH1 enzyme's catalytic activity. This prevents the conversion of α-KG to D-2-HG. The subsequent sharp reduction in intracellular D-2-HG levels relieves the competitive inhibition of α-KG-dependent dioxygenases.

This restoration of enzyme function leads to a cascade of downstream effects:

  • Epigenetic Reprogramming: The activity of histone demethylases is restored, leading to the removal of repressive histone marks such as the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][2]

  • Induction of Differentiation: The reversal of the epigenetic block allows for the re-expression of genes associated with glial cell differentiation.[1][2] Consequently, glioma cells lose their stem-like properties and begin to differentiate into astrocyte-like cells, a process that can be observed by changes in cell morphology and the expression of differentiation markers like Glial Fibrillary Acidic Protein (GFAP).

  • Inhibition of Tumor Growth: By promoting differentiation and reversing the oncogenic effects of D-2-HG, mIDH1 inhibitors impair the growth of IDH1-mutant glioma cells.[1][2]

Signaling Pathway Visualization

cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Glioma Cell (Mutant IDH1) cluster_2 Treated Glioma Cell Isocitrate_wt Isocitrate IDH1_wt IDH1 (WT) Isocitrate_wt->IDH1_wt aKG_wt α-Ketoglutarate Dioxygenases_wt α-KG Dependent Dioxygenases (e.g., TET, JHDMs) aKG_wt->Dioxygenases_wt Cofactor IDH1_wt->aKG_wt Differentiation_wt Normal Cellular Differentiation Dioxygenases_wt->Differentiation_wt Enables aKG_mut α-Ketoglutarate IDH1_mut IDH1 (R132H) aKG_mut->IDH1_mut D2HG D-2-Hydroxyglutarate (Oncometabolite) IDH1_mut->D2HG Dioxygenases_mut α-KG Dependent Dioxygenases D2HG->Dioxygenases_mut Inhibits Block Differentiation Block Dioxygenases_mut->Block Inhibitor mIDH1 Inhibitor (e.g., mIDH1-IN-1) IDH1_mut_treated IDH1 (R132H) Inhibitor->IDH1_mut_treated Blocks D2HG_reduction D-2-HG Levels Reduced Inhibitor->D2HG_reduction Leads to Dioxygenases_restored Dioxygenase Activity Restored D2HG_reduction->Dioxygenases_restored Differentiation_induced Differentiation Induced Dioxygenases_restored->Differentiation_induced

Caption: Mechanism of mIDH1 inhibition in glioma cells.

Quantitative Data

The efficacy of mIDH1 inhibitors is measured by their ability to reduce D-2-HG production and impact cell viability. Data presented below is for the well-characterized selective mIDH1-R132H inhibitor AGI-5198, which serves as a proxy for the this compound class of molecules.

ParameterCell Line / ModelValueReference
Enzymatic Inhibition Recombinant IDH1-R132HIC₅₀ = 0.07 µM[1]
Recombinant IDH1-WTIC₅₀ = 23 µM[1]
Cellular 2-HG Reduction U87-R132H Glioblastoma CellsIC₅₀ = 40 nM[3]
TS603 Glioma Neurospheres>95% reduction at 1 µM[1]
Patient-Derived Cultures>99% reduction at 2.5 µM[4]
In Vivo 2-HG Reduction TS603 Glioma Xenografts~97% reduction (450 mg/kg)[1]
Effect on Cell Growth Patient-Derived CulturesNo significant effect on short-term viability[4][5]
TS603 Glioma XenograftsSignificant growth delay[2]

Key Experimental Protocols

The following sections detail the methodologies used to assess the mechanism of action of mIDH1 inhibitors.

Measurement of D-2-Hydroxyglutarate (LC-MS/MS)

This protocol allows for the precise quantification of D-2-HG and L-2-HG enantiomers in cell pellets or culture medium.

  • Sample Preparation & Extraction:

    • Cell pellets are washed with PBS and metabolites are extracted using an 80% methanol solution cooled to -80°C.

    • Samples are vortexed vigorously and centrifuged at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • The supernatant containing the metabolite extract is transferred to a new tube. An internal standard (e.g., ¹³C₅-D-2HG) is added to each sample.[6]

  • Chiral Derivatization:

    • To separate the D- and L-enantiomers, extracts are dried under nitrogen gas.

    • The dried extract is reconstituted in a solution containing a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN), under acidic conditions.[6][7]

    • The reaction is heated to facilitate the formation of diastereomers, which have different physicochemical properties.[6]

  • LC-MS/MS Analysis:

    • Chromatography: Separation is performed on a liquid chromatography system equipped with a ZIC-HILIC (hydrophilic interaction liquid chromatography) column.[8] An isocratic elution is typically used.

    • Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized D-2-HG, L-2-HG, and the internal standard are monitored for quantification.[9]

    • Quantification: A standard curve is generated using known concentrations of D- and L-2-HG to calculate the absolute concentration in the samples.

Western Blot for Histone Modifications

This protocol is used to detect changes in specific histone marks, such as H3K9me3, following inhibitor treatment.

  • Histone Extraction:

    • Nuclei are isolated from glioma cells using a hypotonic lysis buffer.

    • Histones are then acid-extracted from the nuclear pellet using 0.2 N HCl or H₂SO₄ overnight at 4°C.

    • The supernatant containing histones is neutralized and protein concentration is determined.

  • SDS-PAGE:

    • Prepare samples by diluting in 1X LDS sample buffer with a reducing agent (e.g., 100 mM DTT) and heating to 95°C for 5 minutes.[10]

    • Load 10-25 µg of histone extract per lane on a high-percentage (15% or higher) Bis-Tris polyacrylamide gel to achieve effective resolution of low molecular weight histone proteins.[11]

    • Run the gel in MES or MOPS SDS running buffer until adequate separation is achieved.[11]

  • Protein Transfer:

    • Transfer proteins from the gel to a nitrocellulose membrane with a small pore size (0.2 µm) to ensure optimal retention of the small histone proteins.[11][12]

    • Verify successful transfer by staining the membrane with Ponceau S.[13]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[10][11] Milk is often avoided as it can interfere with the detection of some histone modifications.

    • Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me3) diluted in blocking buffer, typically overnight at 4°C with gentle rocking.[12][13]

    • Wash the membrane extensively with TBST (e.g., 3 x 10-minute washes).[13]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film. Normalize the signal to total Histone H3 levels.[14]

Immunofluorescence for Differentiation Marker (GFAP)

This protocol is used to visualize the expression and localization of the astrocytic differentiation marker GFAP in glioma neurospheres.

  • Sphere Plating and Fixation:

    • Grow glioma cells as neurospheres in neural stem cell media.

    • Transfer intact neurospheres to chamber slides coated with an attachment factor (e.g., Matrigel or Geltrex).

    • Allow spheres to attach, then fix with 4% paraformaldehyde (PFA) or a specialized fixative like 1,4-benzoquinone for better antigen preservation.[15]

  • Permeabilization and Blocking:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

    • Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% Normal Goat Serum and 1% BSA in PBST) for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate the cells with a primary antibody against GFAP (e.g., mouse monoclonal clone GA-5) diluted in blocking buffer, overnight at 4°C.[16][17]

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

    • For nuclear counterstaining, add DAPI or Hoechst stain during the final 10 minutes of incubation.

  • Imaging:

    • Wash three times with PBST.

    • Mount the slide with an anti-fade mounting medium.

    • Visualize the staining using a fluorescence or confocal microscope. Increased green fluorescence (GFAP) indicates astrocytic differentiation.[18]

Experimental Workflow Visualization

cluster_1 cluster_2 cluster_3 start Start: Culture mIDH1 Glioma Neurospheres treatment Treat with mIDH1 Inhibitor (e.g., 1µM for 7 days) vs. DMSO Vehicle Control start->treatment path1 Biochemical Analysis path2 Epigenetic Analysis path3 Phenotypic Analysis harvest Harvest Cells and Media treatment->harvest histone_extract Histone Extraction treatment->histone_extract fix_stain Fix and Stain Neurospheres treatment->fix_stain lcms Quantify D-2-HG (LC-MS/MS) harvest->lcms result1 Result: Significant decrease in D-2-HG levels lcms->result1 western Western Blot for H3K9me3 & Total H3 histone_extract->western result2 Result: Reduced H3K9me3/H3 ratio western->result2 if_stain Immunofluorescence for GFAP (Green) & DAPI (Blue) fix_stain->if_stain microscopy Confocal Microscopy if_stain->microscopy result3 Result: Increased GFAP expression and differentiated morphology microscopy->result3

Caption: Workflow for assessing mIDH1 inhibitor effects.

References

The Role of mIDH1-IN-1 in the Inhibition of 2-Hydroxyglutarate Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant event in the pathogenesis of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[2][3] Consequently, the development of small molecule inhibitors targeting mutant IDH1 (mIDH1) has become a promising therapeutic strategy. This technical guide provides an in-depth overview of mIDH1-IN-1, a potent and selective inhibitor of mIDH1, focusing on its role in inhibiting 2-HG production. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation.

Introduction to Mutant IDH1 and 2-HG Production

Wild-type IDH1 is a crucial enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-KG.[4][5] Cancer-associated mutations, most commonly occurring at the R132 residue of IDH1, alter the enzyme's active site.[1] This alteration results in a loss of its normal function and a gain of a new function: the NADPH-dependent reduction of α-KG to 2-HG.[1][5][6] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes that promote cancer development.[2][7]

This compound: A Potent Inhibitor of 2-HG Production

This compound is a small molecule inhibitor designed to selectively target mutant IDH1 enzymes. Its mechanism of action involves binding to the mutant enzyme and preventing the reduction of α-KG to 2-HG.

Quantitative Efficacy of this compound

The potency of this compound has been characterized through various in vitro and cellular assays. The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line / EnzymeReference
IC50 (Enzymatic) 961.5 ± 25.3 nMIDH1 R132H[8]
EC50 (2-HG Inhibition) 208.6 ± 8.0 nMHT1080 cells[8]
IC50 (Anti-proliferation) 41.8 nMIDH1 mutant-U-87 cells[8]

Signaling Pathways Implicated in Mutant IDH1 Function

The oncogenic effects of mutant IDH1 and 2-HG are mediated through the dysregulation of several key signaling pathways. Understanding these pathways is crucial for comprehending the broader impact of mIDH1 inhibition.

IDH1_Signaling_Pathways cluster_0 Mutant IDH1 cluster_1 Metabolic Shift cluster_2 Downstream Effects mIDH1 Mutant IDH1 (e.g., R132H) alpha_KG α-Ketoglutarate (α-KG) PI3K_AKT PI3K/AKT/mTOR Pathway mIDH1->PI3K_AKT Activates TGF_beta TGF-β/Smad Pathway mIDH1->TGF_beta Modulates Two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG NADPH Epigenetic Epigenetic Dysregulation Two_HG->Epigenetic Inhibits α-KG dependent dioxygenases HIF1a HIF-1α Regulation Two_HG->HIF1a Impacts

Figure 1: Key signaling pathways affected by mutant IDH1.

Mutant IDH1-driven 2-HG production leads to epigenetic dysregulation by inhibiting histone and DNA demethylases.[7] Furthermore, mutant IDH1 has been shown to activate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell migration and invasion.[9][10][11] There is also evidence for the modulation of the TGF-β/Smad signaling pathway.[12] Additionally, 2-HG can impact the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3]

Experimental Protocols for Evaluating this compound

The following sections detail standardized protocols for assessing the efficacy of mIDH1 inhibitors like this compound.

General Experimental Workflow

A typical workflow for evaluating a novel mIDH1 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

Experimental_Workflow start Start: Novel mIDH1 Inhibitor biochemical_assay Biochemical Assay: Enzyme Inhibition (IC50) start->biochemical_assay cellular_assay Cellular Assay: 2-HG Production (EC50) biochemical_assay->cellular_assay Potent Inhibitors target_engagement Target Engagement: CETSA cellular_assay->target_engagement Cell-permeable Inhibitors downstream_effects Downstream Effects: Differentiation & Proliferation Assays target_engagement->downstream_effects Confirmed Target Binding adme ADME/PK Studies downstream_effects->adme Desired Cellular Activity end End: Lead Candidate adme->end

Figure 2: A generalized workflow for the preclinical evaluation of mIDH1 inhibitors.
Measurement of 2-HG Production in Cell Culture

This protocol describes the quantification of 2-HG levels in the extracellular media of cells harboring an IDH1 mutation.

Materials:

  • IDH1 mutant cell line (e.g., HT1080, U87-MG R132H)[2][13]

  • Cell culture medium and supplements

  • This compound or other test compounds

  • 96-well cell culture plates

  • Mass spectrometer (LC-MS or GC-MS)[13][14] or a fluorescence-based 2-HG assay kit[15]

  • Deproteination agent (e.g., methanol)

Procedure:

  • Cell Seeding: Seed the IDH1 mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period, typically 48-72 hours.[2][16]

  • Sample Collection: Collect the cell culture supernatant.

  • Sample Preparation: Deproteinate the samples by adding a solvent like cold methanol and centrifuging to pellet the precipitated proteins.

  • 2-HG Quantification:

    • Mass Spectrometry: Analyze the supernatant for 2-HG levels using a validated LC-MS or GC-MS method.[14][17] This is the gold standard for accurate quantification.

    • Fluorescence Assay: Alternatively, use a commercial D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)-based assay for high-throughput screening.[15] This assay couples the oxidation of 2-HG to the reduction of a fluorescent probe.

  • Data Analysis: Determine the EC50 value by plotting the 2-HG concentration against the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro mIDH1 Enzyme Inhibition Assay

This protocol outlines the procedure for determining the IC50 of an inhibitor against a purified recombinant mIDH1 enzyme.

Materials:

  • Purified recombinant mIDH1 enzyme (e.g., R132H)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)[18]

  • α-Ketoglutarate (α-KG)

  • NADPH

  • This compound or other test compounds

  • 384-well assay plates

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the assay buffer, α-KG, and NADPH.

  • Compound Addition: Add serial dilutions of the test compound to the wells of the assay plate.

  • Enzyme Addition: Initiate the reaction by adding the purified mIDH1 enzyme to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection: Measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm. Alternatively, a coupled-enzyme assay using diaphorase can be used to generate a fluorescent signal.[2]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that an inhibitor binds to its intended target within the complex cellular environment.

Materials:

  • IDH1 mutant cell line

  • This compound or other test compounds

  • Lysis buffer

  • Antibody specific for IDH1

  • Western blotting reagents and equipment

  • PCR thermocycler or heating blocks

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Separation: Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

  • Western Blotting: Analyze the amount of soluble IDH1 in the supernatant by Western blotting using an IDH1-specific antibody.

  • Data Analysis: A successful inhibitor will stabilize the IDH1 protein, resulting in a higher melting temperature (the temperature at which 50% of the protein is denatured). This shift in the melting curve confirms target engagement.[2]

Conclusion

This compound is a valuable research tool and a representative of a promising class of targeted cancer therapies. Its ability to potently and selectively inhibit the production of the oncometabolite 2-HG in cells harboring IDH1 mutations underscores the therapeutic potential of this approach. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel mIDH1 inhibitors, with the ultimate goal of improving outcomes for patients with IDH1-mutant cancers.

References

An In-depth Technical Guide to mIDH1-IN-1 Target Engagement and Binding Site Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies and data interpretation for characterizing the interaction of the selective inhibitor mIDH1-IN-1 with its target, the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme. The content covers key aspects of target engagement, binding affinity, and the molecular details of the inhibitor's binding site.

Introduction to Mutant IDH1 as a Therapeutic Target

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, IDH1 acquires a gain-of-function mutation, most commonly at the R132 residue.[1][2] This mutant enzyme (mIDH1) exhibits a neomorphic activity, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[1][3] The development of small molecule inhibitors that specifically target mIDH1, such as this compound, represents a promising therapeutic strategy.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound is quantified through various biochemical and cell-based assays. The data presented below is a synthesis of typical results obtained for potent and selective mIDH1 inhibitors.

Assay TypeTargetParameterValueReference
Biochemical Assay mIDH1 (R132H)IC₅₀961.5 nM[2]
Cell-Based Assay HT1080 cells (mIDH1 R132C)2-HG Production EC₅₀208.6 ± 8.0 nM[2]
Cell Proliferation Assay IDH1 mutant-U-87 cellsIC₅₀41.8 nM[2]
Cellular Thermal Shift Assay (CETSA) U87 (R132H) glioblastoma cellsThermal StabilizationSignificant stabilization observed[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

In Vitro mIDH1 Enzymatic Activity Assay (Fluorescence-Based)

This assay measures the ability of an inhibitor to block the mIDH1-catalyzed conversion of α-KG to 2-HG by monitoring the consumption of the cofactor NADPH, which results in a decrease in fluorescence.

Materials:

  • Recombinant mIDH1 (e.g., R132H or R132C) enzyme

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.005% (v/v) Tween 20, 0.1 mg/mL BSA, and 0.2 mM DTT.[4]

  • This compound or other test compounds

  • 96-well or 384-well black plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

  • Prepare a solution of the mIDH1 enzyme in the assay buffer.

  • Add the test compound (this compound) at various concentrations to the wells of the microplate.

  • Add the mIDH1 enzyme to the wells containing the test compound and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.[5]

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH to each well.[5]

  • Immediately begin monitoring the decrease in NADPH fluorescence over time using a plate reader.

  • The initial reaction velocity is calculated from the linear phase of the fluorescence decay curve.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][6][7]

Materials:

  • Cells expressing the target protein (e.g., U87 glioblastoma cells engineered to express mIDH1 R132H)[1]

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against IDH1

Procedure:

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) and incubate for a specific duration (e.g., 1-2 hours) at 37°C.[8]

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 37-73°C) for a short period (e.g., 3 minutes) in a thermal cycler, followed by cooling.[1][8] An optimal melting temperature (e.g., 59°C for mIDH1 R132H in U87 cells) can be determined for isothermal dose-response experiments.[1]

  • Lysis: Lyse the cells to release the intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble mIDH1 protein at each temperature and compound concentration by Western blotting using an anti-IDH1 antibody.

  • Data Interpretation: Increased thermal stability of mIDH1 in the presence of the inhibitor will result in a higher amount of soluble protein at elevated temperatures compared to the vehicle control, indicating target engagement.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified recombinant mIDH1 protein

  • This compound

  • Dialysis buffer (identical for both protein and inhibitor to minimize heats of dilution)[9]

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified mIDH1 protein and dissolve the this compound in the same dialysis buffer.[9][10] Degas the solutions to prevent air bubbles.[9]

  • Instrument Setup: Load the mIDH1 protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.[9] A typical starting concentration is 10 µM protein in the cell and 100 µM inhibitor in the syringe.[11]

  • Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, ΔH, and ΔS.

Binding Site Analysis

mIDH1 inhibitors, including this compound, are typically allosteric inhibitors.[4] While a co-crystal structure of this compound with mIDH1 is not publicly available, analysis of structures with other potent inhibitors like AG-120 (Ivosidenib) and AG-881 provides significant insight into the binding site.[3][12]

These inhibitors bind to an allosteric pocket located at the dimer interface of the mIDH1 homodimer.[12] This site is distinct from the active site where isocitrate or α-KG binds.

Key Residues in the Allosteric Binding Pocket: Based on crystallographic studies of other mIDH1 inhibitors, the allosteric binding pocket is formed by residues from both protomers of the dimer. Key interacting residues often include:

  • Hydrophobic interactions: Leu120, Val121, Trp124, Ile130, Trp267, and Val281 create a hydrophobic environment that accommodates the inhibitor.[2]

  • Hydrogen bonding: Ser277 and Ser280 are often involved in forming hydrogen bonds with the inhibitor.[12]

The binding of an inhibitor to this allosteric site induces a conformational change in the enzyme, locking it in an inactive state and preventing the catalytic activity at the active site.

Visualizations

Signaling Pathway of mIDH1 and Inhibition

mIDH1_Pathway cluster_0 Wild-Type IDH1 Activity cluster_1 Mutant IDH1 Neomorphic Activity cluster_2 Inhibition by this compound Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 Substrate alpha_KG_wt α-Ketoglutarate alpha_KG_mut α-Ketoglutarate wtIDH1->alpha_KG_wt Product mIDH1 Mutant IDH1 alpha_KG_mut->mIDH1 Substrate two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->two_HG Product mIDH1_IN_1 This compound mIDH1_inhibited Mutant IDH1 (Inactive) mIDH1_IN_1->mIDH1_inhibited Binds to allosteric site mIDH1_inhibited->two_HG Production Blocked

Caption: Signaling pathway of wild-type and mutant IDH1, and the mechanism of inhibition.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Start: Cells expressing mIDH1 treat Treat cells with this compound or Vehicle (DMSO) start->treat heat Heat cells to various temperatures treat->heat lyse Lyse cells to release proteins heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant analyze Analyze soluble mIDH1 levels (Western Blot) supernatant->analyze end End: Determine thermal stabilization analyze->end

Caption: Workflow for determining target engagement using the Cellular Thermal Shift Assay.

Logical Relationship of this compound Binding and Effect

Binding_Effect_Relationship inhibitor This compound binding Binds to Allosteric Site on mIDH1 Dimer Interface inhibitor->binding conformation Induces Conformational Change binding->conformation inactivation Enzyme Inactivation conformation->inactivation two_hg_block Blockade of 2-HG Production inactivation->two_hg_block cellular_effect Restoration of Normal Cellular Differentiation two_hg_block->cellular_effect

Caption: Logical flow from inhibitor binding to the downstream cellular effect.

References

structural biology of mIDH1-IN-1 complexed with mIDH1 R132H

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of the structural biology of mutant isocitrate dehydrogenase 1 (mIDH1) in complex with its inhibitors is pivotal for the development of targeted cancer therapies. The R132H mutation in IDH1 confers a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1] This technical guide focuses on the structural and functional aspects of the mIDH1 R132H mutant complexed with small molecule inhibitors, with a representative focus on well-characterized allosteric inhibitors due to the absence of specific public data for a compound termed "mIDH1-IN-1". The principles and data presented are drawn from studies of potent inhibitors like Vorasidenib (AG-881) and Ivosidenib (AG-120).

Introduction to mIDH1 R132H as a Therapeutic Target

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[2][3] The wild-type IDH1 enzyme catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate.[2][4] The R132H mutation, the most common variant, results in a gain-of-function that enables the enzyme to reduce α-KG to 2-HG, consuming NADPH in the process.[1][5] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting cancer development.[1] This unique neomorphic activity makes mIDH1 an attractive target for cancer therapy, with several allosteric inhibitors developed to specifically target the mutant enzyme.[6][7]

Quantitative Data on mIDH1 R132H Inhibition

The development of mIDH1 inhibitors has led to a range of compounds with varying potencies and binding characteristics. The following tables summarize key quantitative data for several well-documented inhibitors of mIDH1 R132H.

Table 1: Inhibitor Potency Against mIDH1 R132H

InhibitorIC50 (nM)Ki (nM)Assay ConditionsReference
Vorasidenib (AG-881)0.04-22Not ReportedVaries by mutation[8]
Ivosidenib (AG-120)~100-150Not ReportedEnzymatic assay[9]
ML309Not Reported190Enzymatic assay[3]
FT-2102Not ReportedNot ReportedPotent inhibitor[10]
BAY-1436032Not ReportedNot ReportedPotent inhibitor[11]
Compound 18200Not ReportedEnzymatic assay[3]
Compound 2190Not ReportedEnzymatic assay[3]
Compound 3280Not ReportedEnzymatic assay[3]

Table 2: Crystallographic Data for mIDH1 R132H-Inhibitor Complexes

PDB IDInhibitorResolution (Å)R-Value WorkR-Value FreeReference
6VEIVorasidenib (AG-881)2.100.1580.195[7]
6ADGVorasidenib (AG-881)3.000.2210.244[12]
8T7OIvosidenib (AG-120)2.05Not ReportedNot Reported[1]
6U4JFT-21022.110.1680.220[10]
6O2YCompound 242.800.2090.275[13]
5LGEBAY 1436032 analog2.700.1950.230[14]

Structural Insights into the mIDH1 R132H-Inhibitor Complex

Crystal structures of mIDH1 R132H in complex with various inhibitors have revealed a common mechanism of allosteric inhibition. These inhibitors do not bind to the active site but rather to a pocket at the interface of the enzyme's homodimer.[6] This binding site is conformationally dynamic and its occupancy by an inhibitor locks the enzyme in an open, inactive conformation, preventing the binding of the substrate α-KG.

For instance, the crystal structure of Vorasidenib (AG-881) in complex with mIDH1 R132H (PDB: 6VEI) shows the inhibitor situated at the dimer interface.[7] This interaction stabilizes an open conformation of the enzyme, which is catalytically incompetent. The binding of these allosteric inhibitors is a key feature that provides selectivity for the mutant enzyme over the wild-type IDH1.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reaction of mIDH1, the workflow for determining its structure, and the mechanism of allosteric inhibition.

IDH1_Reaction_Pathway cluster_wt Wild-Type IDH1 Pathway cluster_mutant Mutant IDH1 (R132H) Pathway Isocitrate Isocitrate alpha_KG_wt α-Ketoglutarate Isocitrate->alpha_KG_wt IDH1wt alpha_KG_wt->Isocitrate IDH1wt (reverse) NADP_wt NADP+ NADPH_wt NADPH NADP_wt->NADPH_wt alpha_KG_mut α-Ketoglutarate two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->two_HG mIDH1 R132H NADPH_mut NADPH NADP_mut NADP+ NADPH_mut->NADP_mut Structural_Determination_Workflow start Gene Synthesis & Cloning of mIDH1 R132H expression Protein Expression (e.g., E. coli) start->expression purification Protein Purification (e.g., Chromatography) expression->purification complex_formation Complex Formation (mIDH1 + Inhibitor) purification->complex_formation crystallization Crystallization Screening complex_formation->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction structure Structure Solution & Refinement diffraction->structure pdb PDB Deposition structure->pdb Allosteric_Inhibition_Mechanism cluster_enzyme mIDH1 R132H Dimer MonomerA Monomer A DimerInterface MonomerA->DimerInterface MonomerB Monomer B MonomerB->DimerInterface Inhibitor Allosteric Inhibitor Inhibitor->DimerInterface Binds to ActiveSite DimerInterface->ActiveSite Induces Conformational Change Substrate α-Ketoglutarate ActiveSite->Substrate Prevents Binding

References

Biochemical Characterization and Potency of mIDH1-IN-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutant isocitrate dehydrogenase 1 (mIDH1) is a key enzyme implicated in the pathogenesis of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The neomorphic activity of mIDH1 results in the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. mIDH1-IN-1 is a potent and selective small-molecule inhibitor of mutant IDH1. This document provides a comprehensive technical overview of the biochemical characterization and potency of this compound, including detailed experimental protocols and quantitative data to support its preclinical evaluation.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Somatic point mutations in the IDH1 gene, most commonly at arginine 132 (R132), confer a new enzymatic function: the NADPH-dependent reduction of α-KG to 2-HG.[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread changes in DNA and histone methylation, impaired cellular differentiation, and ultimately, cancer.[1][2]

This compound has emerged as a valuable tool for studying the biological consequences of mIDH1 inhibition and as a potential therapeutic agent. This guide details its biochemical profile and cellular activity.

Biochemical and Cellular Potency

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency metrics.

Table 1: Biochemical Potency of this compound

Target EnzymeAssay TypeIC50 (nM)Reference
mIDH1 (R132H)Enzymatic Assay961.5 ± 25.3[3]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeParameter MeasuredEC50 / IC50 (nM)Reference
HT1080 (harboring mIDH1 R132C)2-HG Production AssayIntracellular 2-HG levels208.6 ± 8.0[3]
U-87 MG (engineered to express mIDH1)Anti-Proliferation AssayCell Viability41.8[3]

Mechanism of Action

This compound acts as a selective inhibitor of the mutant IDH1 enzyme. By binding to the enzyme, it blocks the conversion of α-KG to 2-HG. This leads to a reduction in intracellular 2-HG levels, which in turn can restore normal cellular differentiation processes that are otherwise inhibited by the oncometabolite.[4][5]

Signaling Pathway

The following diagram illustrates the canonical pathway of wild-type IDH1 and the aberrant pathway introduced by mutant IDH1, which is the target of this compound.

mIDH1_Signaling_Pathway cluster_0 Wild-Type IDH1 Pathway cluster_1 Mutant IDH1 Pathway (Cancer) cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH1 (wt) NADP+ -> NADPH TCA_Cycle TCA Cycle Intermediates alpha_KG->TCA_Cycle m_alpha_KG α-Ketoglutarate Two_HG D-2-Hydroxyglutarate (Oncometabolite) m_alpha_KG->Two_HG mIDH1 NADPH -> NADP+ Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis mIDH1_IN_1 This compound mIDH1_IN_1->Two_HG Inhibition Enzymatic_Assay_Workflow start Start prep_reagents Prepare Assay Buffer and Reagents (mIDH1 enzyme, NADPH, α-KG, Diaphorase, Resazurin) start->prep_reagents add_inhibitor Add serial dilutions of this compound to a 384-well plate prep_reagents->add_inhibitor add_enzyme Add mIDH1 enzyme and NADPH Incubate add_inhibitor->add_enzyme initiate_reaction Initiate reaction by adding α-KG add_enzyme->initiate_reaction couple_reaction Couple reaction with Diaphorase/Resazurin (NADPH consumption leads to Resorufin fluorescence) initiate_reaction->couple_reaction read_plate Measure fluorescence kinetically (Excitation: 530-560 nm, Emission: 590 nm) couple_reaction->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data end End analyze_data->end Cellular_2HG_Assay_Workflow start Start seed_cells Seed mIDH1-mutant cells (e.g., HT1080) in a 96-well plate and allow to adhere start->seed_cells treat_cells Treat cells with serial dilutions of this compound for 48-72 hours seed_cells->treat_cells lyse_cells Lyse cells and collect the supernatant treat_cells->lyse_cells measure_2hg Measure 2-HG levels in the lysate using a 2-HG assay kit (LC-MS/MS or enzymatic) lyse_cells->measure_2hg normalize_data Normalize 2-HG levels to protein concentration measure_2hg->normalize_data analyze_data Calculate % inhibition and determine EC50 normalize_data->analyze_data end End analyze_data->end

References

The Reversal of Oncogenic Hypermethylation: A Technical Guide to mIDH1-IN-1's Effect on Histone and DNA Demethylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic event in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, resulting in a hypermethylated state that disrupts normal cellular differentiation and promotes tumorigenesis.[1][3] Small molecule inhibitors of mutant IDH1 (mIDH1) have emerged as a promising therapeutic strategy to reverse these epigenetic aberrations. This technical guide provides an in-depth overview of the effects of mIDH1 inhibitors, exemplified by the inhibitor class "mIDH1-IN-1," on histone and DNA demethylation. We will delve into the mechanism of action, present quantitative data on inhibitor efficacy, detail key experimental protocols for studying these effects, and provide visual representations of the underlying pathways and experimental workflows. While "this compound" is used as a representative term, this guide draws upon data from well-characterized preclinical and clinical mIDH1 inhibitors such as Ivosidenib (AG-120) and Olutasidenib.

Core Mechanism of this compound Action

The primary mechanism of action of this compound and related inhibitors is the selective targeting and inhibition of the mutated IDH1 enzyme. This targeted inhibition leads to a significant reduction in the intracellular levels of the oncometabolite 2-HG.[2] The subsequent decrease in 2-HG relieves the competitive inhibition of key epigenetic regulators, primarily the TET family of DNA demethylases and the JmjC domain-containing histone demethylases.[4] This restoration of demethylase activity leads to a reversal of the hypermethylation phenotype, promoting cellular differentiation.[5]

cluster_0 mIDH1 Enzyme Activity cluster_1 Epigenetic Regulation cluster_2 Therapeutic Intervention alpha-KG alpha-KG mIDH1 mIDH1 alpha-KG->mIDH1 2-HG 2-HG mIDH1->2-HG Histone Demethylases (JmjC) Histone Demethylases (JmjC) 2-HG->Histone Demethylases (JmjC) DNA Demethylases (TET) DNA Demethylases (TET) 2-HG->DNA Demethylases (TET) Hypermethylation Histone & DNA Hypermethylation Histone Demethylases (JmjC)->Hypermethylation DNA Demethylases (TET)->Hypermethylation Differentiation Block Differentiation Block Hypermethylation->Differentiation Block This compound This compound This compound->mIDH1

Figure 1: Mechanism of this compound Action.

Quantitative Data on mIDH1 Inhibitor Efficacy

The potency of mIDH1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays measuring the reduction of 2-HG. The following tables summarize key quantitative data for representative mIDH1 inhibitors.

Table 1: Biochemical and Cellular Potency of Representative mIDH1 Inhibitors

CompoundTargetIC50 (nM)Cell LineEC50 (nM)Reference
Ivosidenib (AG-120)IDH1 R132H40-50U87 (R132H)50-220[6]
AGI-5198IDH1 R132H70U87 (R132H)40[2][6]
OlutasidenibIDH1 R132H/CN/AU87-mIDHN/A[7]
Compound 13eIDH1 R132H260U87-MG R132H550[1]
Compound 16aIDH1 R132H220U87-MG R132H1450[1]

Table 2: Clinical Efficacy of mIDH1 Inhibitors

CompoundCancer TypeResponse RateReference
Ivosidenib (AG-120)Relapsed/Refractory AML42% Overall Response[5]
OlutasidenibRelapsed/Refractory AML35% CR/CRh[7]
BAY1436032mIDH1 Solid Tumors11% Objective Response in LGG[8]

CR/CRh: Complete Remission/Complete Remission with partial hematologic recovery; LGG: Lower-Grade Glioma.

Impact on Histone Demethylation

The accumulation of 2-HG in mIDH1-mutant cells leads to the inhibition of JmjC domain-containing histone demethylases, resulting in the hypermethylation of histone lysine residues, particularly H3K9me3 and H3K27me3, which are associated with transcriptional repression.[4][9] Treatment with this compound reduces 2-HG levels, restoring the activity of these demethylases and leading to a decrease in repressive histone marks.[10]

This compound This compound Reduced 2-HG Reduced 2-HG This compound->Reduced 2-HG JmjC Demethylase Reactivation JmjC Demethylase Reactivation Reduced 2-HG->JmjC Demethylase Reactivation H3K9me3/H3K27me3 Reduction H3K9me3/H3K27me3 Reduction JmjC Demethylase Reactivation->H3K9me3/H3K27me3 Reduction Gene Expression Gene Expression H3K9me3/H3K27me3 Reduction->Gene Expression

Figure 2: Effect on Histone Demethylation.

Impact on DNA Demethylation

Similar to its effect on histone demethylases, 2-HG also inhibits the TET family of enzymes, which are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation.[11] This inhibition leads to a global increase in DNA methylation and a decrease in 5hmC levels in mIDH1-mutant tumors.[12][13] Treatment with this compound restores TET activity, leading to an increase in 5hmC and subsequent DNA demethylation, which contributes to the reactivation of silenced tumor suppressor genes.[14]

This compound This compound Reduced 2-HG Reduced 2-HG This compound->Reduced 2-HG TET Enzyme Reactivation TET Enzyme Reactivation Reduced 2-HG->TET Enzyme Reactivation 5mC to5hmC Conversion 5mC to5hmC Conversion TET Enzyme Reactivation->5mC to5hmC Conversion DNA Demethylation DNA Demethylation 5mC to5hmC Conversion->DNA Demethylation

Figure 3: Effect on DNA Demethylation.

Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) by Mass Spectrometry

Objective: To quantify the intracellular and extracellular levels of 2-HG in response to mIDH1 inhibitor treatment.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for accurate 2-HG quantification.

Protocol Outline:

  • Sample Preparation:

    • For cell culture: Collect cell pellets and culture media. Perform metabolite extraction using a cold solvent mixture (e.g., 80% methanol).

    • For tissue samples: Homogenize frozen tissue and perform metabolite extraction.

  • Derivatization (for enantiomeric separation):

    • To distinguish between D-2HG and L-2HG, derivatize the samples using a chiral reagent such as diacetyl-L-tartaric anhydride (DATAN).[15]

  • LC-MS Analysis:

    • Inject the derivatized samples into an LC system coupled to a triple quadrupole mass spectrometer.

    • Operate the mass spectrometer in selective reaction monitoring (SRM) mode to monitor specific mass transitions for derivatized 2-HG and an internal standard.[16]

  • Data Analysis:

    • Quantify 2-HG concentrations by comparing the peak areas of the analyte to a standard curve generated with known concentrations of D-2HG and L-2HG.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Methylation

Objective: To identify the genomic regions with altered histone methylation (e.g., H3K9me3, H3K27me3) following mIDH1 inhibitor treatment.

Methodology: ChIP-seq combines chromatin immunoprecipitation with next-generation sequencing.

Protocol Outline:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9me3). Use magnetic beads to pull down the antibody-chromatin complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the histone modification. Compare the peak profiles between treated and untreated samples to identify differential enrichment.

Bisulfite Sequencing for DNA Methylation Analysis

Objective: To determine the DNA methylation status at single-nucleotide resolution.

Methodology: Bisulfite treatment of DNA converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent PCR and sequencing reveal the methylation pattern.

Protocol Outline:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite.

  • PCR Amplification: Amplify the target regions of the bisulfite-converted DNA using specific primers.

  • Sequencing:

    • For targeted analysis, clone the PCR products and sequence individual clones (Sanger sequencing).

    • For genome-wide analysis, perform next-generation sequencing of the amplified library.

  • Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation level at each CpG site by comparing the number of cytosine and thymine reads.

cluster_0 Sample Preparation cluster_1 Analytical Workflows Cells/Tissues Cells/Tissues This compound Treatment This compound Treatment Cells/Tissues->this compound Treatment Metabolite Extraction Metabolite Extraction This compound Treatment->Metabolite Extraction Chromatin Cross-linking & Shearing Chromatin Cross-linking & Shearing This compound Treatment->Chromatin Cross-linking & Shearing DNA Extraction DNA Extraction This compound Treatment->DNA Extraction LC-MS (2-HG) LC-MS (2-HG) Metabolite Extraction->LC-MS (2-HG) ChIP-seq ChIP-seq Chromatin Cross-linking & Shearing->ChIP-seq Bisulfite Sequencing Bisulfite Sequencing DNA Extraction->Bisulfite Sequencing

Figure 4: Experimental Workflow Overview.

Conclusion

Inhibitors of mutant IDH1, represented here as this compound, offer a targeted therapeutic approach to reverse the oncogenic epigenetic landscape driven by the accumulation of 2-HG. By restoring the activity of histone and DNA demethylases, these inhibitors can induce cellular differentiation and provide clinical benefit in patients with mIDH1-mutant cancers. The experimental protocols detailed in this guide provide a framework for researchers to investigate the molecular effects of these inhibitors and further elucidate the intricate interplay between metabolism and epigenetics in cancer. Continued research in this area is crucial for optimizing the use of mIDH1 inhibitors and developing novel therapeutic strategies for these challenging malignancies.

References

An In-depth Technical Guide to the Selectivity Profile of Mutant IDH1 Inhibitors Versus Wild-Type IDH1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of inhibitors targeting mutant isocitrate dehydrogenase 1 (mIDH1) in comparison to the wild-type (wt-IDH1) enzyme. Understanding this selectivity is paramount for the development of targeted cancer therapies, as mutations in IDH1 are a hallmark of several malignancies, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. This document details the quantitative inhibitory activity, the experimental protocols used for determination, and the underlying biochemical pathways.

Introduction: The Role of Wild-Type and Mutant IDH1

Wild-type isocitrate dehydrogenase 1 (wt-IDH1) is a crucial enzyme in cellular metabolism, catalyzing the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2][3] This reaction is a key component of the tricarboxylic acid (TCA) cycle and a primary source of cytosolic NADPH, which is vital for antioxidant defense.[2][3]

In several cancers, a single point mutation in the IDH1 gene, most commonly at the R132 residue of the active site, confers a neomorphic (new) enzymatic function.[1][3][4] Instead of converting isocitrate to α-KG, the mutant IDH1 (mIDH1) enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) in an NADPH-dependent manner.[1][4][5] The accumulation of 2-HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[1][6][7][8] This gain-of-function activity makes mIDH1 an attractive therapeutic target. Small molecule inhibitors that selectively target mIDH1 over wt-IDH1 can reduce 2-HG levels and restore normal cellular processes.[2][7]

Quantitative Selectivity Profile of mIDH1 Inhibitors

The selectivity of an inhibitor is a critical parameter in drug development, aiming to maximize therapeutic efficacy while minimizing off-target effects. For mIDH1 inhibitors, high selectivity against the mutant enzyme over the wild-type is desirable to avoid disrupting the normal metabolic functions of wt-IDH1. The following table summarizes the inhibitory potency (IC50 values) of several representative mIDH1 inhibitors against various mIDH1 isoforms and wt-IDH1.

InhibitorTarget Mutant IDH1mIDH1 IC50 (nM)wt-IDH1 IC50 (nM)Selectivity (wt-IDH1/mIDH1)Reference
Ivosidenib (AG-120)IDH1-R132H~40-50>4,000~85-106 fold[1]
OlutasidenibIDH1-R132H/C/L/GNot specified22,400High[5][9]
ML309IDH1-R132H96>25,000>260 fold[7]
AGI-5198IDH1-R132H70>10,000>140 fold[7]
FT-2102IDH1-R132H21.2Not specifiedSelective[7]
IDH305IDH1-R132H18~3,600~200 fold[7]
BAY-1436032IDH1-R132H<10>5,000>500 fold[10]

Signaling Pathways and Mechanism of Inhibition

The development of selective mIDH1 inhibitors has been guided by the distinct conformational changes present in the mutant enzyme. These inhibitors typically bind to an allosteric site at the dimer interface of the mIDH1 homodimer, locking the enzyme in an inactive conformation. This prevents the binding of the substrate α-KG and subsequent reduction to 2-HG.

mIDH1_pathway Isocitrate Isocitrate aKG_mut aKG_mut wtIDH1 wtIDH1 mIDH1 mIDH1 aKG_wt aKG_wt TwoHG TwoHG

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the characterization of mIDH1 inhibitors.

Recombinant Protein Expression and Purification
  • Constructs : Human wt-IDH1 and mIDH1 (e.g., R132H, R132C) coding sequences are cloned into an expression vector (e.g., pET vector) with an N-terminal purification tag (e.g., 6x-His).

  • Expression : The constructs are transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) overnight to enhance protein solubility.

  • Purification : Cells are harvested, lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin). The purified protein is then subjected to size-exclusion chromatography to obtain a highly pure and homogenous protein preparation. Protein concentration is determined using a standard method like the Bradford assay.

In Vitro Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified wt-IDH1 and mIDH1. A common method is a coupled-enzyme assay with a fluorescent readout.[1]

  • Principle : The production of NADPH by mIDH1 (in the reverse reaction) is coupled to the reduction of a substrate by a second enzyme, diaphorase, which in turn leads to a fluorescent signal.

  • Reaction Mixture : The assay is typically performed in a 96- or 384-well plate. The reaction buffer contains Tris-HCl, NaCl, MgCl2, and DTT.

  • mIDH1 Reaction :

    • Substrates: α-KG and NADPH.

    • Enzyme: Purified recombinant mIDH1.

    • Inhibitor: Test compounds are added at various concentrations.

  • wt-IDH1 Reaction :

    • Substrates: Isocitrate and NADP+.

    • Enzyme: Purified recombinant wt-IDH1.

    • Inhibitor: Test compounds are added at various concentrations.

  • Detection : The reaction mixture also contains diaphorase and its substrate (e.g., resazurin). The NADPH produced by the IDH enzyme is used by diaphorase to convert the non-fluorescent resazurin to the highly fluorescent resorufin.

  • Measurement : The fluorescence is measured over time using a plate reader (e.g., excitation at 530 nm and emission at 590 nm).

  • Data Analysis : The initial reaction rates are calculated. The percent inhibition at each compound concentration is determined relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

enzymatic_assay_workflow start Start prepare_reagents Prepare Assay Buffer, Enzymes (wt/mIDH1), Substrates, and Inhibitors start->prepare_reagents plate_inhibitors Plate Serial Dilutions of Inhibitors prepare_reagents->plate_inhibitors add_enzyme Add Purified wt-IDH1 or mIDH1 plate_inhibitors->add_enzyme add_substrates Add Substrates (Isocitrate/NADP+ for wt) (α-KG/NADPH for mutant) add_enzyme->add_substrates add_detection Add Diaphorase and Resazurin add_substrates->add_detection incubate Incubate at Room Temperature add_detection->incubate read_fluorescence Read Fluorescence Over Time incubate->read_fluorescence analyze_data Calculate Initial Rates and % Inhibition read_fluorescence->analyze_data calculate_ic50 Determine IC50 Values analyze_data->calculate_ic50

Cell-Based 2-HG Assay

This assay measures the ability of an inhibitor to reduce the production of the oncometabolite 2-HG in cells harboring a mIDH1 mutation.[1][11]

  • Cell Lines : Cancer cell lines endogenously expressing mIDH1 (e.g., HT-1080 fibrosarcoma cells with R132C mutation) or engineered cell lines overexpressing mIDH1 are used.[1][11]

  • Cell Culture : Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a dilution series of the test inhibitor or DMSO as a vehicle control for a specified period (e.g., 48-72 hours).

  • Sample Collection : After incubation, the cell culture medium is collected for 2-HG analysis. Alternatively, cells can be lysed, and the intracellular 2-HG levels can be measured.

  • 2-HG Measurement : The concentration of 2-HG is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis : The 2-HG levels in treated samples are normalized to the DMSO control. The EC50 value (the concentration of inhibitor that reduces 2-HG production by 50%) is determined by plotting the 2-HG levels against the inhibitor concentration and fitting the data to a dose-response curve.

cell_based_assay_workflow start Start seed_cells Seed mIDH1-harboring Cells in Plates start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with Inhibitor Dilutions incubate_overnight->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment collect_samples Collect Cell Culture Medium or Cell Lysates incubate_treatment->collect_samples measure_2hg Quantify 2-HG Levels using LC-MS collect_samples->measure_2hg analyze_data Normalize 2-HG Levels to Control measure_2hg->analyze_data calculate_ec50 Determine EC50 Values analyze_data->calculate_ec50

Conclusion

The development of small molecule inhibitors that selectively target mutant IDH1 over the wild-type enzyme represents a significant advancement in precision oncology. The high degree of selectivity observed for compounds like ivosidenib and olutasidenib validates mIDH1 as a tractable therapeutic target. The experimental protocols detailed herein provide a robust framework for the identification and characterization of novel mIDH1 inhibitors. A thorough understanding of the selectivity profile is essential for advancing these targeted agents through preclinical and clinical development, with the ultimate goal of improving outcomes for patients with IDH1-mutated cancers.

References

In Vitro Pharmacodynamics of mIDH1-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacodynamics of mIDH1-IN-1, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound in preclinical research. This guide details the inhibitory activity of this compound, its effects on cellular processes, and the underlying mechanism of action, supported by experimental data and protocols.

Core Pharmacodynamic Profile

This compound is a small molecule inhibitor designed to target the gain-of-function mutations in the IDH1 enzyme, which are implicated in various cancers. The primary mechanism of action of this compound is the inhibition of the mutant IDH1 enzyme's ability to produce the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG are known to disrupt normal cellular metabolism and epigenetic regulation, thereby promoting tumorigenesis.[1] By reducing 2-HG levels, this compound can help restore normal cellular function and inhibit cancer cell proliferation.

Quantitative In Vitro Activity

The in vitro potency of this compound has been characterized through various biochemical and cell-based assays. The key pharmacodynamic parameters are summarized in the table below.

ParameterValueAssay Details
IC50 (mIDH1 R132H) 961.5 ± 25.3 nMEnzymatic inhibition assay measuring the 50% inhibitory concentration against the mutant IDH1 R132H enzyme.[2]
EC50 (2-HG Inhibition) 208.6 ± 8.0 nMCell-based assay in HT1080 cells measuring the 50% effective concentration for the reduction of intracellular 2-hydroxyglutarate.[2]
IC50 (Anti-proliferation) 41.8 nMCell-based assay determining the 50% inhibitory concentration on the proliferation of IDH1 mutant U-87 glioblastoma cells.[2]

Mechanism of Action and Signaling Pathway

The gain-of-function mutation in IDH1 leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3][4] 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.[3][4] this compound, by inhibiting the mutant IDH1 enzyme, reduces the production of 2-HG. This reduction in 2-HG relieves the inhibition of α-KG-dependent dioxygenases, leading to the demethylation of histones and DNA, and subsequent changes in gene expression that can induce differentiation and reduce cell proliferation.[5]

mIDH1_Inhibition_Pathway cluster_0 Normal Cell Metabolism cluster_1 mIDH1-Driven Oncogenesis cluster_2 Pharmacological Intervention Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG WT IDH1 Demethylation Demethylation alpha_KG->Demethylation α-KG-dependent dioxygenases Gene_Expression Gene_Expression Demethylation->Gene_Expression Normal alpha_KG_mut α-Ketoglutarate two_HG 2-Hydroxyglutarate alpha_KG_mut->two_HG Mutant IDH1 Demethylases_inhibited α-KG-dependent dioxygenases (inhibited) two_HG->Demethylases_inhibited Inhibition Hypermethylation Hypermethylation Demethylases_inhibited->Hypermethylation Leads to Blocked_Differentiation Blocked_Differentiation Hypermethylation->Blocked_Differentiation Results in mIDH1_IN_1 This compound mIDH1_mut Mutant IDH1 mIDH1_IN_1->mIDH1_mut Inhibits two_HG_reduced 2-Hydroxyglutarate (reduced) mIDH1_mut->two_HG_reduced Reduced Production Demethylases_restored α-KG-dependent dioxygenases (restored) two_HG_reduced->Demethylases_restored Restores Activity Demethylation_restored Demethylation_restored Demethylases_restored->Demethylation_restored Differentiation_Induction Differentiation_Induction Demethylation_restored->Differentiation_Induction

Caption: Mechanism of this compound action.

Experimental Protocols

Detailed methodologies for the key in vitro pharmacodynamic assays are provided below. These protocols are based on generalized procedures for similar mIDH1 inhibitors, as the specific, detailed protocol for this compound from its primary publication was not publicly available.

mIDH1 R132H Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the mutant IDH1 R132H protein. The assay typically measures the consumption of the cofactor NADPH, which is oxidized to NADP+ during the conversion of α-ketoglutarate to 2-HG by the mutant enzyme.

Materials:

  • Purified recombinant mIDH1 R132H enzyme

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the this compound dilutions to the respective wells. Include a DMSO-only control.

  • Add the mIDH1 R132H enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

  • Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Calculate the rate of NADPH consumption (decrease in absorbance at 340 nm) for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) start->prepare_reagents plate_setup Set up 96-well plate with Assay Buffer and this compound dilutions prepare_reagents->plate_setup add_enzyme Add mIDH1 R132H Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate reaction with α-KG and NADPH pre_incubate->start_reaction read_plate Kinetic Read at 340 nm start_reaction->read_plate calculate_rate Calculate Rate of NADPH Consumption read_plate->calculate_rate plot_data Plot % Inhibition vs. [Inhibitor] calculate_rate->plot_data calculate_ic50 Determine IC50 plot_data->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for mIDH1 Enzyme Inhibition Assay.

Cellular 2-HG Production Assay

This cell-based assay quantifies the ability of this compound to inhibit the production of the oncometabolite 2-HG in a relevant cancer cell line harboring an IDH1 mutation, such as HT1080 (fibrosarcoma) or U-87 MG (glioblastoma) engineered to express mIDH1.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • 96-well cell culture plate

  • Reagents for cell lysis

  • 2-HG detection kit (e.g., colorimetric or fluorometric assay kit)

  • Plate reader

Procedure:

  • Seed the IDH1-mutant cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • After incubation, collect the cell culture medium or lyse the cells to measure intracellular 2-HG levels.

  • Follow the manufacturer's protocol for the 2-HG detection kit to measure the concentration of 2-HG in each sample.

  • Plot the 2-HG concentration against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the EC50 value.

Cellular_2HG_Workflow start Start seed_cells Seed mIDH1 cells in 96-well plate start->seed_cells treat_cells Treat cells with this compound dilutions seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate collect_samples Collect medium or lyse cells incubate->collect_samples measure_2hg Measure 2-HG concentration collect_samples->measure_2hg plot_data Plot [2-HG] vs. [Inhibitor] measure_2hg->plot_data calculate_ec50 Determine EC50 plot_data->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for Cellular 2-HG Production Assay.

Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of this compound on the growth of cancer cells with an IDH1 mutation.

Materials:

  • IDH1-mutant cancer cell line (e.g., IDH1 mutant U-87)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • 96-well cell culture plate

  • Reagent for measuring cell viability (e.g., MTT, resazurin, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the IDH1-mutant cells in a 96-well plate at a low density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).

  • At the end of the incubation period, add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or fluorescence/luminescence using a plate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of the mutant IDH1 enzyme, demonstrating significant activity in both biochemical and cellular assays. Its ability to reduce the oncometabolite 2-HG and inhibit the proliferation of IDH1-mutant cancer cells highlights its potential as a valuable tool for preclinical cancer research. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for scientists and researchers investigating novel therapeutic strategies targeting mIDH1-driven malignancies.

References

Methodological & Application

Application Notes and Protocols: In Vitro Measurement of 2-Hydroxyglutarate (2-HG) Production Following Inhibition of Mutant IDH1 by mIDH1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mutations in isocitrate dehydrogenase 1 (IDH1) are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] Wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[1][3] However, specific mutations, most commonly at the R132 residue, confer a neomorphic gain-of-function activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET DNA hydroxylases, leading to epigenetic dysregulation, a block in cellular differentiation, and tumorigenesis.[1][2][3]

The development of small molecule inhibitors targeting mutant IDH1 is a promising therapeutic strategy. mIDH1-IN-1 is a potent and selective inhibitor of mutant IDH1.[4] This document provides a detailed protocol for an in vitro assay to measure the production of 2-HG in cancer cell lines harboring an IDH1 mutation and to determine the efficacy of inhibitors like this compound. The primary method described is a fluorescence-based enzymatic assay, with mass spectrometry as an alternative, more sensitive method.

Mutant IDH1 Signaling Pathway

Mutant IDH1 homodimers convert α-ketoglutarate to 2-hydroxyglutarate. This oncometabolite, 2-HG, competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation, thereby promoting tumorigenesis.

Mutant IDH1 Signaling Pathway cluster_0 Cytosol cluster_1 Nucleus Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG WT IDH1 (minor pathway in cancer cells) 2_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->2_HG NADPH -> NADP+ mIDH1 Mutant IDH1 (e.g., R132H) TET_Enzymes TET Enzymes (DNA Demethylases) 2_HG->TET_Enzymes Inhibition Histone_Demethylases Histone Demethylases 2_HG->Histone_Demethylases Inhibition mIDH1_IN_1 This compound mIDH1_IN_1->mIDH1 Inhibition Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) TET_Enzymes->Epigenetic_Dysregulation Histone_Demethylases->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Experimental Workflow Start Start Cell_Seeding 1. Seed mIDH1 Cells (e.g., HT1080) in 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition 3. Add this compound (Dose-Response) & Vehicle Incubation_24h->Compound_Addition Incubation_48h 4. Incubate 48-72h Compound_Addition->Incubation_48h Sample_Collection 5. Collect Culture Medium Incubation_48h->Sample_Collection Deproteination 6. Deproteinate Samples (e.g., with PCA) Sample_Collection->Deproteination Reaction_Setup 7. Add D2HGDH Reaction Mix to samples and standards Deproteination->Reaction_Setup Incubation_Reaction 8. Incubate 30-60 min at 37°C Reaction_Setup->Incubation_Reaction Fluorescence_Reading 9. Measure Fluorescence (Ex/Em ~540/590 nm) Incubation_Reaction->Fluorescence_Reading Data_Analysis 10. Calculate 2-HG Conc. & Determine EC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for mIDH1-IN-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing mIDH1-IN-1, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), in cell culture experiments. This document includes detailed protocols for key assays, quantitative data on the inhibitor's effects, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction to this compound

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, and a block in cellular differentiation, thereby contributing to tumorigenesis.[3][4][5]

This compound is a small molecule inhibitor designed to specifically target the mutant IDH1 enzyme, thereby blocking the production of 2-HG.[6] Its use in cell culture allows for the investigation of the biological consequences of mIDH1 inhibition and the assessment of its therapeutic potential.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₂₅H₂₇N₃O₅[6]
Molecular Weight449.5 g/mol [6]
AppearanceSolidMedChemExpress Datasheet
SolubilityDMSO: 100 mg/mL (222.47 mM)MedChemExpress Datasheet
StoragePowder: -20°C for 3 years. In solvent: -80°C for 6 months.MedChemExpress Datasheet

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the mutated IDH1 enzyme. This prevents the conversion of α-KG to 2-HG. The subsequent reduction in intracellular 2-HG levels is expected to reverse the downstream oncogenic effects, including the restoration of normal histone and DNA methylation patterns and the induction of cellular differentiation.[3]

mIDH1_Signaling_Pathway cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) cluster_2 This compound Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) TCA_Cycle TCA_Cycle aKG->TCA_Cycle Cellular Respiration Dioxygenases Dioxygenases aKG->Dioxygenases Cofactor Normal_Metabolism Normal Histone/DNA Methylation Normal Differentiation Dioxygenases->Normal_Metabolism Normal Function Isocitrate_mut Isocitrate_mut aKG_mut aKG_mut Isocitrate_mut->aKG_mut IDH1 (WT allele) TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) aKG_mut->TwoHG mIDH1 Dioxygenases_inhib α-KG-Dependent Dioxygenases (e.g., TET, JmjC) TwoHG->Dioxygenases_inhib Inhibition Epigenetic_changes Histone & DNA Hypermethylation Blocked Differentiation Dioxygenases_inhib->Epigenetic_changes Leads to Tumorigenesis Tumorigenesis Epigenetic_changes->Tumorigenesis mIDH1_IN_1 This compound mIDH1_IN_1->TwoHG Inhibits mIDH1

Figure 1: mIDH1 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and other relevant mIDH1 inhibitors in various cancer cell lines.

Table 1: In Vitro Activity of this compound

ParameterCell LineMutationValueReference
IC₅₀ (Enzymatic Assay) -IDH1 R132H961.5 ± 25.3 nM[6]
EC₅₀ (2-HG Production) HT1080R132C208.6 ± 8.0 nM[6]
IC₅₀ (Anti-proliferation) U-87 MGIDH1 mutant41.8 nM[6]

Table 2: Comparative IC₅₀ Values of mIDH1 Inhibitors on 2-HG Production

InhibitorHT1080 (R132C) IC₅₀ (nM)U87-MG (R132H) IC₅₀ (nM)THP-1 (R132H) IC₅₀ (nM)Reference
AG-120 (Ivosidenib)50-2204050[7]
AGI-5198100-500100-500100-500[7]
This compound208.6 (EC₅₀)41.8 (IC₅₀, anti-proliferation)Not Reported[6]

Experimental Protocols

General Handling and Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 4.5 mg of this compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.

  • Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay reconstitute Reconstitute this compound in DMSO aliquot Aliquot and Store at -80°C reconstitute->aliquot thaw Thaw Aliquot dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Downstream Assays (Viability, Apoptosis, 2-HG) treat->assay

Figure 2: General Experimental Workflow for Using this compound.
Protocol for Measurement of 2-HG Production

This protocol is adapted for measuring the effect of this compound on the production of 2-HG in cell culture supernatants.

Materials:

  • mIDH1 mutant and wild-type cell lines

  • This compound

  • 96-well cell culture plates

  • Cell culture medium

  • D-2-Hydroxyglutarate Assay Kit (Colorimetric or Fluorometric) or LC-MS/MS equipment

Procedure:

  • Cell Seeding: Seed mIDH1 mutant and wild-type cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • 2-HG Measurement:

    • Using a Commercial Kit: Follow the manufacturer's instructions to measure the 2-HG concentration in the collected supernatants.

    • Using LC-MS/MS: Prepare the samples according to the instrument's protocol for metabolite analysis.[8]

  • Data Analysis: Normalize the 2-HG levels to the cell number (if performing a parallel viability assay) or report as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the EC₅₀ value.

Protocol for Cell Viability Assay (MTS Assay)

This protocol outlines the use of an MTS assay to assess the effect of this compound on cell viability.

Materials:

  • mIDH1 mutant and wild-type cell lines

  • This compound

  • 96-well cell culture plates

  • Cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

  • Inhibitor Treatment: Add 100 µL of culture medium containing serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][10]

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Express cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • mIDH1 mutant cell lines

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency after the treatment period. Treat the cells with the desired concentrations of this compound for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[11][12]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations. Quantify the percentage of cells in each quadrant.

Conclusion

This compound is a valuable tool for studying the role of mutant IDH1 in cancer biology. The protocols provided here offer a framework for investigating its effects on 2-HG production, cell viability, and apoptosis in relevant cell culture models. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. The data generated from these experiments will contribute to a better understanding of the therapeutic potential of targeting mutant IDH1 in cancer.

References

Application Notes and Protocols for mIDH1-IN-1 in U87-MG Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Topic: mIDH1-IN-1 Dosage for U87-MG Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in U87-MG glioblastoma xenograft models. The following sections detail the mechanism of action, a hypothetical dosage regimen, and experimental protocols for in vivo efficacy studies.

Mutant IDH1 is a key enzyme in the progression of certain cancers, including glioblastoma. It catalyzes the conversion of α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[1][3][4] Small molecule inhibitors targeting mutant IDH1, such as this compound, aim to reduce 2-HG levels and thereby inhibit tumor growth.[4][5][6]

Quantitative Data Summary

Due to the absence of publicly available in vivo dosage data for a compound specifically named "this compound" in U87-MG xenograft models, the following table presents a hypothetical yet representative dosing schedule based on preclinical studies of similar mIDH1 inhibitors. This table is intended to serve as a starting point for study design.

ParameterVehicle ControlThis compound Treatment Group
Compound Vehicle (e.g., 0.5% CMC)This compound
Dosage N/A50 mg/kg
Administration Route Oral (p.o.)Oral (p.o.)
Frequency Once daily (QD)Once daily (QD)
Duration 28 days28 days
Animal Strain Athymic Nude MiceAthymic Nude Mice
Tumor Model U87-MG (IDH1-mutant)U87-MG (IDH1-mutant)

Experimental Protocols

U87-MG Cell Culture and Preparation

This protocol outlines the steps for culturing U87-MG cells engineered to express mutant IDH1 (e.g., R132H) and preparing them for implantation.

Materials:

  • U87-MG cells with mutant IDH1 (e.g., U87-MG IDH1-R132H)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

  • Matrigel® Basement Membrane Matrix

Protocol:

  • Culture U87-MG IDH1-mutant cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • On the day of implantation, detach the cells using Trypsin-EDTA and wash with PBS.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

U87-MG Xenograft Tumor Implantation (Subcutaneous)

This protocol describes the subcutaneous implantation of U87-MG cells into immunocompromised mice to establish tumors.

Materials:

  • 6-8 week old female athymic nude mice

  • Prepared U87-MG cell suspension

  • 1 mL sterile syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • Surgical clippers and disinfectant

Protocol:

  • Anesthetize the mice using isoflurane.

  • Shave and disinfect the right flank of each mouse.

  • Draw 100 µL of the cell suspension (containing 5 x 10^6 cells) into a syringe.

  • Gently lift the skin on the flank and inject the cell suspension subcutaneously.

  • Monitor the mice until they recover from anesthesia.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before starting treatment. Tumor volume can be calculated using the formula: (Length x Width²)/2.[7]

Administration of this compound

This protocol details the preparation and administration of the investigational compound this compound.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

  • Oral gavage needles

  • Syringes

Protocol:

  • Prepare a fresh formulation of this compound in the vehicle each day of dosing. For a 50 mg/kg dose, if the average mouse weight is 20g, each mouse will receive 1 mg of the compound. If administering a volume of 100 µL, the concentration of the formulation should be 10 mg/mL.

  • Randomize the tumor-bearing mice into control and treatment groups once tumors reach the desired size.

  • Administer the vehicle or this compound formulation to the respective groups via oral gavage once daily.

  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

  • Continue treatment for the duration of the study (e.g., 28 days).

Tumor Growth Monitoring and Efficacy Evaluation

This protocol describes how to monitor tumor growth and evaluate the efficacy of the treatment.

Materials:

  • Digital calipers

Protocol:

  • Measure the tumor dimensions (length and width) twice weekly using digital calipers.

  • Calculate the tumor volume for each mouse.

  • At the end of the study, humanely euthanize the mice.

  • Excise the tumors and measure their final weight.

  • Tumor tissue can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., 2-HG measurement) or fixed in formalin for histopathological analysis.

  • Efficacy is determined by comparing the tumor growth rate, final tumor volume, and final tumor weight between the vehicle-treated and this compound-treated groups.

Visualizations

Signaling Pathway

mIDH1_Pathway cluster_0 Normal Cell Metabolism cluster_1 Glioma Cell Metabolism with Mutant IDH1 Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 alpha_KG α-Ketoglutarate wtIDH1->alpha_KG NADP+ to NADPH mIDH1 Mutant IDH1 (R132H) Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH1->Two_HG NADPH to NADP+ Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation Two_HG->Epigenetic_Dysregulation mIDH1_IN_1 This compound mIDH1_IN_1->mIDH1 Inhibition alpha_KG_mut α-Ketoglutarate alpha_KG_mut->mIDH1 experimental_workflow cluster_cell_prep 1. Cell Preparation cluster_xenograft 2. Xenograft Model cluster_treatment 3. Treatment cluster_analysis 4. Analysis cell_culture Culture U87-MG (IDH1-mutant) cells cell_harvest Harvest and prepare cell suspension cell_culture->cell_harvest implantation Subcutaneous injection of cells into mice cell_harvest->implantation tumor_growth Monitor tumor growth to ~150 mm³ implantation->tumor_growth randomization Randomize mice into Vehicle & Treatment groups tumor_growth->randomization dosing Daily oral gavage of This compound or Vehicle randomization->dosing monitoring Monitor tumor volume and body weight dosing->monitoring endpoint Endpoint analysis: Tumor weight, PK/PD monitoring->endpoint

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with mIDH1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment.[1] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which alters its thermal stability.[2] Upon heating, proteins denature and aggregate. Ligand-bound proteins are generally more resistant to heat-induced denaturation, thus remaining soluble at higher temperatures compared to their unbound state.[3] This change in thermal stability can be quantified to determine the extent of target engagement.

This document provides a detailed protocol for performing a Cellular Thermal Shift Assay to verify the target engagement of mIDH1-IN-1 , a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[4][5] Mutations in IDH1 are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[6] Mutant IDH1 gains a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG), which drives tumorigenesis.[6] Small molecule inhibitors targeting mIDH1, such as this compound, are therefore of significant therapeutic interest. Verifying that such inhibitors bind to their intended target in a cellular context is a critical step in their development and validation.

Signaling Pathway of Mutant IDH1

Mutant IDH1 plays a crucial role in oncogenesis through the production of 2-HG. This oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. The following diagram illustrates the core mechanism of mutant IDH1.

IDH1_Pathway Mutant IDH1 Signaling Pathway Isocitrate Isocitrate aKG alpha-Ketoglutarate (α-KG) Isocitrate->aKG Wild-type IDH1 mutant_IDH1 Mutant IDH1 (mIDH1) aKG->mutant_IDH1 Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->Two_HG NADPH -> NADP+ Dioxygenases α-KG-Dependent Dioxygenases Two_HG->Dioxygenases Inhibition Epigenetic_Alterations Epigenetic Alterations (Histone & DNA Hypermethylation) Dioxygenases->Epigenetic_Alterations Leads to Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis mIDH1_IN_1 This compound mIDH1_IN_1->mutant_IDH1 Inhibition

Caption: Mutant IDH1 converts α-KG to 2-HG, leading to tumorigenesis.

Experimental Protocols

This protocol is adapted from established CETSA procedures for mIDH1 inhibitors.[7] It is divided into two main parts: 1) Determining the optimal melting temperature (Tagg) of mIDH1, and 2) Performing an isothermal dose-response (ITDR) experiment to quantify the target engagement of this compound.

Materials and Reagents
  • Cell Line: U87 glioblastoma cells engineered to express mutant IDH1 (R132H) are recommended.[7] HT1080 fibrosarcoma cells, which endogenously express mutant IDH1 (R132C), can also be used.[4]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

  • Primary Antibody: Anti-IDH1 (R132H specific) antibody.

  • Secondary Antibody: HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • Protein Quantification Assay: BCA or Bradford assay.

  • SDS-PAGE and Western Blotting Reagents.

  • Chemiluminescence Substrate.

Part 1: Determination of mIDH1 Melting Temperature (Tagg)

This part of the protocol aims to identify the optimal temperature at which to perform the isothermal dose-response experiment. This is the temperature where there is a significant, but not complete, denaturation of the target protein in the absence of the inhibitor.

Workflow Diagram:

CETSA_Tagg_Workflow CETSA Workflow for Tagg Determination cluster_cell_prep Cell Preparation cluster_heat_shock Heat Shock cluster_protein_extraction Protein Extraction & Analysis cluster_data_analysis Data Analysis cell_culture 1. Culture U87-mIDH1(R132H) cells harvest 2. Harvest and resuspend cells cell_culture->harvest aliquot 3. Aliquot cell suspension harvest->aliquot heat 4. Heat aliquots at a temperature gradient (e.g., 37°C to 73°C) for 3 minutes aliquot->heat lysis 5. Cell lysis (e.g., freeze-thaw or detergent) heat->lysis centrifugation 6. Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant 7. Collect supernatant (soluble proteins) centrifugation->supernatant quantification 8. Quantify protein concentration supernatant->quantification western_blot 9. Analyze by Western Blot for mIDH1 quantification->western_blot densitometry 10. Densitometry analysis of bands western_blot->densitometry melting_curve 11. Plot protein abundance vs. temperature densitometry->melting_curve determine_tagg 12. Determine Tagg melting_curve->determine_tagg

Caption: Workflow for determining the melting temperature (Tagg) of mIDH1.

Step-by-Step Protocol:

  • Cell Culture: Culture U87-mIDH1(R132H) cells to ~80-90% confluency.

  • Cell Harvest: Harvest cells by trypsinization, wash with PBS, and resuspend in culture medium at a concentration of 10-20 x 10^6 cells/mL.

  • Aliquoting: Aliquot the cell suspension (e.g., 100 µL per PCR tube) for each temperature point.

  • Heat Treatment: Heat the cell aliquots for 3 minutes at a range of temperatures (e.g., 37°C, 42°C, 47°C, 52°C, 57°C, 59°C, 62°C, 67°C, 73°C) using a thermal cycler, followed by cooling at 4°C for 3 minutes.[7]

  • Cell Lysis: Lyse the cells by either three cycles of freeze-thaw (freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]

  • Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the total protein amount for each sample, add loading buffer, and analyze by SDS-PAGE followed by Western blotting using an antibody specific for mutant IDH1 (R132H).

  • Data Analysis: Perform densitometry on the Western blot bands. Plot the relative band intensity against the corresponding temperature to generate a melting curve. The Tagg is the temperature at which approximately 50% of the protein has aggregated. For mIDH1, an optimal temperature for the ITDR experiment is often around 59°C.[7]

Part 2: Isothermal Dose-Response (ITDR) CETSA with this compound

This part of the protocol determines the concentration-dependent stabilization of mIDH1 by this compound at a single, optimized temperature (determined in Part 1).

Workflow Diagram:

CETSA_ITDR_Workflow CETSA Workflow for Isothermal Dose-Response cluster_cell_prep Cell Preparation & Treatment cluster_heat_shock Heat Shock cluster_protein_extraction Protein Extraction & Analysis cluster_data_analysis Data Analysis cell_culture 1. Culture U87-mIDH1(R132H) cells harvest 2. Harvest and resuspend cells cell_culture->harvest aliquot 3. Aliquot cell suspension harvest->aliquot treatment 4. Treat aliquots with a dose range of this compound (and DMSO control) for 1-2 hours aliquot->treatment heat 5. Heat all samples at the predetermined Tagg (e.g., 59°C) for 3 minutes treatment->heat lysis 6. Cell lysis heat->lysis centrifugation 7. Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant 8. Collect supernatant centrifugation->supernatant western_blot 9. Analyze by Western Blot for mIDH1 supernatant->western_blot densitometry 10. Densitometry analysis western_blot->densitometry dose_response_curve 11. Plot protein abundance vs. inhibitor concentration densitometry->dose_response_curve determine_ec50 12. Determine EC50 for target engagement dose_response_curve->determine_ec50

Caption: Workflow for isothermal dose-response CETSA.

Step-by-Step Protocol:

  • Cell Culture and Harvest: Follow steps 1 and 2 from Part 1.

  • Inhibitor Treatment: Aliquot the cell suspension and treat with a serial dilution of this compound. A suggested concentration range is from 0.01 µM to 10 µM, based on its reported cellular potency.[4][5] Include a DMSO-only control. Incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Heat Treatment: Heat all samples (including the DMSO control) at the predetermined optimal temperature (e.g., 59°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.[7]

  • Lysis and Protein Analysis: Follow steps 5 to 8 from Part 1.

  • Data Analysis: Perform densitometry on the Western blot bands. Normalize the data to the unheated control. Plot the relative band intensity against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization.

Data Presentation

The quantitative data obtained from the isothermal dose-response CETSA experiments for various mIDH1 inhibitors can be summarized in a table for easy comparison. The following table provides an example based on published data for other mIDH1 inhibitors and includes a placeholder for the expected results for this compound.[7]

InhibitorCell LineMutationCETSA EC50 (µM)Cellular 2-HG IC50 (µM)
AG-120U87R132H0.1 - 1.00.05 - 0.22
AGI-5198U87R132H1.0 - 100.04 - 0.05
This compound U87 R132H Expected: 0.1 - 1.0 0.2086 [4]

Note: The CETSA EC50 values for AG-120 and AGI-5198 are estimated ranges based on published graphical data.[7] The expected CETSA EC50 for this compound is based on its reported cellular potency for 2-HG inhibition.[4]

Troubleshooting

  • No or weak signal on Western blot:

    • Increase the amount of starting cell material.

    • Check the antibody quality and concentration.

    • Optimize the lysis procedure to ensure efficient protein extraction.

  • No thermal shift observed:

    • The inhibitor may not be cell-permeable or may be rapidly metabolized.

    • The binding of the inhibitor may not induce a significant change in the thermal stability of the target protein.

    • Verify the activity of the inhibitor in a biochemical or cellular functional assay.

  • High variability between replicates:

    • Ensure accurate and consistent pipetting, especially for cell aliquoting and inhibitor dilutions.

    • Maintain uniform heating and cooling of all samples.

    • Ensure complete removal of the supernatant without disturbing the pellet.

References

Application Notes and Protocols for Preparing mIDH1-IN-1 Stock Solutions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutant isocitrate dehydrogenase 1 (mIDH1) is a key enzyme implicated in the pathogenesis of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The neomorphic activity of mIDH1 results in the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation. mIDH1-IN-1 is a potent and selective inhibitor of the mIDH1 enzyme, making it a valuable tool for preclinical cancer research.[1][2]

These application notes provide detailed protocols for the preparation of this compound stock solutions and their formulation for in vivo studies in animal models, particularly mice. The provided methodologies are based on best practices for formulating poorly water-soluble small molecule inhibitors for preclinical research.

This compound Properties

A summary of the key properties of this compound is presented in the table below. This information is critical for the accurate preparation of stock and dosing solutions.

PropertyValueReference
Molecular Weight 498.5 g/mol [3]
Appearance Crystalline solidN/A
IC₅₀ (mIDH1 R132H) ~42 nM[3]
IC₅₀ (mIDH1 R132C) ~4 nM[3]
Solubility Soluble in DMSO (≥ 45 mg/mL)[3]

Mutant IDH1 Signaling Pathway

The mutation in the IDH1 enzyme leads to a gain-of-function, causing the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).[4][5][6] This oncometabolite, 2-HG, competitively inhibits α-KG-dependent dioxygenases, including histone demethylases (e.g., KDM family) and the TET family of DNA hydroxylases.[5][7][8] The inhibition of these enzymes leads to widespread hypermethylation of histones and DNA, altering the epigenetic landscape and ultimately driving oncogenesis by blocking cellular differentiation.[5][7][8]

mIDH1_Signaling_Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-type IDH1 Two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG Neomorphic activity Histone_Demethylases Histone Demethylases (e.g., KDM family) Two_HG->Histone_Demethylases Inhibition TET_Enzymes TET Family Enzymes (DNA Hydroxylases) Two_HG->TET_Enzymes Inhibition mIDH1 Mutant IDH1 (mIDH1) Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Altered_Gene_Expression Altered Gene Expression Histone_Hypermethylation->Altered_Gene_Expression DNA_Hypermethylation->Altered_Gene_Expression Blocked_Differentiation Blocked Cellular Differentiation Altered_Gene_Expression->Blocked_Differentiation Oncogenesis Oncogenesis Blocked_Differentiation->Oncogenesis mIDH1_IN_1 This compound mIDH1_IN_1->mIDH1 Inhibition

Caption: Mutant IDH1 Signaling Pathway and Point of Intervention.

Experimental Protocols

Preparation of this compound Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Storage and Stability of Stock Solution:

Storage TemperatureDuration
-20°C1 month
-80°C6 months
Preparation of Dosing Solution for In Vivo Studies (e.g., 1 mg/mL in Corn Oil with 10% DMSO)

This protocol details the formulation of this compound for oral gavage or intraperitoneal injection in mice using a corn oil-based vehicle. The final DMSO concentration should be kept low (ideally ≤10%) to minimize potential toxicity.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Sterile corn oil

  • Sterile conical tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Vehicle Preparation: In a sterile conical tube, add the required volume of sterile corn oil.

  • Dilution: Add the calculated volume of the 10 mg/mL this compound DMSO stock solution to the corn oil to achieve the desired final concentration. For example, to prepare 1 mL of a 1 mg/mL dosing solution with 10% DMSO:

    • Add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of sterile corn oil.

  • Mixing: Vortex the solution vigorously for at least 1-2 minutes to ensure a uniform suspension. The solution may appear as a fine emulsion.

  • Pre-dosing Preparation: Before each administration, vortex the dosing solution again to ensure homogeneity.

Experimental Workflow for In Vivo Dosing:

InVivo_Dosing_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in DMSO (10 mg/mL Stock) Weigh->Dissolve Store_Stock Store Stock Solution at -80°C Dissolve->Store_Stock Dilute_Stock Dilute Stock into Vehicle (e.g., 1 mg/mL) Store_Stock->Dilute_Stock Prepare_Vehicle Prepare Dosing Vehicle (e.g., Corn Oil) Prepare_Vehicle->Dilute_Stock Vortex Vortex to Create Uniform Suspension Dilute_Stock->Vortex Administer Administer to Animal (e.g., Oral Gavage) Vortex->Administer End End Administer->End

Caption: In Vivo Dosing Solution Preparation Workflow.

Administration to Mice

The prepared this compound formulation can be administered to mice via oral gavage or intraperitoneal injection. The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.

Recommended Dosing Volumes for Mice:

Administration RouteRecommended Volume (mL/kg)Maximum Volume (mL/kg)
Oral Gavage 1020
Intraperitoneal (IP) Injection 1020

Note: These volumes are guidelines. The exact volume should be calculated based on the animal's body weight and the desired dose (mg/kg). For a typical 25g mouse, a 10 mL/kg dose corresponds to 0.25 mL.

General Dosing Considerations:

  • A typical starting dose for in vivo efficacy studies with small molecule inhibitors is in the range of 10-50 mg/kg, administered once or twice daily. However, the optimal dose for this compound should be determined empirically through dose-finding studies.

  • For long-term studies, the stability of the formulated drug in the vehicle at the storage temperature should be confirmed. It is recommended to prepare fresh dosing solutions regularly.

  • A vehicle control group (receiving the corn oil and DMSO mixture without the drug) should always be included in in vivo experiments to account for any effects of the vehicle itself.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO-containing solutions.

Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. Researchers should always adhere to their institution's animal care and use committee (IACUC) protocols and safety regulations.

References

Application Notes and Protocols: Mass Spectrometry Method for 2-HG Detection After mIDH1-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to tumorigenesis. Consequently, inhibitors targeting mutant IDH1 (mIDH1) have emerged as promising therapeutic agents.

mIDH1-IN-1 is a potent and selective inhibitor of the mIDH1 enzyme. It has been shown to effectively reduce the production of 2-HG in cancer cells harboring IDH1 mutations. Accurate and robust quantification of 2-HG levels following treatment with this compound is crucial for evaluating its target engagement and therapeutic efficacy in both preclinical and clinical settings.

This document provides detailed application notes and protocols for the detection and quantification of 2-HG in cell culture models using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after treatment with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for 2-HG detection.

cluster_0 Normal Cell cluster_1 mIDH1 Cancer Cell cluster_2 mIDH1 Cancer Cell + this compound Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1 TCA_Cycle TCA_Cycle aKG->TCA_Cycle TCA Cycle aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH1 Epigenetic_Changes Epigenetic Alterations (Histone & DNA Hypermethylation) TwoHG->Epigenetic_Changes Tumorigenesis Tumorigenesis Epigenetic_Changes->Tumorigenesis Isocitrate_mut Isocitrate_mut Isocitrate_mut->aKG_mut WT IDH1 mIDH1_IN_1 This compound mIDH1_IN_1->Block aKG_treat α-Ketoglutarate TwoHG_inhibited Reduced 2-HG Block->TwoHG_inhibited Mutant IDH1 Isocitrate_treat Isocitrate_treat Isocitrate_treat->aKG_treat WT IDH1

Figure 1: Signaling pathway of mIDH1 and the inhibitory effect of this compound.

A 1. Cell Culture & Treatment (e.g., HT1080, U87-MG mIDH1) B 2. Treatment with this compound A->B C 3. Cell Lysis & Metabolite Extraction B->C D 4. Derivatization (e.g., with DATAN) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis & Quantification E->F

Figure 2: Experimental workflow for 2-HG detection after this compound treatment.

Quantitative Data Presentation

The following tables summarize the potency of this compound and the effect of various mIDH1 inhibitors on 2-HG levels in different cancer cell lines.

Table 1: Potency of this compound

ParameterValueCell LineReference
IC50 (Enzymatic Assay) 961.5 ± 25.3 nM-[2]
EC50 (2-HG Production) 208.6 ± 8.0 nMHT1080[2]
IC50 (Anti-proliferation) 41.8 nMU87-MG (mIDH1)[2]

Table 2: Effect of mIDH1 Inhibitors on 2-HG Production in Cancer Cell Lines

InhibitorCell Line (IDH1 Mutation)Baseline 2-HG (µM in media)IC50 for 2-HG Production (nM)Reference
AG-120U87-MG (R132H)16750 - 220[1]
AG-120HT1080 (R132C)~4050 - 220[1]
AGI-5198U87-MG (R132H)167~500[1]
AGI-5198HT1080 (R132C)~40~500[1]
ML309U87-MG (R132H)Not specified500[3]
BAY1436032LNT-229 (R132H)Not specifiedShown to decrease 2-HG/tCr ratio[4]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol is designed for adherent cell lines such as HT1080 (fibrosarcoma, endogenous IDH1 R132C mutation) or engineered U87-MG (glioblastoma, expressing IDH1 R132H).

Materials:

  • HT1080 or U87-MG mIDH1 mutant cell line

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Cell culture plates (e.g., 6-well or 12-well)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

Procedure:

  • Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). A 48-hour incubation is often sufficient to observe a significant reduction in 2-HG levels.[1]

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of metabolites from cultured cells.

Materials:

  • Treated cells from Protocol 1

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (refrigerated)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • After the treatment period, place the cell culture plates on ice.

  • Aspirate the medium.

  • Wash the cells twice with 1 mL of ice-cold PBS per well. Aspirate the PBS completely after each wash.

  • Add 500 µL of ice-cold 80% methanol to each well.

  • Incubate on ice for 5 minutes to allow for cell lysis and protein precipitation.

  • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tubes for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Dry the metabolite extract to completeness using a nitrogen evaporator or a vacuum concentrator. The dried samples can be stored at -80°C until derivatization and LC-MS/MS analysis.

Protocol 3: Derivatization of 2-HG

To distinguish between the D- and L-enantiomers of 2-HG and improve chromatographic separation, a derivatization step is often employed. Diacetyl-L-tartaric anhydride (DATAN) is a commonly used derivatizing agent.

Materials:

  • Dried metabolite extracts

  • Diacetyl-L-tartaric anhydride (DATAN) solution (e.g., 1 mg/mL in a mixture of methylene chloride and acetic acid, 4:1 v/v)

  • Heating block or oven

Procedure:

  • Reconstitute the dried metabolite extracts in 50 µL of the DATAN solution.

  • Vortex the tubes for 30 seconds.

  • Heat the samples at 70°C for 30 minutes.

  • Cool the samples to room temperature.

  • The samples are now ready for LC-MS/MS analysis. If necessary, they can be further diluted with the LC mobile phase A.

Protocol 4: LC-MS/MS Analysis of 2-HG

This protocol provides a general framework for the LC-MS/MS analysis of derivatized 2-HG. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • Liquid chromatography system (e.g., HPLC or UPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the derivatized 2-HG enantiomers.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) is typically used.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Underivatized 2-HG: m/z 147 -> 129[5]

    • Derivatized 2-HG (DATAN): The specific transition will depend on the fragmentation of the derivatized molecule and should be determined by direct infusion of a derivatized standard. A common approach is to monitor the transition of the deprotonated molecule to a characteristic fragment ion.

    • Internal Standard (e.g., 13C-labeled 2-HG): A corresponding shifted MRM transition should be used for the internal standard.

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument and the target analytes to achieve maximum sensitivity.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the MRM transitions for 2-HG and the internal standard in each sample using the instrument's software.

  • Standard Curve: Prepare a standard curve by analyzing known concentrations of derivatized 2-HG standards. Plot the ratio of the 2-HG peak area to the internal standard peak area against the concentration of 2-HG.

  • Quantification: Determine the concentration of 2-HG in the experimental samples by interpolating their peak area ratios onto the standard curve.

  • Normalization: Normalize the 2-HG concentrations to the cell number or total protein concentration of the corresponding samples to account for variations in cell density.

  • IC50/EC50 Calculation: Plot the normalized 2-HG concentrations against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 or EC50 value.

By following these detailed protocols, researchers can reliably and accurately quantify the effect of this compound on 2-HG production, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Inducing Differentiation in AML Primary Cells using a Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, modeled after ivosidenib (AG-120), to induce differentiation in primary acute myeloid leukemia (AML) cells harboring an IDH1 mutation.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a recurring genetic abnormality in a subset of acute myeloid leukemia (AML) cases. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations that block cellular differentiation and contribute to leukemogenesis.[1][2]

Small molecule inhibitors targeting mutant IDH1, such as ivosidenib (AG-120), have been developed as a targeted therapy. These inhibitors block the production of 2-HG, thereby reversing the epigenetic blockade and inducing the differentiation of AML blasts into mature myeloid cells.[3][4][5][6] This document outlines the mechanism of action, provides quantitative data on the effects of mIDH1 inhibition, and details experimental protocols for treating primary AML cells ex vivo. While the specific compound "mIDH1-IN-1" is not extensively characterized in the literature, the protocols and data presented here are based on the well-documented effects of potent and selective mIDH1 inhibitors like ivosidenib.

Mechanism of Action

The signaling pathway illustrating the mechanism of action of mIDH1 inhibitors in AML is depicted below.

mIDH1_Pathway cluster_0 Normal Cell cluster_1 IDH1-Mutant AML Cell cluster_2 Treated IDH1-Mutant AML Cell Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1 Epigenetic_Regulation Epigenetic_Regulation aKG->Epigenetic_Regulation α-KG-dependent dioxygenases Myeloid_Differentiation Myeloid_Differentiation Epigenetic_Regulation->Myeloid_Differentiation mIsocitrate Isocitrate maKG α-Ketoglutarate mIsocitrate->maKG WT IDH1 m2HG 2-Hydroxyglutarate (2-HG) maKG->m2HG mIDH1 mEpigenetic_Block Epigenetic Dysregulation (Histone/DNA Hypermethylation) m2HG->mEpigenetic_Block Inhibition of α-KG-dependent dioxygenases mDifferentiation_Block Block in Myeloid Differentiation mEpigenetic_Block->mDifferentiation_Block mIDH1 Mutant IDH1 (mIDH1) tmIsocitrate Isocitrate tmaKG α-Ketoglutarate tmIsocitrate->tmaKG WT IDH1 tmIDH1 Mutant IDH1 tmaKG->tmIDH1 mIDH1 tm2HG Reduced 2-HG tmEpigenetic_Reversal Reversal of Epigenetic Dysregulation tm2HG->tmEpigenetic_Reversal Restored Dioxygenase Activity tmDifferentiation Induction of Myeloid Differentiation tmEpigenetic_Reversal->tmDifferentiation mIDH1_Inhibitor This compound mIDH1_Inhibitor->tmIDH1 Inhibition

Figure 1: Signaling pathway of mIDH1 inhibition in AML.

Quantitative Data Summary

The following tables summarize the quantitative effects of representative mIDH1 inhibitors on 2-HG production and induction of differentiation in AML cells.

Table 1: Inhibition of 2-HG Production by mIDH1 Inhibitors

CompoundCell Line / SystemMutationIC50 (nM) for 2-HG InhibitionReference
Ivosidenib (AG-120)HT1080 cellsIDH1-R132C13[7]
Ivosidenib (AG-120)Engineered THP-1 cellsIDH1-R132H12[7]
Novartis 530Recombinant enzymeIDH1-R132H40-50[1]
AGI-5198Recombinant enzymeIDH1-R132H~100[1]

Table 2: Induction of Differentiation Markers in Primary AML Cells

TreatmentConcentrationDurationDifferentiation Marker% Positive Cells (Fold Change)Reference
Ivosidenib (AG-120)0.5 - 5 µM7-14 daysCD11bIncreased expression[4][5]
Ivosidenib (AG-120)0.5 - 5 µM7-14 daysCD14Increased expression[5]
Ivosidenib (AG-120)0.5 - 5 µM7-14 daysCD15Increased expression[5]
Compound 20a≥10 µM5 daysMyeloid DifferentiationInduced in primary AML cells[8]

Experimental Protocols

This section provides detailed protocols for the ex vivo treatment of primary AML cells with a mIDH1 inhibitor.

Experimental Workflow Overview

Experimental_Workflow start Start: Primary AML Sample (Bone Marrow or Peripheral Blood) isolate_blasts Isolate Mononuclear Cells (Ficoll-Paque) start->isolate_blasts culture_setup Cell Culture Setup: - Seeding Density - Cytokine-supplemented medium isolate_blasts->culture_setup treatment Treatment with this compound: - Dose-response - Time-course culture_setup->treatment endpoint_assays Endpoint Assays treatment->endpoint_assays flow_cytometry Flow Cytometry: - Differentiation Markers (CD11b, CD14, CD15) endpoint_assays->flow_cytometry morphology Morphological Analysis: - Cytospin & Wright-Giemsa Stain endpoint_assays->morphology viability Cell Viability Assay: (e.g., Trypan Blue, Annexin V/PI) endpoint_assays->viability hg_measurement 2-HG Measurement: (LC-MS/MS) endpoint_assays->hg_measurement data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis morphology->data_analysis viability->data_analysis hg_measurement->data_analysis

Figure 2: General experimental workflow.
Protocol 1: Isolation and Culture of Primary AML Blasts

Materials:

  • Primary AML patient bone marrow or peripheral blood sample with a confirmed IDH1 mutation.

  • Ficoll-Paque PLUS (or similar density gradient medium).

  • Phosphate-Buffered Saline (PBS).

  • RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Cytokine cocktail (e.g., IL-3, IL-6, G-CSF, GM-CSF, SCF, TPO - concentrations to be optimized).

  • Sterile centrifuge tubes, pipettes, and cell culture flasks/plates.

Procedure:

  • Dilute the bone marrow or peripheral blood sample 1:1 with PBS.

  • Carefully layer the diluted sample onto an equal volume of Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.

  • Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete culture medium (RPMI-1640 supplemented with 20% FBS, 1% Penicillin-Streptomycin, and the cytokine cocktail).

  • Count the viable cells using a hemocytometer and Trypan Blue exclusion.

  • Seed the cells at a density of 0.5 x 10⁶ to 1 x 10⁶ cells/mL in cell culture plates or flasks.[9]

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 2: Treatment of Primary AML Cells with this compound

Materials:

  • Cultured primary AML blasts.

  • This compound (e.g., Ivosidenib) stock solution (e.g., 10 mM in DMSO).

  • Complete culture medium.

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).

  • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Add the diluted inhibitor or vehicle control to the cultured AML cells.

  • Incubate the cells for the desired treatment duration (e.g., 4, 7, 10, or 14 days).

  • Replenish the medium with fresh inhibitor or vehicle every 3-4 days.

Protocol 3: Assessment of Myeloid Differentiation by Flow Cytometry

Materials:

  • Treated and control primary AML cells.

  • FACS buffer (PBS with 2% FBS).

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14, anti-CD15).

  • Isotype control antibodies.

  • Flow cytometer.

Procedure:

  • Harvest the cells from each treatment condition and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold FACS buffer.

  • Resuspend the cells in FACS buffer to a concentration of 1 x 10⁷ cells/mL.

  • Aliquot 100 µL of the cell suspension into FACS tubes.

  • Add the appropriate amount of fluorochrome-conjugated antibodies or isotype controls to each tube.

  • Incubate on ice or at 4°C for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the data on a flow cytometer and analyze the percentage of cells expressing the differentiation markers.

Protocol 4: Morphological Assessment of Differentiation

Materials:

  • Treated and control primary AML cells.

  • Cytocentrifuge (e.g., Cytospin).

  • Microscope slides.

  • Wright-Giemsa stain.

  • Microscope.

Procedure:

  • Harvest a small aliquot of cells from each treatment condition.

  • Prepare cytospin slides by centrifuging approximately 5 x 10⁴ cells per slide.

  • Air dry the slides completely.

  • Stain the slides with Wright-Giemsa stain according to the manufacturer's protocol.

  • Examine the slides under a light microscope to assess for morphological changes indicative of myeloid differentiation, such as a decreased nuclear-to-cytoplasmic ratio, nuclear segmentation, and the presence of cytoplasmic granules.

Protocol 5: Measurement of Intracellular 2-HG Levels

Materials:

  • Treated and control primary AML cells.

  • Methanol/water/chloroform extraction buffer.

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system.

Procedure:

  • Harvest at least 1 x 10⁶ cells per condition and wash with cold PBS.

  • Perform a metabolite extraction using a cold methanol/water/chloroform buffer.

  • Separate the polar metabolite-containing aqueous phase.

  • Dry the aqueous phase under a stream of nitrogen or using a speed vacuum.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to quantify the levels of 2-HG. Normalize the 2-HG levels to the cell number or total protein concentration.

Conclusion

The use of mIDH1 inhibitors like ivosidenib provides a targeted therapeutic strategy for a subset of AML patients by inducing cellular differentiation. The protocols and data presented in these application notes offer a framework for the ex vivo evaluation of mIDH1 inhibitors on primary AML cells. These assays are crucial for preclinical drug development, for understanding the mechanisms of action and resistance, and for potentially personalizing patient therapy. Careful execution of these protocols will enable researchers to robustly assess the potential of novel mIDH1 inhibitors in promoting the differentiation of leukemic blasts.

References

Application Note: A 3D Spheroid Culture Protocol for Evaluating the Efficacy of the mIDH1 Inhibitor, mIDH1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Three-dimensional (3D) cell culture models, such as multicellular tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration barriers. This makes them superior to traditional 2D monolayer cultures for preclinical drug screening. Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are significant drivers in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][4] However, mutated IDH1 (mIDH1) gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][4][5] The accumulation of D-2HG disrupts epigenetic regulation and cellular differentiation, promoting tumorigenesis.[2][5][6]

mIDH1-IN-1 is a small molecule inhibitor designed to selectively target the mutant IDH1 enzyme. By blocking the production of 2-HG, these inhibitors aim to restore normal cellular processes and impede cancer progression.[4][7][8] This application note provides a detailed protocol for utilizing a 3D spheroid model to assess the efficacy of this compound. The protocol covers spheroid generation, drug treatment, and key endpoint assays for viability, apoptosis, and target engagement (2-HG reduction).

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

mIDH1_Pathway cluster_0 Normal Cell Metabolism (Wild-Type IDH1) cluster_1 Cancer Cell Metabolism (Mutant IDH1) cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG_normal α-Ketoglutarate (α-KG) Isocitrate->aKG_normal Wild-Type IDH1 (Oxidative Decarboxylation) TCA TCA Cycle aKG_normal->TCA aKG_mutant α-Ketoglutarate (α-KG) TwoHG D-2-Hydroxyglutarate (2-HG) aKG_mutant->TwoHG Mutant IDH1 (Neomorphic Reduction) Epigenetic Epigenetic Dysregulation & Blocked Differentiation TwoHG->Epigenetic Inhibitor This compound Inhibitor->Block

Caption: Mechanism of mutant IDH1 and therapeutic inhibition.

Experimental Workflow

experimental_workflow cluster_workflow Overall Experimental Process arrow step1 1. 2D Cell Culture (mIDH1 Cell Line, e.g., HT1080) step2 2. Spheroid Formation (Ultra-Low Attachment Plate) step1->step2 step3 3. Drug Treatment (this compound Dose Response) step2->step3 assay1 4a. Viability Assay (CellTiter-Glo® 3D) step3->assay1 assay2 4b. Apoptosis Assay (Caspase-Glo® 3/7 3D) step3->assay2 assay3 4c. Target Engagement (2-HG Measurement by LC-MS) step3->assay3

Caption: High-level overview of the experimental workflow.

Materials and Reagents

  • Cell Line: HT1080 fibrosarcoma cells (harboring IDH1-R132C mutation) or other suitable mIDH1 cell lines (e.g., U87-mIDH1 R132H).[9]

  • Culture Medium: EMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Spheroid Plates: Corning® Spheroid Microplates (96-well, ultra-low attachment surface, U-bottom).[10]

  • Drug: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Viability Assay: Promega CellTiter-Glo® 3D Cell Viability Assay.[11]

  • Apoptosis Assay: Promega Caspase-Glo® 3/7 3D Assay.[12]

  • Instruments: Humidified incubator (37°C, 5% CO2), multichannel pipette, inverted microscope, plate-reading luminometer.

  • Other: Sterile PBS, Trypsin-EDTA, 1.5 mL microcentrifuge tubes, opaque-walled 96-well plates for luminescence assays.

Experimental Protocols

Protocol 1: 3D Spheroid Formation

This protocol describes generating one spheroid per well in a 96-well plate.[13][14]

  • Cell Culture: Maintain HT1080 cells in T-75 flasks. Subculture cells when they reach 70-80% confluency to ensure they are in the logarithmic growth phase.[13]

  • Cell Harvesting: Aspirate the culture medium, wash cells with sterile PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Transfer the cell suspension to a conical tube and centrifuge. Resuspend the pellet in fresh medium and determine the cell count and viability using a hemocytometer or automated cell counter. Viability should be >90%.[14]

  • Seeding: Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL. This will allow for seeding 2,500 cells in a 100 µL volume.

  • Plating: Using a multichannel pipette, carefully dispense 100 µL of the cell suspension into each well of a 96-well spheroid microplate. Avoid touching the bottom of the well to prevent scratching the surface.[10][13]

  • Spheroid Formation: Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.[14]

  • Incubation: Place the plate in a humidified incubator at 37°C with 5% CO2. Spheroids will typically form within 48-72 hours.[10] Monitor formation daily using an inverted microscope.

Protocol 2: Treatment with this compound
  • Drug Preparation: On the day of treatment (e.g., Day 3 post-seeding), prepare serial dilutions of this compound from the 10 mM stock using complete culture medium. A typical concentration range for an IC50 determination would be 0.1 nM to 10 µM. Prepare a vehicle control using the same final concentration of DMSO as the highest drug concentration (typically ≤0.1%).

  • Dosing: Carefully add 100 µL of the appropriate drug dilution (or vehicle control) to each well, bringing the total volume to 200 µL.

  • Incubation: Return the plate to the incubator and treat for the desired duration (e.g., 72 hours).

Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)

This homogeneous assay measures ATP as an indicator of metabolically active, viable cells.[15][16]

  • Plate Equilibration: After the 72-hour drug incubation, remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[17]

  • Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and allow it to equilibrate to room temperature.[16]

  • Assay Procedure:

    • Transfer 100 µL of the spheroid suspension from each well of the clear-bottom spheroid plate to a corresponding well in a 96-well opaque-walled plate suitable for luminescence.

    • Add 100 µL of CellTiter-Glo® 3D Reagent to each well (equal to the volume of the cell culture medium).[17]

    • Place the plate on an orbital shaker for 5 minutes to induce cell lysis.[17]

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 3D)

This assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.[12][18]

  • Plate Equilibration: Similar to the viability assay, equilibrate the spheroid plate to room temperature for 30 minutes following drug treatment.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 100 µL of the prepared Caspase-Glo® 3/7 3D Reagent directly to each well of the spheroid plate containing 100 µL of medium.

    • Mix the contents by placing the plate on an orbital shaker for 1 minute.

    • Incubate at room temperature for at least 1 hour. For dense spheroids, incubation may be extended up to 3 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.[19]

Protocol 5: 2-Hydroxyglutarate (2-HG) Measurement

This protocol outlines sample collection for subsequent analysis of the oncometabolite 2-HG, the direct product of mIDH1 activity.[9]

  • Sample Collection: Following the drug treatment period, carefully collect 150 µL of the culture supernatant from each well without disturbing the spheroid. Transfer the supernatant to labeled 1.5 mL microcentrifuge tubes.

  • Sample Storage: Immediately freeze the supernatant samples at -80°C until they are ready for analysis.

  • 2-HG Quantification: Analyze the 2-HG concentration in the thawed supernatant samples using a specialized method such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[20][21] This analysis is typically performed by a core metabolomics facility.

  • Data Normalization: The final 2-HG concentrations can be normalized to the cell viability data (e.g., relative luminescence units from a parallel plate) to account for differences in cell number due to drug-induced cytotoxicity.

Data Presentation

Quantitative data should be summarized to allow for clear interpretation and comparison.

Table 1: Effect of this compound on Spheroid Viability and Apoptosis

Concentration (nM) Mean Viability (% of Control) ± SD Mean Caspase 3/7 Activity (Fold Change) ± SD
Vehicle (0) 100 ± 4.5 1.0 ± 0.1
1 98.2 ± 5.1 1.2 ± 0.2
10 91.5 ± 3.8 1.9 ± 0.3
100 75.3 ± 6.2 3.5 ± 0.4
1000 48.9 ± 5.5 5.8 ± 0.6
10000 21.7 ± 3.1 6.4 ± 0.5

| IC50 (nM) | ~1050 | N/A |

Table 2: Inhibition of 2-HG Production by this compound in HT1080 Spheroids

Concentration (nM) Mean 2-HG in Supernatant (µM) ± SD % Inhibition of 2-HG
Vehicle (0) 8.5 ± 0.7 0%
1 6.2 ± 0.5 27.1%
10 3.1 ± 0.4 63.5%
100 0.9 ± 0.2 89.4%
1000 0.3 ± 0.1 96.5%
10000 0.2 ± 0.1 97.6%

| IC50 (nM) | ~7.5 | N/A |

References

Optimal Administration Route for mIDH1-IN-1 in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mIDH1-IN-1 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme implicated in the pathogenesis of various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. Preclinical evaluation of this compound in mouse models is a critical step in its development as a potential therapeutic agent. The choice of administration route can significantly impact the compound's bioavailability, efficacy, and tolerability. This document provides detailed application notes and protocols for the optimal administration of this compound in mouse models, based on available data for selective mIDH1 inhibitors.

Disclaimer: As of the last update, specific in vivo pharmacokinetic and administration protocol data for this compound is not publicly available. The following recommendations and protocols are based on preclinical studies of other potent and selective mIDH1 inhibitors, such as Ivosidenib (AG-120) and Olutasidenib. Researchers should perform initial dose-ranging and tolerability studies for this compound.

Signaling Pathway of Mutant IDH1

Mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[1][2] mIDH1 inhibitors like this compound are designed to block the production of 2-HG.

mIDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with mIDH1 Isocitrate Isocitrate IDH1 (wild-type) IDH1 (wild-type) Isocitrate->IDH1 (wild-type) alpha-Ketoglutarate alpha-Ketoglutarate IDH1 (wild-type)->alpha-Ketoglutarate alpha-Ketoglutarate_mut alpha-Ketoglutarate mIDH1 (mutant) mIDH1 (mutant) alpha-Ketoglutarate_mut->mIDH1 (mutant) 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) Epigenetic Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate (2-HG)->Epigenetic Dysregulation Leads to mIDH1 (mutant)->2-Hydroxyglutarate (2-HG) Oncometabolite Production mIDH1_IN_1 This compound mIDH1_IN_1->mIDH1 (mutant) Inhibition Tumorigenesis Tumorigenesis Epigenetic Dysregulation->Tumorigenesis Promotes

Caption: Signaling pathway of wild-type and mutant IDH1.

Recommended Administration Routes

Based on preclinical data from analogous mIDH1 inhibitors, both oral (PO) and intraperitoneal (IP) administration are viable routes for this compound in mouse models. The optimal choice depends on the specific experimental goals, such as desired pharmacokinetic profile and ease of administration.

Oral Gavage (PO):

  • Advantages: Clinically relevant route, allows for daily dosing over long periods, less stressful for the animals with proper technique compared to repeated injections. Many mIDH1 inhibitors, like ivosidenib and olutasidenib, are orally bioavailable.[3][4]

  • Disadvantages: Potential for gavage error, variable absorption depending on formulation and gastrointestinal conditions.

Intraperitoneal Injection (IP):

  • Advantages: Bypasses first-pass metabolism, often leads to higher bioavailability compared to oral administration, rapid absorption. For some compounds, 100% bioavailability has been reported via this route.

  • Disadvantages: Less clinically relevant for orally intended drugs, risk of injection site reactions, potential for organ damage if not performed correctly.

Quantitative Data Summary of Analogous mIDH1 Inhibitors

The following table summarizes pharmacokinetic data from preclinical studies of other selective mIDH1 inhibitors in mice. This data can serve as a reference for designing studies with this compound.

CompoundAdministration RouteDoseOral Bioavailability (%)Key FindingsReference
Ivosidenib (AG-120)Oral (PO)Not Specified48Quantifiable up to 36 hours post-administration.[5]
Ivosidenib (AG-120)Intravenous (IV)Not SpecifiedN/AQuantifiable up to 24 hours post-administration.[5]
Compound 56 (RIP1 Inhibitor)Oral (PO)Not Specified22Half-life of 3.1 hours.[6]
Compound 56 (RIP1 Inhibitor)Intraperitoneal (IP)Not Specified100-[6]
GSK864Intraperitoneal (IP)Not SpecifiedN/ASignificant concentrations maintained in peripheral blood for up to 24 hours.[7]

Experimental Protocols

Vehicle Formulation

This compound is likely a hydrophobic compound. A suitable vehicle is crucial for its effective delivery. It is recommended to test the solubility and stability of this compound in the chosen vehicle before in vivo administration.

Recommended Vehicle Formulations:

  • For Oral Gavage:

    • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[8]

    • 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water.

    • Corn oil.[8]

  • For Intraperitoneal Injection:

    • 10% DMSO + 90% corn oil.[8]

    • 5% DMSO + 40% PEG300 + 55% sterile water.

Vehicle_Formulation_Workflow Start Start Determine_Compound_Properties Determine this compound Solubility & Stability Start->Determine_Compound_Properties Select_Vehicle Select Potential Vehicle (e.g., CMC, PEG/Tween, Oil) Determine_Compound_Properties->Select_Vehicle Prepare_Formulation Prepare Formulation (e.g., Sonication, Heating) Select_Vehicle->Prepare_Formulation Assess_Stability Assess Formulation Stability (Precipitation, Separation) Prepare_Formulation->Assess_Stability Tolerability_Study Conduct Pilot Tolerability Study in Mice Assess_Stability->Tolerability_Study Proceed Proceed with Main In Vivo Study Tolerability_Study->Proceed

Caption: Workflow for vehicle formulation development.

Protocol 1: Oral Gavage (PO) Administration

Materials:

  • This compound

  • Selected vehicle (e.g., 0.5% CMC in sterile water)

  • Sterile water

  • Animal gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • Balance

  • Vortex mixer/sonicator

Procedure:

  • Preparation of Formulation:

    • Accurately weigh the required amount of this compound.

    • Prepare the chosen vehicle. For 0.5% CMC, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring to avoid clumping.

    • Add this compound to the vehicle to achieve the desired final concentration.

    • Vortex or sonicate the mixture until a homogenous suspension is formed. Prepare fresh daily unless stability data indicates otherwise.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct dosing volume. The typical administration volume for oral gavage in mice is 5-10 mL/kg.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Insert the gavage needle gently into the esophagus via the side of the mouth.

    • Slowly administer the formulation.

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection

Materials:

  • This compound

  • Selected vehicle (e.g., 10% DMSO in corn oil)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol wipes

Procedure:

  • Preparation of Formulation:

    • Dissolve this compound in DMSO first.

    • Add the corn oil to the desired final volume and vortex until a clear solution or fine suspension is achieved.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the injection volume. The maximum recommended IP injection volume for a mouse is 10 mL/kg.[9]

    • Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[5][9][10]

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate slightly to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Experimental Workflow for Efficacy Studies in Xenograft Models

Xenograft_Study_Workflow Start Start Tumor_Implantation Implant mIDH1-mutant Tumor Cells into Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer this compound (PO or IP) or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Collect Tissues for Pharmacodynamic & Efficacy Analysis Endpoint->Analysis End End Analysis->End

Caption: General workflow for an in vivo efficacy study.

Conclusion

The optimal administration route for this compound in mouse models will likely be either oral gavage or intraperitoneal injection. Oral administration is more clinically relevant for a drug intended for oral use in humans, and many mIDH1 inhibitors have demonstrated good oral bioavailability. Intraperitoneal injection may be preferred for initial efficacy studies to ensure maximal systemic exposure. Careful consideration of vehicle formulation is critical for the successful in vivo delivery of this compound. The provided protocols and data from analogous compounds offer a strong starting point for researchers to design and execute robust preclinical studies with this compound.

References

Troubleshooting & Optimization

mIDH1-IN-1 Technical Support Center: Troubleshooting Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mIDH1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this potent and selective mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1][2] The wild-type IDH1 enzyme converts isocitrate to α-ketoglutarate. However, mutations in IDH1, commonly found in certain cancers like glioma, result in a neomorphic enzymatic activity that leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations such as DNA and histone hypermethylation. These changes can promote a stem cell-like state and contribute to tumorigenesis.[4] this compound specifically inhibits the mutant IDH1 enzyme, thereby reducing 2-HG levels and reversing these epigenetic effects.[4]

Q2: What are the reported IC50 and EC50 values for this compound?

A2: this compound has a reported IC50 of 961.5 nM for the inhibition of mIDH1.[1][2] In cell-based assays, it has been shown to potently inhibit the intracellular production of 2-HG in HT1080 cells with an EC50 of 208.6 ± 8.0 nM.[1] It has also demonstrated significant anti-proliferation activity in IDH1 mutant U-87 cells with an IC50 of 41.8 nM.[1][2]

Q3: In which solvents is this compound soluble?

Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?

A4: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxic effects. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some robust lines may tolerate up to 1%.[5] However, it is highly recommended to keep the final DMSO concentration at or below 0.1% for sensitive cell lines and long-term assays.[6][7] A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.

Troubleshooting Guide: Solubility Issues

Precipitation of this compound in cell culture media is a common issue that can lead to inaccurate experimental results. The following guide provides a step-by-step approach to troubleshoot and prevent this problem.

Problem: I observed a precipitate after adding my this compound DMSO stock to the cell culture medium.

This phenomenon, often referred to as "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility.

Initial Checks and Solutions
  • Visually Inspect Your DMSO Stock: Before diluting, ensure your this compound stock solution in DMSO is completely dissolved and free of any visible particulates. If you observe any solid material, try warming the solution gently (e.g., in a 37°C water bath) or sonicating for a short period.

  • Optimize the Dilution Process: Avoid adding the concentrated DMSO stock directly into the full volume of your cell culture medium. This "solvent shock" is a primary cause of precipitation. Instead, follow a more gradual dilution protocol.

Data Summary: Recommended DMSO Concentrations in Cell Culture
Final DMSO ConcentrationRecommendation
≤ 0.1% Highly Recommended. Generally considered safe for most cell lines, including sensitive ones, and for long-term experiments.[6][7]
0.1% - 0.5% Generally Acceptable. Most cell lines tolerate this range well for standard assay durations.[5] A vehicle control is essential.
> 0.5% - 1.0% Use with Caution. May be acceptable for some robust cell lines and short-term experiments.[6] It is crucial to perform a dose-response curve for DMSO alone to assess its toxicity on your specific cell line.
> 1.0% Not Recommended. High risk of cytotoxicity and other off-target effects.[6][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a standardized method for preparing this compound solutions to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes and conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Calculate the required mass of this compound to prepare a stock solution of a desired high concentration (e.g., 10 mM) in anhydrous, sterile DMSO.

    • Carefully weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly.

    • Visually confirm that no solid particles remain.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To further minimize solvent shock, prepare an intermediate dilution of your DMSO stock in pre-warmed, serum-free medium. For example, dilute your 10 mM stock 1:10 in serum-free medium to create a 1 mM solution. Mix gently by inverting the tube.

  • Prepare the Final Working Solution in Complete Cell Culture Medium:

    • Warm the required volume of complete cell culture medium to 37°C.

    • To achieve your desired final concentration (e.g., 10 µM), add the DMSO stock or the intermediate dilution to the pre-warmed medium.

    • Crucially, add the stock solution dropwise to the medium while gently swirling or vortexing the tube. This ensures rapid and even dispersion.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

mIDH1 Signaling Pathway

mIDH1_Signaling_Pathway Isocitrate Isocitrate aKG aKG Isocitrate->aKG aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) aKG_mut->Two_HG Epigenetic_Alterations Histone & DNA Hypermethylation Two_HG->Epigenetic_Alterations mTOR_activation mTOR Pathway Activation Two_HG->mTOR_activation Immune_Evasion Tumor Immune Evasion Two_HG->Immune_Evasion Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block mIDH1_IN_1 This compound mIDH1_IN_1->Two_HG Inhibits Production

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental Workflow for Using this compound

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Prepare 10 mM This compound Stock in DMSO B Prepare Working Solution in Pre-warmed Media A->B D Treat Cells with This compound Working Solution (and Vehicle Control) B->D C Seed Cells and Allow to Adhere/Stabilize C->D E Incubate for Desired Time Period D->E F Cell-based Assays (e.g., Viability, Proliferation) E->F G Biochemical Assays (e.g., 2-HG Measurement) E->G H Molecular Analysis (e.g., Western Blot, qPCR) E->H

Caption: General experimental workflow for using this compound in cell-based assays.

References

Technical Support Center: Optimizing mIDH1-IN-1 for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of mIDH1-IN-1 for accurate IC50 determination in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1][2] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[3] However, mutations in IDH1, such as R132H and R132C, confer a neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5][6][7][8] this compound specifically inhibits this mutant enzyme, leading to a reduction in 2-HG levels.[1][2]

Q2: What is the primary readout for determining the IC50 of this compound in a cell-based assay?

A2: The primary and most direct readout for the activity of this compound is the inhibition of 2-hydroxyglutarate (2-HG) production.[1][2][4] Unlike traditional cytotoxic agents, mIDH1 inhibitors may not show significant effects on cell proliferation or viability in short-term assays.[4][9] Therefore, measuring the reduction of intracellular or secreted 2-HG is the recommended method for determining the IC50 value.

Q3: Which cell lines are suitable for testing this compound?

A3: It is crucial to use cell lines that harbor an IDH1 mutation. Commonly used cell lines include:

  • HT1080 (Fibrosarcoma): Expresses the IDH1-R132C mutation.[4]

  • U-87 MG (Glioblastoma): Can be engineered to express IDH1 mutations (e.g., R132H).[1][2]

  • JJ012 (Chondrosarcoma): Expresses the IDH1-R132C mutation.[4]

  • HCT116 (Colon Cancer): Can be engineered to express IDH1 mutations (e.g., R132H).[4]

The choice of cell line should be based on the specific IDH1 mutation you are targeting and the research context.

Q4: What are the reported IC50 and EC50 values for this compound?

A4: The reported values for this compound can vary depending on the assay system:

  • Enzymatic IC50 (IDH1R132H): ~961.5 nM[2][10]

  • 2-HG Production EC50 (HT1080 cells): ~208.6 nM[2][10]

  • Anti-proliferative IC50 (IDH1 mutant U-87 cells): ~41.8 nM[1][2]

These values should be used as a starting point for designing your own dose-response experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in 2-HG measurements between replicates. Inconsistent cell seeding, uneven drug distribution, or variability in the 2-HG detection assay.Ensure a homogenous single-cell suspension before seeding. Mix the plate gently after adding the compound. Carefully follow the protocol for the 2-HG assay, ensuring accurate pipetting.
No significant inhibition of 2-HG production observed. The concentration range of this compound is too low. The cell line does not express a susceptible IDH1 mutation. The incubation time is too short.Perform a wider range-finding experiment with concentrations from 1 nM to 10 µM. Confirm the IDH1 mutation status of your cell line. Increase the incubation time with the inhibitor (e.g., 48-72 hours).
This compound shows cytotoxicity at high concentrations. Off-target effects or solvent (DMSO) toxicity.Determine the maximum non-toxic concentration of both the compound and the vehicle (DMSO). Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
The IC50 curve does not have a classic sigmoidal shape. The concentration range is not optimal (too narrow or too wide). The inhibitor may have poor solubility at higher concentrations.Adjust the concentration range and the number of data points. Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, prepare fresh dilutions from a stock solution.
Inconsistent IC50 values across different experiments. Variations in cell passage number, cell density, or assay conditions.Use cells within a consistent passage number range. Maintain consistent cell seeding density and incubation times. Standardize all assay parameters.

Experimental Protocols

Protocol 1: Range-Finding Assay for this compound

This protocol helps to determine a broad concentration range of this compound to use in a subsequent detailed IC50 experiment.

  • Cell Seeding:

    • Culture IDH1-mutant cells (e.g., HT1080) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution to create a wide range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

    • Add the diluted compound or vehicle control (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.1%).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • 2-HG Measurement:

    • Collect the cell culture supernatant or prepare cell lysates.

    • Measure the 2-HG concentration using a commercially available 2-HG assay kit, following the manufacturer's instructions.

Protocol 2: Definitive IC50 Determination

Based on the results from the range-finding assay, this protocol uses a narrower, more focused range of concentrations.

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1.

  • Compound Preparation and Treatment:

    • Based on the range-finding results, prepare a series of 8-12 concentrations of this compound using a 2-fold or 3-fold serial dilution around the estimated IC50. For example, if the range-finding assay indicated activity between 100 nM and 1 µM, the definitive assay might use concentrations from 50 nM to 2 µM.

    • Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the same duration as in the range-finding assay (e.g., 48-72 hours).

  • 2-HG Measurement and Data Analysis:

    • Measure the 2-HG concentration as described in Protocol 1.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control for maximal inhibition if available, or the lowest 2-HG level achieved (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

Table 1: Example Concentration Ranges for IC50 Determination of this compound

Experiment Type Suggested Concentration Range Dilution Factor Number of Points
Range-Finding1 nM - 10 µM10-fold5-6
Definitive IC50Based on range-finding (e.g., 50 nM - 2 µM)2-fold or 3-fold8-12

Table 2: Reported Cellular Activity of this compound

Cell Line IDH1 Mutation Assay Endpoint Reported Value (nM) Reference
HT1080R132C2-HG Production (EC50)208.6[2][10]
U-87 MG (mutant)R132HAnti-proliferation (IC50)41.8[1][2]

Visualizations

mIDH1_Signaling_Pathway mIDH1 Signaling Pathway Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG wtIDH1 twoHG 2-Hydroxyglutarate aKG->twoHG mIDH1 Epigenetic_Changes Epigenetic Dysregulation (Histone & DNA Hypermethylation) twoHG->Epigenetic_Changes wtIDH1 Wild-Type IDH1 mIDH1 Mutant IDH1 (e.g., R132H, R132C) mIDH1_IN_1 This compound mIDH1_IN_1->mIDH1 Inhibits Block_Differentiation Block in Cellular Differentiation Epigenetic_Changes->Block_Differentiation

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

IC50_Workflow IC50 Determination Workflow Start Start: Culture IDH1-mutant cells Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Range_Finding Range-Finding Assay (Broad concentration range) Seed_Cells->Range_Finding Treat_Cells_RF Treat cells with this compound Range_Finding->Treat_Cells_RF Incubate_RF Incubate 48-72h Treat_Cells_RF->Incubate_RF Measure_2HG_RF Measure 2-HG levels Incubate_RF->Measure_2HG_RF Analyze_RF Analyze results to estimate IC50 range Measure_2HG_RF->Analyze_RF Definitive_Assay Definitive IC50 Assay (Narrow concentration range) Analyze_RF->Definitive_Assay Treat_Cells_DA Treat cells with serial dilutions Definitive_Assay->Treat_Cells_DA Incubate_DA Incubate 48-72h Treat_Cells_DA->Incubate_DA Measure_2HG_DA Measure 2-HG levels Incubate_DA->Measure_2HG_DA Data_Analysis Plot dose-response curve and calculate IC50 Measure_2HG_DA->Data_Analysis End End: IC50 value determined Data_Analysis->End

Caption: Experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of mIDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing and troubleshooting off-target effects of mutant Isocitrate Dehydrogenase 1 (mIDH1) inhibitors in cellular assays. While this document addresses general principles applicable to all mIDH1 inhibitors, specific examples may refer to well-characterized compounds from scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for mIDH1 inhibitors?

A1: Off-target effects occur when a small molecule inhibitor binds to proteins other than its intended target (in this case, mutant IDH1).[1][2] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and an incorrect understanding of the biological consequences of inhibiting the intended target.[1][2] For example, many inhibitors target conserved binding pockets, such as the ATP-binding site in kinases, which can lead to cross-reactivity.[2] Minimizing these effects is crucial for ensuring data integrity and for the development of selective and safe therapeutics.[1]

Q2: What is the primary mechanism of action for mIDH1 inhibitors?

A2: Wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[3][4] Cancer-associated mutations in IDH1, most commonly at the R132 residue, confer a new enzymatic function (neomorphic activity).[3][5] This mutant enzyme converts α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[6][7] The accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation, and promotes tumorigenesis.[6][7][8] mIDH1 inhibitors are designed to selectively bind to the mutant enzyme and block the production of 2-HG.[4][6]

dot

mIDH1_Pathway cluster_wt Wild-Type IDH1 Pathway cluster_mutant Mutant IDH1 Pathway Isocitrate Isocitrate alphaKG_wt α-Ketoglutarate (α-KG) Isocitrate->alphaKG_wt NADP+ -> NADPH wtIDH1 Wild-Type IDH1 wtIDH1->Isocitrate alphaKG_mut α-Ketoglutarate (α-KG) TwoHG 2-Hydroxyglutarate (2-HG Oncometabolite) alphaKG_mut->TwoHG NADPH -> NADP+ mIDH1 Mutant IDH1 (e.g., R132H) mIDH1->alphaKG_mut Inhibitor mIDH1 Inhibitor Inhibitor->mIDH1 Inhibition

Caption: Mechanism of wild-type vs. mutant IDH1 and inhibitor action.

Q3: How can I assess the selectivity of my mIDH1 inhibitor?

A3: Assessing selectivity involves comparing the inhibitor's potency against the mutant IDH1 enzyme versus the wild-type (WT) IDH1 and potentially other related enzymes. This is typically done by determining the half-maximal inhibitory concentration (IC50) for each enzyme through biochemical assays.[9][10] A highly selective inhibitor will have a significantly lower IC50 for the mutant IDH1 compared to the WT enzyme.[10][11] For example, the well-characterized inhibitor (+)-ML309 shows an IC50 of 68 nM against mIDH1-R132H, while its IC50 against WT IDH1 is >36 µM, indicating high selectivity.[10][12]

Troubleshooting Guides

Issue 1: The observed cellular phenotype does not correlate with the reduction of 2-HG.

This suggests that the observed effect may be independent of mIDH1 inhibition and could be due to off-target activity.

dot

troubleshooting_workflow Start Start: Unexpected Phenotype (Independent of 2-HG reduction) CETSA 1. Confirm Target Engagement in Cells using CETSA Start->CETSA CETSA_Check Is mIDH1 target engaged? CETSA->CETSA_Check Optimize Troubleshoot Assay: - Optimize inhibitor concentration - Check cell permeability CETSA_Check->Optimize No   Genetic_Validation 2. Perform Genetic Validation (CRISPR KO or siRNA KD of IDH1) CETSA_Check->Genetic_Validation  Yes Genetic_Check Does genetic knockdown/knockout replicate the phenotype? Genetic_Validation->Genetic_Check On_Target Conclusion: Phenotype is likely ON-TARGET (but independent of 2-HG) Genetic_Check->On_Target  Yes Off_Target Conclusion: Phenotype is likely OFF-TARGET Genetic_Check->Off_Target No  

Caption: Troubleshooting workflow for phenotypes unrelated to 2-HG levels.

Recommended Actions:

  • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is physically binding to the mIDH1 protein in your intact cells.[13][14] A lack of thermal stabilization of mIDH1 in the presence of the inhibitor suggests the compound may not be reaching its target.[5][13]

  • Perform Genetic Validation: Use CRISPR-Cas9 to knock out or siRNA to knock down the IDH1 gene.[15][16] If the inhibitor-induced phenotype persists in cells lacking the mIDH1 target, the effect is unequivocally off-target.[17]

  • Use a Structurally Different Inhibitor: Test another mIDH1 inhibitor with a distinct chemical scaffold.[1] If a different inhibitor that also lowers 2-HG does not produce the same phenotype, it further points to an off-target effect of your initial compound.[2]

Issue 2: The inhibitor shows high potency in biochemical assays but weak activity in cellular assays.

This discrepancy can arise from several factors related to the cellular environment.

Recommended Actions:

  • Assess Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its cytosolic target. Standard ADME (Absorption, Distribution, Metabolism, and Excretion) assays can assess this property.

  • Check for Drug Efflux: Cells may actively pump the inhibitor out via efflux pumps (e.g., P-glycoprotein). Co-incubation with known efflux pump inhibitors can help diagnose this issue.

  • Metabolic Instability: The compound may be rapidly metabolized and inactivated by the cells.

  • Verify Target Engagement: A Cellular Thermal Shift Assay (CETSA) is essential here to confirm that a sufficient concentration of the inhibitor is engaging with the mIDH1 target inside the cell.[5] A weak or absent thermal shift in cells, despite high biochemical potency, points to bioavailability issues.[13]

Issue 3: Unexpected cellular toxicity is observed at effective concentrations.

Toxicity that is independent of mIDH1 inhibition is a classic sign of off-target effects.

Recommended Actions:

  • Dose-Response Analysis: Perform a detailed dose-response curve for both 2-HG inhibition and cell viability.[1] A significant drop in viability at concentrations required for mIDH1 inhibition suggests a narrow therapeutic window or off-target toxicity.

  • Use a Negative Control Compound: If available, use an inactive stereoisomer or a close structural analog that is known to be inactive against mIDH1.[10][18] If the inactive analog still causes toxicity, the effect is off-target. For example, the (-) isomer of ML309 is over 400-fold less active than the (+) isomer against mIDH1 and can serve as an excellent negative control.[10][12]

  • Rescue Experiment: In some cases, off-target effects can be rescued. For example, if the toxicity is due to the inhibition of a known pathway, adding back a downstream metabolite of that pathway might rescue the cells.

  • Off-Target Profiling: If the problem persists, consider broader profiling approaches like kinome scanning or other safety pharmacology panels to identify potential off-target binding partners.[1]

Data Presentation: Selectivity of mIDH1 Inhibitors

The following table summarizes the inhibitory activity (IC50) of several published mIDH1 inhibitors against mutant and wild-type IDH1, illustrating the concept of selectivity. A higher selectivity ratio indicates a greater preference for the mutant enzyme.

CompoundmIDH1 R132H IC50 (nM)WT IDH1 IC50 (µM)Selectivity Ratio (WT/mutant)Reference(s)
(+)-ML30968> 36> 529[10][12]
(-)-ML30929,000> 58~2[10]
AGI-519870> 100> 1400[6]
Ivosidenib (AG-120)12> 100> 8300[5]
OlutasidenibPotent mIDH1 inhibitionNo inhibitionHigh[8]

Note: IC50 values can vary based on assay conditions. This table is for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to confirm that an inhibitor binds to mIDH1 in intact cells.[14]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow cluster_principle Principle Start 1. Cell Treatment Heat 2. Heat Shock Lyse 3. Cell Lysis Centrifuge 4. Centrifugation (Pellet aggregates) Supernatant 5. Collect Supernatant (Soluble fraction) Analysis 6. Protein Analysis (Western Blot or MS) End 7. Data Analysis (Compare treated vs. vehicle) Principle_Text Inhibitor binding stabilizes mIDH1, increasing the amount of soluble protein remaining after heat shock compared to the vehicle control.

References

improving mIDH1-IN-1 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mIDH1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on ensuring stability and consistent performance in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1][2] The wild-type IDH1 enzyme plays a role in the citric acid cycle, converting isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the IDH1 gene, commonly found in certain cancers like glioma and acute myeloid leukemia, result in a neomorphic activity where the mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation.[3] this compound specifically inhibits this mutant enzyme, thereby reducing the production of 2-HG.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid powder. For solutions, storage at lower temperatures is advised to minimize degradation. While specific long-term stability data for this compound is not extensively published, general guidelines for small molecule inhibitors and supplier recommendations provide a strong framework for storage.

Data Presentation: Recommended Storage Conditions and Stability

FormStorage TemperatureRecommended DurationNotes
Powder -20°CUp to 3 yearsProtect from moisture.
4°CUp to 2 yearsFor shorter-term storage.
In DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor working stock solutions.

These recommendations are based on general stability data for small molecules in DMSO and supplier guidelines. It is always recommended to refer to the Certificate of Analysis provided by the supplier for specific lot information.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. To prepare a 10 mM stock solution, for example, dissolve the appropriate mass of the compound in the calculated volume of high-purity, anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. It is advisable to prepare aliquots of the stock solution to minimize the number of freeze-thaw cycles, which can contribute to degradation over time.

Q4: What is the solubility of this compound in aqueous solutions like cell culture media?

A4: While this compound is soluble in DMSO, its solubility in aqueous solutions, including cell culture media, is significantly lower. When diluting the DMSO stock solution into your experimental media, it is crucial to do so in a stepwise manner and ensure that the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.[4] Direct dilution of a highly concentrated DMSO stock into aqueous buffer can cause the compound to precipitate.

Troubleshooting Guides

Issue 1: Inconsistent or reduced inhibitor activity in long-term experiments.

  • Possible Cause 1: Degradation of this compound in solution.

    • Troubleshooting:

      • Prepare fresh working solutions: For experiments extending over several weeks, it is advisable to prepare fresh dilutions of this compound from a frozen stock aliquot at regular intervals (e.g., weekly).

      • Proper storage of stock solutions: Ensure that your DMSO stock solutions are stored at -80°C for long-term storage and that aliquots are used to avoid multiple freeze-thaw cycles.

      • Protect from light: While specific data on the light sensitivity of this compound is limited, it is good practice to protect stock solutions and treated cell cultures from prolonged exposure to direct light.

  • Possible Cause 2: Evaporation of solvent from stock solutions.

    • Troubleshooting:

      • Use high-quality vials with tight-fitting caps for your stock solutions.

      • Parafilm can be used to further seal the vials for long-term storage.

Issue 2: Precipitation of this compound in cell culture media.

  • Possible Cause 1: Exceeding the solubility limit in aqueous media.

    • Troubleshooting:

      • Stepwise dilution: When preparing your final working concentration, perform serial dilutions in your cell culture medium rather than adding a small volume of highly concentrated DMSO stock directly.

      • Final DMSO concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.1%.

      • Pre-warm media: Ensure your cell culture medium is at 37°C before adding the inhibitor.

  • Possible Cause 2: Interaction with media components.

    • Troubleshooting:

      • Serum concentration: High concentrations of serum in the media can sometimes affect the solubility of small molecules. If you observe precipitation, consider if the serum batch has changed or if reducing the serum concentration is feasible for your cell line.

      • Visual inspection: After adding this compound to your media, visually inspect it for any signs of precipitation (cloudiness or visible particles) before adding it to your cells.

Issue 3: Variability in 2-HG measurement results.

  • Possible Cause 1: Inconsistent sample collection and processing.

    • Troubleshooting:

      • Consistent timing: Collect cell lysates or media samples at the same time points for all experimental conditions.

      • Rapid processing: Process samples quickly after collection to minimize metabolic changes. If immediate processing is not possible, snap-freeze samples in liquid nitrogen and store them at -80°C.

      • Avoid contamination: Be mindful of potential contamination from other biological sources that might affect 2-HG levels.

  • Possible Cause 2: Assay-related artifacts.

    • Troubleshooting:

      • Standard curve: Always include a standard curve with known concentrations of 2-HG in every assay to ensure accurate quantification.

      • Blank controls: Include appropriate blank controls (e.g., media without cells, cells without inhibitor) to account for background signals.

      • Enantiomer specificity: Be aware that some assays may not distinguish between D-2-HG and L-2-HG. Ensure your assay is specific for D-2-HG, the product of the mIDH1 enzyme.

Experimental Protocols

Protocol 1: Long-Term Treatment of HT1080 Cells with this compound and Measurement of 2-HG Levels

This protocol outlines a multi-week experiment to assess the long-term efficacy of this compound in reducing 2-HG production in the HT1080 fibrosarcoma cell line, which harbors an endogenous IDH1 R132C mutation.

Materials:

  • HT1080 cells

  • Complete growth medium (e.g., EMEM with 10% FBS)

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • 2-HG assay kit

  • Cell counting solution (e.g., Trypan Blue)

  • Standard cell culture equipment

Procedure:

  • Cell Seeding:

    • Seed HT1080 cells in 6-well plates at a density that allows for long-term culture without reaching over-confluency (e.g., 5 x 10^4 cells/well).

  • Inhibitor Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.

    • On the day of the experiment, thaw a stock aliquot and prepare working solutions by serial dilution in pre-warmed complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a DMSO vehicle control with the same final DMSO concentration as the highest inhibitor concentration.

    • Replace the culture medium in the wells with the medium containing the appropriate concentrations of this compound or vehicle control.

  • Long-Term Culture and Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Replace the medium with freshly prepared inhibitor-containing or vehicle control medium every 2-3 days to ensure a consistent supply of the inhibitor and fresh nutrients.

    • At each medium change, monitor cell morphology and confluency using a microscope.

  • Sample Collection for 2-HG Analysis (at desired time points, e.g., Day 3, 7, 14, 21):

    • Media Samples: Collect an aliquot of the conditioned media from each well. Centrifuge to remove any cellular debris and store the supernatant at -80°C until analysis.

    • Cell Lysates:

      • Aspirate the remaining media and wash the cells twice with ice-cold PBS.

      • Lyse the cells in a suitable lysis buffer provided with your 2-HG assay kit.

      • Collect the lysate and centrifuge to pellet cellular debris.

      • Store the supernatant (lysate) at -80°C until analysis.

  • Cell Viability and Proliferation Assessment (optional, at each time point):

    • In parallel plates, treat cells as described above.

    • At each time point, trypsinize and count the cells using a hemocytometer and Trypan Blue exclusion to assess cell number and viability.

  • 2-HG Measurement:

    • Thaw the collected media and lysate samples on ice.

    • Perform the 2-HG assay according to the manufacturer's instructions.

    • Normalize the 2-HG concentration in cell lysates to the total protein concentration of the lysate.

Protocol 2: Monitoring Cell Health During Long-Term this compound Treatment of U-87 MG Cells

This protocol focuses on assessing the long-term impact of this compound on the viability and proliferation of U-87 MG glioblastoma cells, which can be engineered to express mutant IDH1.

Materials:

  • U-87 MG cells (wild-type or expressing mIDH1)

  • Complete growth medium (e.g., MEM with 10% FBS and non-essential amino acids)

  • This compound

  • Anhydrous DMSO

  • MTT or similar cell viability assay kit

  • Apoptosis detection kit (e.g., Annexin V/PI staining)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed U-87 MG cells in 96-well plates for viability assays and in 6-well plates for apoptosis assays at an appropriate density.

    • Prepare and add this compound or vehicle control as described in Protocol 1.

  • Long-Term Culture:

    • Maintain the cells in culture for the desired duration (e.g., up to 21 days), replacing the medium with fresh inhibitor or vehicle every 2-3 days.

  • Cell Viability Assessment (MTT Assay - performed at regular intervals, e.g., every 3-4 days):

    • At each time point, add MTT reagent to the designated wells of the 96-well plate.

    • Incubate according to the manufacturer's instructions.

    • Add the solubilization solution and read the absorbance on a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Apoptosis Assessment (Annexin V/PI Staining - performed at selected time points):

    • At each time point, harvest the cells from the 6-well plates by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

    • Add Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Morphological Assessment:

    • Throughout the experiment, regularly observe the cells under a microscope for any changes in morphology, such as cell rounding, detachment, or the appearance of cellular debris, which can be indicative of cytotoxicity.

Mandatory Visualizations

mIDH1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mIDH1_reaction Mutant IDH1 Neomorphic Activity cluster_nucleus Nucleus Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS alpha-KG alpha-KG Glutamate->alpha-KG GDH/Transaminases Isocitrate Isocitrate alpha-KG->Isocitrate Wild-Type IDH1 (reductive) D-2-HG D-2-HG alpha-KG->D-2-HG Mutant IDH1 Isocitrate->alpha-KG Wild-Type IDH1 TET_Enzymes TET_Enzymes D-2-HG->TET_Enzymes Inhibits Histone_Demethylases Histone_Demethylases D-2-HG->Histone_Demethylases Inhibits This compound This compound This compound->D-2-HG Inhibits DNA_Demethylation DNA_Demethylation TET_Enzymes->DNA_Demethylation Promotes Histone_Demethylation Histone_Demethylation Histone_Demethylases->Histone_Demethylation Promotes Gene_Expression Gene_Expression DNA_Demethylation->Gene_Expression Histone_Demethylation->Gene_Expression Altered Cell Differentiation\n& Proliferation Altered Cell Differentiation & Proliferation Gene_Expression->Altered Cell Differentiation\n& Proliferation

Caption: mIDH1 Signaling Pathway and Point of Inhibition.

experimental_workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Working Solutions (Dilute in Media) A->C B Seed Cells (e.g., HT1080, U-87 MG) D Treat Cells with this compound or Vehicle Control B->D C->D E Incubate and Maintain Culture (Change Media Regularly) D->E F Collect Samples (Media and/or Cell Lysates) E->F At desired time points G Measure 2-HG Levels F->G H Assess Cell Viability and Proliferation F->H I Data Analysis G->I H->I

Caption: General Experimental Workflow for Long-Term Studies.

References

dealing with mIDH1-IN-1 precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mIDH1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this potent and selective mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor. The primary focus of this guide is to address issues related to the precipitation of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are found in several types of cancers and lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[3] this compound allosterically inhibits the mutant IDH1 enzyme, blocking the production of 2-HG and thereby exerting its anti-tumor effects.[4][5]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. Why is this happening?

A2: This is a common issue for many poorly water-soluble small molecule inhibitors. While this compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility in aqueous solutions is significantly lower. When the DMSO stock is diluted into an aqueous buffer, the concentration of the inhibitor may exceed its solubility limit in the final buffer composition, leading to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Based on available information for structurally related compounds, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[5]

Q4: How should I store my this compound stock solution?

A4: Store the DMSO stock solution at -20°C or -80°C for long-term storage. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Dealing with this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

Possible Causes and Solutions:

  • Final Concentration is Too High: The concentration of this compound in your final aqueous solution likely exceeds its solubility limit.

    • Solution: Perform a solubility test. Prepare serial dilutions of your this compound stock in your final assay buffer and visually inspect for precipitation. Determine the highest concentration that remains in solution.

  • Buffer Composition: Certain components of your buffer (e.g., high salt concentration, pH) can negatively impact the solubility of the inhibitor.

    • Solution:

      • pH Adjustment: The solubility of many small molecules is pH-dependent. If the structure of this compound contains ionizable groups, systematically varying the pH of your buffer may improve solubility.

      • Reduce Salt Concentration: If your experimental conditions permit, try reducing the salt concentration of your buffer.

      • Add a Surfactant: A low concentration (e.g., 0.01% to 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help to keep the inhibitor in solution.[6][7]

  • Final DMSO Concentration is Too Low: While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to maintain the solubility of the inhibitor.

    • Solution: Ensure your final DMSO concentration is sufficient to aid solubility, typically between 0.1% and 1%. However, always perform a vehicle control to account for any effects of DMSO on your assay.

Problem: Solution is initially clear but a precipitate forms over time.

Possible Causes and Solutions:

  • Metastable Supersaturated Solution: You may have created a supersaturated solution that is not stable over time.

    • Solution: Prepare fresh dilutions of this compound immediately before use. Avoid storing diluted solutions in aqueous buffers for extended periods.

  • Temperature Effects: Changes in temperature can affect solubility.

    • Solution: Ensure that all solutions are equilibrated to the experimental temperature before mixing.

Data Presentation

While specific quantitative solubility data for this compound is not publicly available, the following table provides a general guide for handling this and similar compounds.

SolventSolubilityRecommended Use
DMSO Soluble (qualitative)Primary stock solution solvent
Ethanol Likely soluble, but may be less effective than DMSOAlternative stock solvent (requires testing)
Aqueous Buffers (e.g., PBS, Tris) Poorly solubleFinal assay medium (requires optimization)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm the vial of this compound to room temperature before opening.

  • Add a precise volume of 100% DMSO to the vial to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).

  • Vortex vigorously and/or sonicate briefly to ensure complete dissolution.

  • Visually inspect the solution to confirm there are no undissolved particles.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
  • Thaw an aliquot of the this compound DMSO stock solution and bring it to room temperature.

  • Prepare your final aqueous assay buffer. If using a surfactant, add it to the buffer at this stage.

  • Perform a serial dilution of the DMSO stock into the aqueous buffer to achieve your desired final concentrations. Crucially, add the DMSO stock to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer to the DMSO stock, as this can cause the compound to precipitate out of the concentrated DMSO.

  • Use the freshly prepared working dilutions in your experiment as soon as possible.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep Dissolve this compound in 100% DMSO aliquot Aliquot into single-use tubes stock_prep->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution dilute Serially dilute stock into buffer (add stock to buffer) thaw->dilute prep_buffer Prepare aqueous buffer (with optional surfactant) prep_buffer->dilute use Use immediately in experiment dilute->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_precipitation Troubleshooting this compound Precipitation cluster_causes Potential Causes cluster_solutions Solutions precipitate Precipitation Observed conc Concentration > Solubility Limit precipitate->conc buffer Incompatible Buffer Composition precipitate->buffer dmso Insufficient Final DMSO % precipitate->dmso sol_test Perform Solubility Test (Lower Concentration) conc->sol_test mod_buffer Modify Buffer (pH, salt, surfactant) buffer->mod_buffer inc_dmso Increase Final DMSO % (with vehicle control) dmso->inc_dmso

Caption: Decision tree for troubleshooting precipitation.

signaling_pathway Simplified mIDH1 Signaling Pathway and Inhibition cluster_normal Normal Cell cluster_cancer Cancer Cell with IDH1 Mutation isocitrate_norm Isocitrate wt_idh1 Wild-Type IDH1 isocitrate_norm->wt_idh1 akg_norm α-Ketoglutarate wt_idh1->akg_norm akg_cancer α-Ketoglutarate mut_idh1 Mutant IDH1 akg_cancer->mut_idh1 two_hg 2-Hydroxyglutarate (Oncometabolite) mut_idh1->two_hg inhibitor This compound inhibitor->inhibition inhibition->mut_idh1 Inhibition

Caption: Inhibition of mutant IDH1 by this compound.

References

troubleshooting inconsistent 2-HG inhibition with mIDH1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mIDH1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound for the inhibition of 2-hydroxyglutarate (2-HG) production.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1][2] In cancer cells with IDH1 mutations (e.g., R132H, R132C), the mutant enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to oncogenesis.[3][4] this compound specifically binds to the mutant IDH1 enzyme, blocking its catalytic activity and thereby reducing the production of 2-HG.[1][2]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been demonstrated to be effective in inhibiting 2-HG production in various cancer cell lines harboring IDH1 mutations. Notably, it has shown potent activity in HT1080 fibrosarcoma cells (harboring the IDH1-R132C mutation) and U-87 glioblastoma cells engineered to express mutant IDH1.[1][2]

Q3: What are the reported IC50 and EC50 values for this compound?

A3: The reported inhibitory concentrations for this compound are as follows:

  • IC50 (enzymatic assay): 961.5 nM for IDH1 R132H.[1][2]

  • EC50 (cellular 2-HG production): 208.6 ± 8.0 nM in HT1080 cells.[1][2]

  • IC50 (cell proliferation): 41.8 nM in IDH1 mutant U-87 cells.[1]

Troubleshooting Guide for Inconsistent 2-HG Inhibition

Inconsistent inhibition of 2-HG production is a common challenge in experiments with mIDH1 inhibitors. This guide provides a structured approach to identifying and resolving potential issues.

Problem 1: Little to No Inhibition of 2-HG Production
Potential Cause Recommended Action
Incorrect Inhibitor Concentration Verify calculations for inhibitor dilution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Inhibitor Instability Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[5] Avoid repeated freeze-thaw cycles. Some compounds can be unstable in cell culture media over long incubation periods; consider refreshing the media with a new inhibitor during the experiment.[6]
Low Cell Permeability While this compound is cell-permeable, significant differences can exist between cell lines. If suspected, consider using a different inhibitor with known high permeability or performing a cellular thermal shift assay (CETSA) to confirm target engagement.[4]
Inactive Compound Ensure the inhibitor has been stored correctly according to the manufacturer's instructions to prevent degradation. If possible, verify the compound's activity using a cell-free enzymatic assay.
Cell Line Issues Confirm the presence of the IDH1 mutation in your cell line using sequencing. Note that some IDH1-mutant glioma cells can be difficult to propagate under standard cell culture conditions.[7] Also, verify that the passage number of your cells is not excessively high, which can lead to phenotypic drift.
Problem 2: High Variability in 2-HG Inhibition Between Replicates
Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a calibrated pipette and consistent technique for cell seeding to minimize well-to-well variability.
"Edge Effects" in Microplates Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health and inhibitor efficacy. To mitigate this, fill the peripheral wells with sterile media or PBS without cells.
Inaccurate Pipetting of Inhibitor Use calibrated pipettes and fresh tips for each dilution and addition of the inhibitor. For multi-well plates, consider creating a master mix of the inhibitor in the media to ensure uniform concentration across wells.
Variable Incubation Times Stagger the timing of cell plating, inhibitor addition, and sample collection to ensure consistent incubation periods for all samples.
Problem 3: Discrepancy Between Expected and Observed IC50/EC50 Values
Potential Cause Recommended Action
Differences in Assay Methodology The method used to measure 2-HG can significantly impact results. Mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.[4] Enzymatic assays are higher-throughput but can be prone to interference.[4] Ensure your chosen method is validated for your sample type.
Cell Density High cell density can lead to increased 2-HG production, potentially requiring higher inhibitor concentrations for effective inhibition. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Off-Target Effects At higher concentrations, some inhibitors may have off-target effects that can indirectly influence 2-HG levels or cell viability.[8] If suspected, consider using a more specific inhibitor or testing for off-target activity on a kinase panel.
Solubility Issues This compound is soluble in DMSO.[5] When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid both cytotoxicity and inhibitor precipitation. Visually inspect the media for any signs of precipitation after adding the inhibitor.

Quantitative Data Summary

This table summarizes the reported potency of this compound in various assays.

ParameterValueCell Line/Assay ConditionReference
IC50 961.5 ± 25.3 nMIDH1 R132H (enzymatic assay)[2]
EC50 208.6 ± 8.0 nM2-HG production in HT1080 cells[2]
IC50 41.8 nMAnti-proliferation in IDH1 mutant U-87 cells[1]

Experimental Protocols

General Protocol for this compound Treatment and 2-HG Measurement in Cell Culture
  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells, including the vehicle control (typically ≤ 0.1%).

  • Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours). The optimal incubation time should be determined empirically for your cell line.

  • Sample Collection:

    • Extracellular 2-HG: Collect the cell culture supernatant.

    • Intracellular 2-HG: Wash the cells with ice-cold PBS, and then lyse the cells using a suitable extraction buffer (e.g., 80% methanol).

  • Sample Processing: Centrifuge the samples to pellet any cell debris or precipitated proteins.

  • 2-HG Measurement: Analyze the 2-HG levels in the supernatant or cell lysate using a validated method such as LC-MS/MS.

Detailed Protocol for 2-HG Measurement by LC-MS/MS

Refer to established protocols for detailed instructions on sample derivatization, chromatographic separation, and mass spectrometry parameters. A common approach involves the use of a chiral derivatizing agent to separate the D-2-HG and L-2-HG enantiomers.

Visualizations

Signaling Pathway of Mutant IDH1

mIDH1_Pathway cluster_methylation Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG WT IDH1 Two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG mIDH1 alpha_KG->Two_HG NADPH -> NADP+ TET_enzymes TET Enzymes (DNA Demethylation) Two_HG->TET_enzymes Inhibits JmjC_demethylases JmjC Histone Demethylases Two_HG->JmjC_demethylases Inhibits mIDH1 Mutant IDH1 (e.g., R132H) mIDH1_IN_1 This compound mIDH1_IN_1->mIDH1 Inhibits Hypermethylation DNA & Histone Hypermethylation Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block Oncogenesis Oncogenesis Diff_Block->Oncogenesis NADPH NADPH NADP NADP+ WT_IDH1 Wild-Type IDH1 Troubleshooting_Workflow Start Inconsistent 2-HG Inhibition Observed Check_Reagents Verify Inhibitor & Reagent Integrity Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Line Health & Identity Start->Check_Cells Check_Assay Evaluate 2-HG Measurement Assay Start->Check_Assay Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Cells_OK Cells Healthy? Check_Cells->Cells_OK Assay_OK Assay Validated? Check_Assay->Assay_OK Reagent_OK->Protocol_OK Yes Prepare_Fresh Prepare Fresh Stocks/Reagents Reagent_OK->Prepare_Fresh No Protocol_OK->Cells_OK Yes Standardize_Protocol Standardize Protocol Execution Protocol_OK->Standardize_Protocol No Cells_OK->Assay_OK Yes New_Cells Thaw New Vial or Re-sequence Cells Cells_OK->New_Cells No Optimize_Conc Optimize Inhibitor Concentration Assay_OK->Optimize_Conc Yes Revalidate_Assay Re-validate or Switch 2-HG Assay Assay_OK->Revalidate_Assay No Optimize_Density Optimize Cell Density Optimize_Conc->Optimize_Density Re_evaluate Re-evaluate Experiment Optimize_Density->Re_evaluate Revalidate_Assay->Re_evaluate Prepare_Fresh->Re_evaluate Standardize_Protocol->Re_evaluate New_Cells->Re_evaluate

References

how to assess mIDH1-IN-1 cytotoxicity in non-mutant cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the cytotoxicity of mIDH1-IN-1, a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in cell lines that do not harbor the IDH1 mutation (non-mutant or wild-type cell lines).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor designed to selectively target the mutant form of the isocitrate dehydrogenase 1 (IDH1) enzyme. In cancer cells with IDH1 mutations, the enzyme gains a new function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2][3] 2-HG accumulation disrupts normal cellular processes and contributes to tumor development.[3][4] this compound and similar inhibitors block the production of 2-HG by binding to the mutant IDH1 enzyme.[1][2]

Q2: Is cytotoxicity an expected outcome when using this compound in non-mutant (wild-type) cell lines?

A2: Generally, significant cytotoxicity is not expected at concentrations effective against mutant IDH1 cell lines. These inhibitors are designed for high selectivity towards the mutant enzyme.[5] However, at very high concentrations, off-target effects or inhibition of the wild-type IDH1 enzyme could potentially lead to cytotoxicity. Some studies suggest that under specific metabolic stress conditions, such as nutrient limitation, wild-type IDH1 can become important for cancer cell survival, and its inhibition could induce a cytotoxic or cytostatic effect.[6][7]

Q3: Why should I test for cytotoxicity in non-mutant cell lines?

A3: Assessing cytotoxicity in non-mutant cell lines is a crucial step in preclinical drug development to:

  • Determine the selectivity of the inhibitor.

  • Identify potential off-target effects.

  • Establish a therapeutic window, which is the concentration range where the drug is effective against cancer cells but not harmful to normal cells.

  • Ensure the safety profile of the compound for future clinical applications.

Q4: What are the standard assays to measure cytotoxicity?

A4: Commonly used cytotoxicity assays include:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cell death.[12][13][14][15]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide): These assays use flow cytometry to detect markers of programmed cell death (apoptosis), distinguishing between viable, apoptotic, and necrotic cells.[16][17][18][19][20]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background in MTT/LDH assay Phenol red in the culture medium can interfere with absorbance readings.[9] High serum levels can also contribute to background LDH activity.Use phenol red-free medium for the assay. Include a "medium only" control to subtract background absorbance. For LDH assays, also use a "serum-free medium" control.[9][15]
Inconsistent results between replicates Uneven cell seeding, pipetting errors, or edge effects in the microplate.[21][22] Compound precipitation.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate to minimize evaporation.[21] Check the solubility of this compound in your culture medium and ensure the final solvent concentration is non-toxic (typically <0.5% DMSO).[23]
Positive control shows no effect The positive control compound may have degraded, or the concentration used is too low. The cell line may be resistant to the chosen positive control.Prepare fresh aliquots of the positive control. Verify the concentration calculation. Consider using a different positive control compound known to be effective in your cell line.[23]
Unexpectedly high cytotoxicity in non-mutant cells The concentration of this compound used may be too high, leading to off-target effects. The cell line may be particularly sensitive to the inhibition of wild-type IDH1 under the specific culture conditions. Mycoplasma contamination can induce cell death.Perform a dose-response curve to determine the IC50 value. Start with a wide range of concentrations. Consider the metabolic state of your cells (e.g., nutrient levels in the medium).[7] Regularly test for mycoplasma contamination.[23]

Experimental Protocols

MTT Cell Viability Assay

This protocol measures cell viability by assessing the metabolic activity of cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.[8]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[8]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes before the end of the incubation period.[23]

    • Background Control: Medium without cells.[23]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[23]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.[23]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23]

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit).[23]

  • Absorbance Reading: Measure the absorbance at 490 nm.[23]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates or T25 flasks

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC and Propidium Iodide (PI) staining kit[19]

  • 1X Binding Buffer[18]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[20]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

Quantitative data should be summarized in clear tables. Below is a hypothetical example of how to present cytotoxicity data for this compound in a non-mutant cell line (e.g., HEK293T) compared to a mutant cell line (e.g., HT1080, which has an IDH1 R132C mutation).

Table 1: Cytotoxicity of this compound in Mutant vs. Non-Mutant Cell Lines (72h treatment)

Concentration (µM) HT1080 (IDH1-R132C) % Viability (MTT) HEK293T (IDH1-WT) % Viability (MTT)
0 (Vehicle)100 ± 4.5100 ± 3.8
0.185 ± 5.198 ± 4.2
152 ± 6.295 ± 3.5
1015 ± 3.988 ± 5.0
505 ± 2.165 ± 6.8
100<540 ± 7.1
IC50 (µM) ~0.9 >100

Data are presented as mean ± standard deviation. This is a hypothetical dataset for illustrative purposes.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis seed Seed Non-Mutant Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound Concentrations incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt MTT Assay incubate2->mtt ldh LDH Assay incubate2->ldh apoptosis Apoptosis Assay incubate2->apoptosis analyze Measure Absorbance/ Fluorescence mtt->analyze ldh->analyze apoptosis->analyze calculate Calculate % Cytotoxicity/ Viability analyze->calculate

Caption: Workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_mutant IDH1 Mutant Cell cluster_inhibitor Inhibitor Action cluster_wildtype IDH1 Wild-Type Cell aKG α-Ketoglutarate mIDH1 Mutant IDH1 aKG->mIDH1 substrate HG2 2-Hydroxyglutarate (Oncometabolite) mIDH1->HG2 produces epi Epigenetic Dysregulation & Tumorigenesis HG2->epi inhibitor This compound inhibitor->mIDH1 inhibits wtIDH1 Wild-Type IDH1 inhibitor->wtIDH1 minimal effect at therapeutic conc. isocitrate_wt Isocitrate isocitrate_wt->wtIDH1 substrate aKG_wt α-Ketoglutarate wtIDH1->aKG_wt produces nadph NADPH wtIDH1->nadph produces

Caption: Mechanism of this compound in mutant vs. wild-type cells.

References

optimizing incubation time for maximal 2-HG reduction with mIDH1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing mIDH1-IN-1 for the effective reduction of 2-hydroxyglutarate (2-HG) in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Mutant isocitrate dehydrogenase 1 (mIDH1) is an enzyme found in certain cancers that has a neomorphic (new) function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4][5][6][7][8] High levels of 2-HG can lead to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[1][3][5][7][9] this compound is a small molecule inhibitor that selectively targets the mutant IDH1 enzyme, blocking its ability to produce 2-HG.[6] This leads to a reduction in intracellular and extracellular 2-HG levels, which can help restore normal cellular function and inhibit cancer growth.

Q2: What is a typical incubation time to observe 2-HG reduction with mIDH1 inhibitors?

A2: Based on published studies, a significant reduction in 2-HG levels in cell culture is typically observed after a 48-hour incubation with mIDH1 inhibitors.[1][9][10] However, the optimal incubation time can vary depending on the cell line, its metabolic rate, and the specific experimental conditions. For this reason, it is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific model.

Q3: In which cell lines have mIDH1 inhibitors been shown to be effective?

A3: mIDH1 inhibitors have been demonstrated to be effective in various cancer cell lines harboring IDH1 mutations. Commonly used cell lines include HT1080 (fibrosarcoma, R132C mutation) and U87 (glioblastoma, engineered to express R132H mutation).[1] Other cell lines such as RBE (cholangiocarcinoma, R132S), JJ012 (chondrosarcoma, R132G), and THP-1 (acute myeloid leukemia, engineered to express R132H) have also been used to assess the activity of mIDH1 inhibitors.[1][10]

Q4: How should I measure 2-HG levels in my experiment?

A4: The most common and accurate method for quantifying 2-HG levels is mass spectrometry (MS).[9] An alternative method is a fluorescent enzymatic assay using D-2-Hydroxyglutarate Dehydrogenase (D2HGDH), which can be more amenable to high-throughput screening.[9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant reduction in 2-HG levels 1. Suboptimal incubation time: The incubation period may be too short for the inhibitor to exert its full effect. 2. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. 3. Cell line does not harbor an IDH1 mutation: The cell line being used may not have a mutant IDH1 enzyme. 4. Inhibitor instability: The inhibitor may have degraded due to improper storage or handling.1. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation time. 2. Perform a dose-response experiment to determine the IC50 of this compound in your cell line and use a concentration at or above the IC50. 3. Verify the IDH1 mutation status of your cell line through sequencing. 4. Ensure this compound is stored according to the manufacturer's instructions and prepare fresh solutions for each experiment.
High variability in 2-HG measurements 1. Inconsistent cell seeding density: Variations in the number of cells per well can lead to different amounts of 2-HG production. 2. Inconsistent sample collection and processing: Differences in how samples are collected and prepared for analysis can introduce variability. 3. Technical variability in the 2-HG assay: The assay itself may have inherent variability.1. Ensure a consistent number of cells are seeded in each well. Allow cells to adhere and resume proliferation before adding the inhibitor. 2. Standardize your sample collection and processing protocol. For extracellular 2-HG, collect the media at the same time point for all samples. For intracellular 2-HG, ensure complete and consistent cell lysis. 3. Include appropriate controls (e.g., vehicle-treated, untreated) and run replicates for each condition to assess and minimize assay variability.
Observed cytotoxicity at effective concentrations 1. Off-target effects of the inhibitor: At high concentrations, the inhibitor may have effects on other cellular processes. 2. Cell line is particularly sensitive to the inhibitor or vehicle (e.g., DMSO). 1. Lower the concentration of this compound. A synergistic effect might be achieved by combining it with another therapeutic agent at a lower concentration. 2. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your 2-HG measurement to monitor cytotoxicity. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level.

Experimental Protocols

Protocol: Time-Course Experiment for Optimal Incubation Time

This protocol outlines the steps to determine the optimal incubation time for maximal 2-HG reduction with this compound in a cell culture model.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Multi-well cell culture plates (e.g., 96-well)

  • Reagents for 2-HG measurement (e.g., mass spectrometry or enzymatic assay kit)

  • Reagents for cell viability assay (optional but recommended)

Procedure:

  • Cell Seeding: Seed the IDH1-mutant cells in a multi-well plate at a density that will allow for logarithmic growth throughout the duration of the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of the solvent.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation and Sample Collection: Incubate the plates for various time points (e.g., 24, 48, 72, and 96 hours). At each time point, collect the cell culture medium for extracellular 2-HG analysis. If measuring intracellular 2-HG, lyse the cells and collect the lysate.

  • 2-HG Measurement: Quantify the 2-HG levels in the collected samples using a validated method such as mass spectrometry or a D2HGDH-based enzymatic assay.

  • Data Analysis: For each time point, normalize the 2-HG levels of the treated samples to the vehicle control. Plot the percentage of 2-HG reduction against the incubation time to determine the time point at which the maximal reduction is achieved.

Data Presentation

Table 1: IC50 Values of Various mIDH1 Inhibitors on 2-HG Production in Different Cell Lines

InhibitorCell Line (IDH1 Mutation)Incubation Time (hours)IC50 (nM)Reference
AG-120HT1080 (R132C)4850-220[1]
AG-120U87 (R132H)4850-220[1]
AGI-5198U87 (R132H)4840[1]
AGI-5198THP-1 (R132H)4850[1]
Novartis 530HT1080 (R132C)4850-220[1]
Novartis 530U87 (R132H)4850-220[1]

Note: IC50 values can vary between different studies and experimental conditions.

Table 2: Baseline Extracellular 2-HG Concentrations in Various mIDH1 Cell Lines

Cell Line (IDH1 Mutation)Incubation Time (hours)2-HG Concentration (µM)Reference
U87 (R132H)48167[1]
HT1080 (R132C)48~100 (estimated from graph)[10]
RBE (R132S)48~60 (estimated from graph)[10]
JJ012 (R132G)48~40 (estimated from graph)[10]
THP-1 (R132H)4813[1]

Note: Baseline 2-HG levels can vary depending on cell density and culture conditions.

Visualizations

mIDH1_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT NADP+ to NADPH alpha_KG_normal α-Ketoglutarate IDH1_WT->alpha_KG_normal alpha_KG_mutant α-Ketoglutarate mIDH1 Mutant IDH1 alpha_KG_mutant->mIDH1 NADPH to NADP+ Two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation Two_HG->Epigenetic_Dysregulation mIDH1->Two_HG mIDH1_IN_1 This compound mIDH1_IN_1->mIDH1 Inhibition

Caption: Signaling pathway of wild-type and mutant IDH1.

Time_Course_Workflow cluster_timepoints Incubation and Sample Collection start Start seed_cells Seed IDH1-mutant cells in multi-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_inhibitor Prepare this compound dilutions and vehicle control adhere->prepare_inhibitor treat_cells Treat cells with inhibitor or vehicle prepare_inhibitor->treat_cells tp1 24 hours treat_cells->tp1 tp2 48 hours measure_2hg Measure 2-HG levels (e.g., Mass Spectrometry) tp1->measure_2hg Collect samples tp3 72 hours tp2->measure_2hg Collect samples tp4 96 hours tp3->measure_2hg Collect samples tp4->measure_2hg Collect samples analyze_data Analyze data: Normalize to control, plot % reduction vs. time measure_2hg->analyze_data determine_optimal_time Determine optimal incubation time analyze_data->determine_optimal_time end End determine_optimal_time->end

Caption: Experimental workflow for optimizing incubation time.

References

Technical Support Center: Enhancing Metabolic Stability of mIDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor metabolic stability of early-stage mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors.

Section 1: Frequently Asked Questions (FAQs) - Understanding Metabolic Instability

Q1: What is metabolic stability and why is it crucial in drug development?

A1: Metabolic stability refers to a drug candidate's susceptibility to breakdown by the body's metabolic processes, primarily through enzymatic reactions.[1] It is a critical parameter in drug discovery because a compound with low metabolic stability may be cleared from the body too quickly, leading to reduced efficacy, short duration of action, and poor oral bioavailability.[2][3] Assessing metabolic stability early helps in selecting and optimizing compounds with favorable pharmacokinetic profiles, reducing the risk of costly failures in later development stages.[3][4]

Q2: What were the primary metabolic liabilities of first-generation mIDH1 inhibitors?

A2: Early mIDH1 inhibitors, such as AGI-5198, exhibited poor metabolic stability across species.[5] Metabolite identification studies revealed that these compounds were susceptible to extensive NADPH-dependent oxidation. The primary metabolic "hotspots" were identified on specific structural moieties, including the cyclohexyl and imidazole rings, which were vulnerable to enzymatic attack.[5]

Q3: Which metabolic pathways are mainly responsible for the degradation of small molecule inhibitors?

A3: The metabolic breakdown of drugs typically occurs in two phases.[6][7]

  • Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2) through oxidation, reduction, or hydrolysis.[6][7] These reactions are primarily catalyzed by the Cytochrome P450 (CYP) family of enzymes located in the liver.[7][8][9]

  • Phase II Metabolism: Involves the conjugation of the drug or its Phase I metabolite with endogenous molecules like glucuronic acid or sulfate.[6] This process increases the compound's water solubility, facilitating its excretion from the body.[6]

Q4: What are the common strategies to improve the metabolic stability of mIDH1 inhibitors?

A4: Several medicinal chemistry strategies are employed to overcome poor metabolic stability:

  • Blocking Metabolic Hotspots: Modifying the susceptible parts of a molecule to prevent enzymatic degradation. A common technique is the introduction of fluorine atoms at or near the site of metabolism, as the strong carbon-fluorine bond is resistant to cleavage.[2]

  • Bioisosteric Replacement: Substituting a metabolically labile functional group with a different group that has similar physical or chemical properties but is more stable.[2][10][11] For example, replacing a metabolically vulnerable imidazole ring with more stable heterocycles like triazoles or oxadiazoles can enhance stability while retaining biological activity.[12]

  • Scaffold Modification and Rational Design: Altering the core structure of the inhibitor based on an understanding of its interaction with the target protein and metabolic enzymes.[13][14][15] This can involve creating more rigid analogues or changing the overall shape to prevent recognition by metabolic enzymes.

Section 2: Experimental Protocols and Data

Data Presentation: Structure-Metabolic Stability Relationship

The following table summarizes data from the lead optimization of an early mIDH1 inhibitor, demonstrating how specific structural modifications improved metabolic stability, measured by the hepatic extraction ratio in human liver microsomes. A lower extraction ratio indicates higher stability.

CompoundR4 GroupR1 GroupmIDH1-R132H IC50 (nM)Human Liver Microsome Extraction Ratio
AGI-5198 ImidazoleCyclohexyl160High
1 Glycine CarbamateCyclohexyl120High
AGI-14100 (Ivosidenib) Triazine2-chlorophenyl5Low
(Data adapted from Popovici-Muller et al., 2018)[5]
Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

  • Principle: This assay assesses a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes, which are subcellular fractions rich in CYP enzymes.[1][16] The rate of disappearance of the parent compound is measured over time to determine its intrinsic clearance.[17][18]

  • Materials:

    • Test compound and positive control (e.g., Verapamil)

    • Pooled liver microsomes (human, rat, or mouse)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

    • Magnesium chloride (MgCl2)

    • Acetonitrile with an internal standard (for stopping the reaction)

    • 96-well incubation plates and collection plates

    • Incubator/shaker (37°C)

    • LC-MS/MS system

  • Methodology:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare the incubation medium containing phosphate buffer, MgCl2, and liver microsomes (e.g., 0.5 mg/mL protein).

    • Add the test compound to the incubation medium to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.[19]

    • Centrifuge the collection plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[3]

Protocol 2: In Vitro Hepatocyte Stability Assay (Suspension Method)

  • Principle: This assay uses intact liver cells (hepatocytes), providing a more comprehensive model that includes both Phase I and Phase II metabolic processes, as well as cellular uptake and efflux mechanisms.[1][19][20]

  • Materials:

    • Cryopreserved hepatocytes (plateable or suspension)

    • Williams' Medium E or similar incubation medium

    • Hepatocyte maintenance supplement pack

    • Test compound and positive controls (e.g., Verapamil for Phase I, Umbelliferone for Phase II)

    • Materials for cell counting and viability assessment (e.g., Trypan Blue)

    • All other materials as listed for the microsomal assay

  • Methodology:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol, ensuring rapid thawing (<2 min at 37°C).[21]

    • Wash the cells with medium to remove cryoprotectant and perform a cell count and viability check. Dilute the cell suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[20]

    • Prepare the test compound in warm incubation medium at 2x the final concentration.

    • In a 12- or 24-well plate, add equal volumes of the hepatocyte suspension and the compound-containing medium.[20]

    • Place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and quench the reaction with cold acetonitrile containing an internal standard.

    • Process and analyze the samples by LC-MS/MS as described in the microsomal stability protocol.

  • Data Analysis:

    • Data analysis is performed similarly to the microsomal assay to determine the half-life (t1/2) and intrinsic clearance (CLint).

    • CLint can be calculated using the formula: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / cell number).[20]

Section 3: Troubleshooting Guides

Guide 1: Microsomal Stability Assay - Common Issues & Solutions

Problem Possible Cause Recommended Solution
High variability between replicates - Inaccurate pipetting- Uneven temperature across the incubation plate- Incomplete mixing of reagents- Use calibrated pipettes and proper technique.- Ensure the incubator provides uniform heating. Pre-heat all plates and solutions.[22]- Gently vortex solutions before adding them to the incubation mixture.
Positive control shows low/no metabolism - Inactive microsomes (improper storage/handling)- Inactive or missing NADPH cofactor- Incorrect buffer pH- Use a new lot of microsomes and verify storage conditions (-80°C).- Prepare the NADPH regenerating system fresh before each experiment.- Verify the pH of the buffer is 7.4.
Compound disappears too quickly (significant loss at T=0) - Chemical instability in the assay buffer- Non-enzymatic degradation- Strong, non-specific binding to the plate- Run a control incubation without the NADPH regenerating system. If degradation persists, the issue is non-enzymatic.- Consider using low-binding plates.
Compound appears too stable - Low enzyme activity- Compound is not a substrate for CYP enzymes- Low compound concentration below the limit of detection- Check the activity of the microsome lot with a standard substrate.- The compound may be cleared by other pathways (e.g., Phase II). Consider using a hepatocyte assay.- Ensure the LC-MS/MS method is sufficiently sensitive.

Guide 2: Hepatocyte Stability Assay - Common Issues & Solutions

Problem Possible Cause Recommended Solution
Low post-thaw cell viability (<70%) - Improper thawing technique (too slow)- Incorrect centrifugation speed/force- Rough handling of cells- Review and strictly follow the supplier's thawing protocol.[21]- Ensure the centrifuge is set to the recommended speed for hepatocytes (e.g., 100 x g for 10 min).[21]- Use wide-bore pipette tips and mix cell suspensions gently.[21]
Compound is more stable in hepatocytes than microsomes - Poor cell membrane permeability- The compound is a substrate for efflux transporters- This can be a valid result and provides important information. Low permeability may limit access to intracellular enzymes.[19][23]
Compound is less stable in hepatocytes than microsomes - The compound is primarily cleared by Phase II metabolism (e.g., UGTs, SULTs)- The compound is a substrate for uptake transporters- This is an expected outcome for compounds cleared by conjugation, as hepatocytes contain both Phase I and II enzymes.[19][23]

Section 4: Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Pathways cluster_body In the Body (primarily Liver) cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Lipophilic mIDH1 Inhibitor P1_Reaction Oxidation / Hydrolysis (Functionalization) Drug->P1_Reaction P2_Reaction Conjugation (e.g., Glucuronidation) Drug->P2_Reaction Direct Conjugation Metabolite1 Phase I Metabolite (More Polar) P1_Reaction->Metabolite1 CYP CYP450 Enzymes (e.g., CYP3A4) CYP->P1_Reaction Metabolite2 Phase II Conjugate (Hydrophilic) P2_Reaction->Metabolite2 Metabolite1->P2_Reaction Excretion Excretion (Urine/Bile) Metabolite2->Excretion

Caption: Overview of Drug Metabolism Pathways.

Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis A Prepare Reagents: - Test Compound (1µM) - Microsomes (0.5 mg/mL) - NADPH System - Buffer (pH 7.4) B 1. Combine Compound, Buffer, & Microsomes A->B Combine C 2. Pre-incubate 5 min B->C D 3. Initiate reaction with NADPH C->D E 4. Aliquot at time points (0, 5, 15, 30, 60 min) D->E Sample over time F 5. Quench reaction with Acetonitrile + IS E->F G 6. Centrifuge to precipitate protein F->G H 7. Analyze supernatant by LC-MS/MS G->H I 8. Calculate t½ and CLint H->I Quantify

Caption: Experimental Workflow for Microsomal Stability Assay.

Stability_Improvement_Logic cluster_mods Modification Strategies Start Start with Lead Compound Assay Perform Metabolic Stability Assay (Microsomes/Hepatocytes) Start->Assay Decision Is Stability Acceptable? Assay->Decision MetID Identify Metabolic Hotspot(s) Decision->MetID No End Advance Candidate Decision->End Yes Propose Propose Structural Modifications MetID->Propose Synthesize Synthesize New Analogues Propose->Synthesize Mod1 Bioisosteric Replacement Propose->Mod1 Mod2 Block Metabolism (e.g., F) Propose->Mod2 Mod3 Scaffold Hop Propose->Mod3 Synthesize->Assay Re-test

Caption: Logic Diagram for Improving Metabolic Stability.

References

mIDH1-IN-1 quality control and purity assessment methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of mIDH1-IN-1, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the mutant form of isocitrate dehydrogenase 1 (mIDH1).[1][2][3] In cancer cells with IDH1 mutations, the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[5] this compound specifically targets and inhibits this mutant enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular processes.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at 4°C. When in solution, it is best to store aliquots at -80°C to minimize freeze-thaw cycles. Always refer to the supplier's certificate of analysis for specific storage recommendations.[1]

Q3: In which solvents is this compound soluble?

A3: Based on its chemical structure and data for similar small molecules, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its aqueous solubility is likely to be low. For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous culture medium.

Quality Control and Purity Assessment

Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the key quality control specifications and the analytical methods used for their assessment.

Table 1: Typical Quality Control Specifications for this compound

ParameterSpecificationMethod of Analysis
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H-NMR, LC-MS
Purity (by HPLC) ≥98%HPLC-UV
Molecular Formula C₂₅H₂₇N₃O₅Mass Spectrometry
Molecular Weight 449.50 g/mol Mass Spectrometry

Table 2: Summary of Analytical Methods for Purity Assessment

MethodPurposeTypical Results
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the compound by separating it from any impurities.A major peak corresponding to this compound with an area percentage of ≥98%.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the identity by providing the mass-to-charge ratio (m/z) of the molecule and can also be used for purity assessment.A primary peak with an m/z value corresponding to the molecular weight of this compound.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Confirms the chemical structure of the compound.A spectrum consistent with the predicted structure of this compound.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of this compound by separating it from potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • This compound sample

  • Volumetric flasks, pipettes, and syringes with 0.22 µm filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method confirms the molecular weight of this compound.

Instrumentation and Materials:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound sample

Procedure:

  • Mobile Phase and Sample Preparation: As described in the HPLC protocol, using LC-MS grade solvents.

  • LC-MS Conditions:

    • Column: C18 reversed-phase (2.1 x 50 mm, 3.5 µm)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution: A suitable gradient to ensure the elution of the compound of interest.

    • MS Detector: ESI in positive ion mode.

    • Scan Range: m/z 100-1000

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Examine the mass spectrum of this peak to confirm the presence of the expected molecular ion ([M+H]⁺).

¹H-NMR Spectroscopy for Structural Confirmation

This technique provides detailed information about the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent.

  • NMR Analysis:

    • Acquire a ¹H-NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction, and integration).

    • Compare the chemical shifts, splitting patterns, and integration values of the observed peaks with the expected spectrum for the this compound structure.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Solutions

  • Problem: The this compound, dissolved in DMSO, precipitates when diluted into an aqueous buffer or cell culture medium.

  • Cause: this compound has low aqueous solubility. The sudden change in solvent polarity causes the compound to crash out of solution.

  • Solutions:

    • Decrease the final concentration: Try using a lower final concentration of the inhibitor in your assay.

    • Increase the DMSO concentration: While it's generally advisable to keep the final DMSO concentration low (typically <0.5%), a slight increase might be necessary to maintain solubility. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental system.

    • Use a different solvent: For some applications, other organic solvents like ethanol might be an alternative, but their compatibility with the experimental system must be validated.

    • Use a formulating agent: For in vivo studies, formulation with agents like cyclodextrins or PEG may be necessary to improve solubility.

Issue 2: Inconsistent or No Inhibitory Activity

  • Problem: The expected inhibitory effect of this compound on 2-HG production is not observed or is highly variable.

  • Causes and Solutions:

    • Incorrect Compound Concentration: Verify the concentration of your stock solution. If possible, confirm the concentration using a spectrophotometer if the molar extinction coefficient is known.

    • Compound Degradation: Ensure the compound has been stored properly. Repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions from a stable stock for each experiment.

    • Cellular Uptake Issues: The compound may not be efficiently entering the cells. Ensure the incubation time is sufficient.

    • Assay Interference: Components of the assay buffer or media may be interfering with the inhibitor's activity.

    • Cell Line Authenticity: Confirm that the cell line being used indeed harbors the specific IDH1 mutation that this compound targets.

Issue 3: Unexpected Peaks in HPLC/LC-MS Analysis

  • Problem: Additional peaks are observed during purity analysis.

  • Causes and Solutions:

    • Impurity in the sample: The compound may contain impurities from the synthesis process. If the purity is below the acceptable limit, the batch should not be used.

    • Degradation: The compound may have degraded due to improper storage or handling. Light exposure and elevated temperatures can cause degradation. Store the compound as recommended and protect it from light.

    • Contamination: The sample, solvent, or analytical system may be contaminated. Use high-purity solvents and ensure the cleanliness of the HPLC/LC-MS system.

Visualizations

Signaling Pathway of mIDH1 and its Inhibition

mIDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate mIDH1 Mutant IDH1 (mIDH1) Isocitrate->mIDH1 Wild-type activity lost alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mIDH1 Neomorphic activity Two_HG D-2-Hydroxyglutarate (2-HG) mIDH1->Two_HG TET_enzymes TET Enzymes Two_HG->TET_enzymes Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases mIDH1_IN_1 This compound mIDH1_IN_1->mIDH1 Inhibition DNA_Hypermethylation DNA Hypermethylation TET_enzymes->DNA_Hypermethylation Inhibition leads to Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Inhibition leads to Blocked_Differentiation Blocked Cell Differentiation DNA_Hypermethylation->Blocked_Differentiation Histone_Hypermethylation->Blocked_Differentiation

Caption: The signaling pathway of mutant IDH1 and the mechanism of its inhibition.

General Quality Control Workflow for this compound

QC_Workflow start Receive this compound Batch visual Visual Inspection (Appearance) start->visual hplc HPLC Purity Analysis visual->hplc lcms LC-MS Identity Confirmation (Molecular Weight) hplc->lcms nmr ¹H-NMR Structural Confirmation lcms->nmr decision Purity ≥ 98% and Identity Confirmed? nmr->decision pass Release for Experimental Use decision->pass Yes fail Reject Batch / Contact Supplier decision->fail No

Caption: A typical workflow for the quality control assessment of this compound.

Troubleshooting Decision Tree for Inconsistent Activity

Troubleshooting_Activity start Inconsistent or No Inhibitory Activity check_conc Verify Stock Solution Concentration start->check_conc decision_conc Concentration Correct? check_conc->decision_conc check_storage Review Storage and Handling (Avoid freeze-thaw cycles) decision_storage Stored Properly? check_storage->decision_storage check_cells Confirm Cell Line (IDH1 mutation status) decision_cells Cell Line Correct? check_cells->decision_cells check_assay Evaluate Assay Conditions (Incubation time, buffer components) decision_assay Assay Conditions Optimal? check_assay->decision_assay decision_conc->check_storage Yes reprepare Prepare Fresh Stock Solution decision_conc->reprepare No decision_storage->check_cells Yes new_vial Use a Fresh Vial of Compound decision_storage->new_vial No decision_cells->check_assay Yes new_cells Use Authenticated Cell Line decision_cells->new_cells No optimize_assay Optimize Assay Parameters decision_assay->optimize_assay No contact_support Contact Technical Support decision_assay->contact_support Yes, still issues

Caption: A decision tree to troubleshoot inconsistent experimental results with this compound.

References

Validation & Comparative

A Comparative Guide to mIDH1 Inhibitors: Ivosidenib (AG-120) vs. Preclinical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and efficacy of the FDA-approved mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, ivosidenib (AG-120), with two well-characterized preclinical inhibitors, mIDH1-IN-1 (represented by AGI-5198) and GSK864. This objective analysis is supported by experimental data to inform research and drug development decisions.

Mutations in the IDH1 gene are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[1][3] Small molecule inhibitors targeting mutant IDH1 aim to reduce 2-HG levels and restore normal cellular function.

Potency Comparison: Biochemical and Cellular Assays

The potency of these inhibitors has been evaluated in both biochemical assays using purified mutant IDH1 enzyme and in cell-based assays measuring the reduction of 2-HG in cancer cell lines.

Table 1: Biochemical Potency (IC50) of mIDH1 Inhibitors
CompoundmIDH1-R132H (nM)mIDH1-R132C (nM)mIDH1-R132G (nM)Wild-Type IDH1 (nM)
Ivosidenib (AG-120) 12[4]13[4]8[4]71[4]
This compound (AGI-5198) 70[5]160[5]Not Reported>100,000[6]
GSK864 15.2[7]8.8[7]16.6[7]~470[8]
Table 2: Cellular Potency (IC50/EC50) for 2-HG Reduction
CompoundCell Line (Mutation)IC50/EC50 (nM)
Ivosidenib (AG-120) U87 MG (R132H)19[4]
HT1080 (R132C)8[4]
This compound (AGI-5198) U87 (R132H)40[2]
THP-1 (R132H)50[2]
GSK864 HT1080 (R132C)320[7][9]

Efficacy Comparison: Preclinical and Clinical Data

The ultimate measure of an inhibitor's utility lies in its efficacy in relevant disease models and in patients.

Table 3: Preclinical and Clinical Efficacy Highlights
CompoundModel/Study PopulationKey Efficacy Findings
Ivosidenib (AG-120) HT1080 Xenograft ModelSignificant reduction in tumor 2-HG levels (92-95% inhibition) after a single oral dose.[10][11]
Relapsed/Refractory AML PatientsOverall response rate of 41.9%, with a complete remission rate of 24.0%.[8]
This compound (AGI-5198) R132H-IDH1 Glioma Xenografts50-60% tumor growth inhibition over a three-week treatment period.[6]
Preclinical AssessmentWhile potent, AGI-5198 has poor pharmaceutical properties, limiting its clinical development.[5][11]
GSK864 AML Xenograft MiceReduced the number of leukemic blasts in vivo.[12]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the mutant IDH1 signaling pathway and a general workflow for assessing inhibitor efficacy.

Mutant_IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Signaling Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-type IDH1 (residual activity) Two_HG D-2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG Neomorphic Activity mIDH1 Mutant IDH1 (e.g., R132H) NADPH NADPH PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway mIDH1->PI3K_AKT_mTOR Activation TET_Enzymes TET Enzymes Two_HG->TET_Enzymes Inhibition Histone_Demethylases Histone Demethylases (KDMs) Two_HG->Histone_Demethylases Inhibition NADP NADP+ NADPH->NADP Inhibitor mIDH1 Inhibitor (e.g., Ivosidenib) Inhibitor->mIDH1 Inhibition DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Leads to Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Leads to Blocked_Differentiation Blocked Cellular Differentiation DNA_Hypermethylation->Blocked_Differentiation Histone_Hypermethylation->Blocked_Differentiation Cell_Migration Enhanced Cell Migration PI3K_AKT_mTOR->Cell_Migration Promotes Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Biochemical_Assay Biochemical Assay (Purified mIDH1 Enzyme) Measure_IC50 Determine IC50 (Enzyme Inhibition) Biochemical_Assay->Measure_IC50 Cell_Based_Assay Cell-Based Assay (mIDH1 Cancer Cell Lines) Measure_2HG Measure 2-HG Levels (LC-MS) Cell_Based_Assay->Measure_2HG Xenograft_Model Xenograft Model (Tumor-bearing Mice) Measure_IC50->Xenograft_Model Informs Determine_EC50 Determine EC50 (2-HG Reduction) Measure_2HG->Determine_EC50 Determine_EC50->Xenograft_Model Informs Inhibitor_Treatment Inhibitor Treatment (Oral Gavage) Xenograft_Model->Inhibitor_Treatment Tumor_Growth Monitor Tumor Growth Inhibitor_Treatment->Tumor_Growth Tumor_2HG Measure Tumor 2-HG Inhibitor_Treatment->Tumor_2HG Efficacy_Evaluation Evaluate Efficacy Tumor_Growth->Efficacy_Evaluation Tumor_2HG->Efficacy_Evaluation

References

A Preclinical and Clinical Showdown: Olutasidenib (FT-2102) vs. a Preclinical mIDH1 Inhibitor in AML Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the FDA-approved mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, olutasidenib (FT-2102), with preclinical mIDH1 inhibitors, using available data to inform discovery and development efforts in Acute Myeloid Leukemia (AML).

Mutations in the IDH1 gene are a key therapeutic target in a subset of AML patients. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis by altering cellular differentiation. This guide delves into the performance of olutasidenib, a potent and selective mIDH1 inhibitor, and contrasts it with the preclinical compound mIDH1-IN-1 and the extensively studied preclinical candidate BAY1436032. Due to the limited publicly available data for this compound, BAY1436032 is used as a representative preclinical comparator to provide a more robust assessment.

At a Glance: Comparative Efficacy and Potency

The following tables summarize the available quantitative data for olutasidenib, this compound, and BAY1436032, offering a snapshot of their inhibitory and anti-leukemic activities.

Inhibitor Target IC50 Cell-Based Potency (EC50 for 2-HG inhibition) Anti-proliferative Activity (IC50)
Olutasidenib (FT-2102) mIDH1 (R132H)24 nM[1]Not explicitly reportedNot explicitly reported
mIDH1 (R132C)125 nM[1]
This compound mIDH1 (R132H)961.5 nM[2]208.6 ± 8.0 nM (in HT1080 cells)[2][3]41.8 nM (in IDH1 mutant-U-87 cells)[2][3]
BAY1436032 mIDH1 (R132H)See notesSee notesInhibits colony growth of primary human mIDH1 AML cells[4]
mIDH1 (R132C)See notesSee notes

In Vivo Anti-Leukemic Activity in AML Xenograft Models

Inhibitor Model Dosing Key Outcomes
Olutasidenib (FT-2102) IDH1-mutant AML xenograft modelsNot specifiedSuppressed 2-HG production and induced granulocytic/monocytic cell differentiation[1]
BAY1436032 Patient-derived xenograft (PDX) AML mouse models (IDH1-R132C and IDH1-R132H)150 mg/kg once daily, oral gavage[4]- Depleted AML cells in peripheral blood- Prolonged survival- Inhibited leukemia stem cell (LSC) self-renewal[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.

mIDH1_Pathway cluster_0 Normal Cell Metabolism cluster_1 AML with IDH1 Mutation cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG wtIDH1 two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->two_HG mIDH1 wtIDH1 Wild-Type IDH1 mIDH1 Mutant IDH1 (e.g., R132H) Epigenetic_Changes Epigenetic Dysregulation (Histone & DNA Hypermethylation) two_HG->Epigenetic_Changes Diff_Block Block in Myeloid Differentiation Epigenetic_Changes->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis Restored_Diff Restored Differentiation Diff_Block->Restored_Diff Inhibitor Action Inhibitor mIDH1 Inhibitor (Olutasidenib, this compound) Inhibitor->mIDH1

Caption: mIDH1 signaling pathway in AML and inhibitor action.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Lines AML Cell Lines (IDH1-mutant & Wild-Type) Biochemical_Assay Biochemical Assay (IC50 determination) Cell_Lines->Biochemical_Assay Cell_Based_Assay Cell-Based 2-HG Assay (EC50 determination) Cell_Lines->Cell_Based_Assay Proliferation_Assay Cell Proliferation Assay (IC50 determination) Cell_Lines->Proliferation_Assay Differentiation_Assay Myeloid Differentiation Marker Analysis (Flow Cytometry) Cell_Lines->Differentiation_Assay PDX_Model Patient-Derived Xenograft (PDX) Mouse Model Treatment Inhibitor Treatment (e.g., Oral Gavage) PDX_Model->Treatment Monitoring Tumor Burden Monitoring (Peripheral Blood Analysis) Treatment->Monitoring Stem_Cell_Assay Leukemia Stem Cell (LSC) Self-Renewal Assay Treatment->Stem_Cell_Assay Survival_Analysis Survival Analysis Monitoring->Survival_Analysis

Caption: A typical preclinical experimental workflow.

Detailed Methodologies

Biochemical Assays (for IC50 determination):

  • General Principle: These assays measure the ability of an inhibitor to block the enzymatic activity of purified mIDH1 protein. The conversion of α-ketoglutarate (α-KG) to 2-HG is monitored, typically by measuring the consumption of the cofactor NADPH, which results in a decrease in fluorescence or absorbance.

  • Protocol Outline (based on general practices):

    • Purified recombinant human mIDH1 (e.g., R132H or R132C) enzyme is incubated with the substrate α-KG and the cofactor NADPH in a suitable buffer.

    • A dilution series of the test inhibitor (e.g., olutasidenib, this compound) is added to the reaction mixture.

    • The reaction is initiated and the rate of NADPH consumption is measured over time using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-HG Assays (for EC50 determination):

  • General Principle: This assay quantifies the reduction of intracellular 2-HG levels in mIDH1-mutant cells following treatment with an inhibitor.

  • Protocol Outline (for this compound in HT1080 cells):

    • HT1080 cells, which harbor an endogenous IDH1 R132C mutation, are seeded in multi-well plates.

    • Cells are treated with a range of concentrations of the inhibitor for a defined period (e.g., 24-48 hours).

    • Intracellular metabolites are extracted, and the concentration of 2-HG is measured using a specific 2-HG assay kit or by mass spectrometry.

    • EC50 values are determined by plotting the percentage of 2-HG inhibition against the inhibitor concentration.[2][3]

Cell Proliferation Assays:

  • General Principle: These assays assess the effect of the inhibitor on the growth and viability of cancer cells.

  • Protocol Outline (for this compound in U-87 MG cells):

    • IDH1-mutant U-87 MG glioblastoma cells are plated in 96-well plates.

    • The cells are exposed to various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

    • The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[2][3]

In Vivo Xenograft Studies:

  • General Principle: These studies evaluate the anti-tumor efficacy of an inhibitor in a living organism, typically immunodeficient mice bearing human AML tumors.

  • Protocol Outline (for BAY1436032 in PDX models):

    • Immunodeficient mice (e.g., NSG mice) are engrafted with primary human AML cells harboring an IDH1 mutation.[4]

    • Once leukemia is established (confirmed by monitoring human CD45+ cells in peripheral blood), mice are randomized into treatment and vehicle control groups.[4]

    • The inhibitor is administered daily via oral gavage at a specified dose (e.g., 150 mg/kg for BAY1436032).[4]

    • Disease progression is monitored by measuring the percentage of human leukemic cells in the peripheral blood.[4]

    • The effect on survival is determined by monitoring the lifespan of the mice in each group.[4]

    • To assess the impact on leukemia stem cells, bone marrow cells from treated primary recipient mice are transplanted into secondary recipient mice, and the development of leukemia is monitored.[4]

Discussion and Conclusion

The available data highlight a significant difference in the development stage and characterization of olutasidenib versus preclinical compounds like this compound and BAY1436032. Olutasidenib (FT-2102) has successfully navigated preclinical and clinical development to become an FDA-approved therapy for relapsed or refractory mIDH1 AML.[1] Its preclinical profile, characterized by potent inhibition of various IDH1 R132 mutants and in vivo efficacy, laid the groundwork for its clinical success.

In contrast, this compound demonstrates in vitro activity but has a less potent IC50 against the purified enzyme compared to olutasidenib.[1][2] While it shows promising anti-proliferative effects in a glioblastoma cell line, its development status and efficacy in AML models are not as well-documented in the public domain.

BAY1436032 serves as a valuable case study for a preclinical mIDH1 inhibitor with a robust preclinical data package. It demonstrates potent and broad activity against various IDH1 mutants, leading to reduced 2-HG levels, induction of myeloid differentiation, and significant anti-leukemic effects in vivo, including the targeting of leukemia stem cells.[4] However, despite this promising preclinical profile, its clinical development in AML was not pursued further due to a low overall response rate and incomplete target inhibition at the doses tested in a Phase I trial.[5][6][7]

For researchers in the field, this comparison underscores the critical translation from potent preclinical activity to clinical efficacy. While in vitro potency and efficacy in xenograft models are essential early indicators, factors such as pharmacokinetics, pharmacodynamics, and the broader genetic landscape of the tumor ultimately determine clinical success. The journey of olutasidenib from a preclinical candidate to an approved drug provides a benchmark for the development of future mIDH1 inhibitors.

References

A Head-to-Head Comparison of mIDH1-IN-1 and AGI-5198: Potency, Selectivity, and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, a clear understanding of the available tool compounds is paramount. This guide provides a detailed head-to-head comparison of two prominent first-generation mIDH1 inhibitors, mIDH1-IN-1 and AGI-5198. We will delve into their biochemical potency, selectivity, and cellular activities, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

Biochemical Potency and Selectivity

A critical aspect of any targeted inhibitor is its potency against the intended mutant enzyme and its selectivity over the wild-type counterpart and other related enzymes. The following table summarizes the available biochemical data for this compound and AGI-5198.

InhibitorTargetIC50Wild-Type IDH1 IC50IDH2 Isoforms IC50Reference
This compound IDH1 R132H961.5 nMNot ReportedNot Reported[1]
AGI-5198 IDH1 R132H70 nM> 100 µM> 100 µM[2][3]
IDH1 R132C160 nM> 100 µM> 100 µM[2]

This compound , also known as compound 43, is a potent inhibitor of the IDH1 R132H mutant with a reported IC50 of 961.5 nM.[1] While the original study describes it as having "potent and selective enzyme inhibitory activity," specific IC50 values against wild-type IDH1 and IDH2 isoforms were not found in the reviewed literature, limiting a direct quantitative assessment of its selectivity.[1]

AGI-5198 emerges as a highly potent and selective inhibitor of mIDH1. It demonstrates strong inhibition of the two most common IDH1 mutations, R132H and R132C, with IC50 values of 70 nM and 160 nM, respectively.[2] Crucially, AGI-5198 exhibits exceptional selectivity, with IC50 values greater than 100 µM for both wild-type IDH1 and the tested IDH2 isoforms, indicating a very wide therapeutic window at the biochemical level.[2][3]

Cellular Activity: Inhibition of 2-HG Production and Anti-proliferative Effects

The efficacy of mIDH1 inhibitors in a cellular context is primarily determined by their ability to reduce the oncometabolite 2-hydroxyglutarate (2-HG) and subsequently inhibit cancer cell proliferation.

InhibitorCell LineIDH1 MutationCellular EffectEC50 / IC50Reference
This compound HT1080R132CInhibition of 2-HG productionEC50: 208.6 ± 8.0 nM[1]
U-87 MG (engineered)R132HAnti-proliferationIC50: 41.8 nM[1]
AGI-5198 TS603 (glioma)R132HInhibition of 2-HG productionDose-dependent[2]
IDH1-mutant glioma cellsR132HImpaired soft-agar colony formationDose-dependent[2]
IDH1-mutant glioma xenograftsR132HTumor growth inhibition-[2]

This compound demonstrates potent cellular activity. In HT1080 fibrosarcoma cells, which endogenously express the IDH1 R132C mutation, it inhibits 2-HG production with an EC50 of 208.6 nM.[1] Furthermore, it shows significant anti-proliferative effects in U-87 MG glioblastoma cells engineered to express the IDH1 R132H mutant, with an IC50 of 41.8 nM.[1]

AGI-5198 has been extensively characterized in various cellular and in vivo models. It effectively reduces 2-HG levels in a dose-dependent manner in IDH1-mutant glioma cells.[2] This inhibition of the neomorphic enzyme activity translates to a reduction in tumor cell proliferation, as evidenced by impaired colony formation in soft agar and significant growth inhibition of IDH1-mutant glioma xenografts in mice.[2] Notably, AGI-5198 does not affect the growth of IDH1 wild-type glioma xenografts, highlighting its specificity for mutant-bearing cancer cells.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures discussed, the following diagrams are provided.

mIDH1_Signaling_Pathway cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) cluster_2 Inhibitor Action Isocitrate_WT Isocitrate_WT aKG_WT aKG_WT Isocitrate_WT->aKG_WT IDH1 (WT) TCA_Cycle TCA_Cycle aKG_WT->TCA_Cycle Isocitrate_Mut Isocitrate_Mut aKG_Mut aKG_Mut Isocitrate_Mut->aKG_Mut IDH1 (WT allele) TwoHG TwoHG aKG_Mut->TwoHG IDH1 (Mutant) Epigenetic_Changes Epigenetic_Changes TwoHG->Epigenetic_Changes Inhibits α-KG-dependent dioxygenases Blocked_Differentiation Blocked_Differentiation Epigenetic_Changes->Blocked_Differentiation Leads to Tumor_Growth Tumor_Growth Blocked_Differentiation->Tumor_Growth mIDH1_IN_1 This compound mIDH1_IN_1->TwoHG Inhibit AGI_5198 AGI-5198 AGI_5198->TwoHG Inhibit

Figure 1: Simplified signaling pathway of wild-type and mutant IDH1 and the action of inhibitors.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assays Recombinant_Protein Recombinant mIDH1 (e.g., R132H, R132C) Incubation Incubation Recombinant_Protein->Incubation Substrates α-KG + NADPH Substrates->Incubation Inhibitor This compound or AGI-5198 Inhibitor->Incubation Measurement Measurement Incubation->Measurement Measure NADPH consumption or 2-HG production IC50_Calculation IC50_Calculation Measurement->IC50_Calculation Calculate IC50 Cell_Culture IDH1-mutant cancer cells Treatment Treat with inhibitor Cell_Culture->Treatment TwoHG_Measurement TwoHG_Measurement Treatment->TwoHG_Measurement 2-HG Measurement (LC-MS) Proliferation_Assay Proliferation_Assay Treatment->Proliferation_Assay Proliferation Assay (e.g., MTT) EC50_Calculation EC50_Calculation TwoHG_Measurement->EC50_Calculation Calculate EC50 Proliferation_IC50 Proliferation_IC50 Proliferation_Assay->Proliferation_IC50 Calculate IC50

Figure 2: General experimental workflow for evaluating mIDH1 inhibitors.

Experimental Protocols

Biochemical IDH1 Enzyme Activity Assay

This protocol is a generalized method for determining the IC50 of inhibitors against recombinant mIDH1 enzymes.

Materials:

  • Recombinant human IDH1 (R132H or R132C) enzyme

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • This compound and AGI-5198

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of the inhibitors (this compound or AGI-5198) in DMSO and then dilute further in Assay Buffer.

  • In a 96-well plate, add the diluted inhibitors. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the recombinant mIDH1 enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction rates from the linear portion of the kinetic read.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular 2-Hydroxyglutarate (2-HG) Measurement by LC-MS

This protocol outlines a general procedure for quantifying intracellular 2-HG levels in inhibitor-treated cells.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080)

  • Cell culture medium and supplements

  • This compound and AGI-5198

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., ¹³C₅-2-HG)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed IDH1-mutant cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitors (this compound or AGI-5198) for a specified period (e.g., 48-72 hours). Include a vehicle control.

  • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells and extract metabolites using a cold extraction solution (e.g., 80% methanol) containing an internal standard.

  • Centrifuge the cell lysates to pellet debris and collect the supernatant.

  • Analyze the supernatant using a suitable LC-MS method to separate and quantify 2-HG and the internal standard.

  • Normalize the 2-HG levels to cell number or total protein concentration.

  • Plot the percentage of 2-HG reduction against the inhibitor concentration to determine the EC50 value.

Cell Proliferation (MTT) Assay

This protocol describes a common method to assess the anti-proliferative effects of the inhibitors.

Materials:

  • IDH1-mutant cancer cell line (e.g., U-87 MG IDH1 R132H)

  • Cell culture medium and supplements

  • This compound and AGI-5198

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the inhibitors (this compound or AGI-5198). Include a vehicle control.

  • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Both this compound and AGI-5198 are valuable tool compounds for studying the biology of IDH1-mutant cancers. AGI-5198 is a well-characterized, highly potent, and exquisitely selective inhibitor of the most common IDH1 mutations. Its robust effects in both cellular and in vivo models have been extensively documented. This compound is also a potent inhibitor of mIDH1 with strong cellular activity. However, a comprehensive understanding of its selectivity profile requires further investigation. The choice between these inhibitors will depend on the specific research question, the IDH1 mutation of interest, and the experimental system being used. The data and protocols provided in this guide aim to facilitate informed decisions and robust experimental design for researchers in the field.

References

Comparative Analysis of Mutant IDH1 Inhibitor Activity Against R132 Mutations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis.[1][2][3] The development of small molecule inhibitors targeting these mutant IDH1 enzymes represents a promising therapeutic strategy. This guide provides a comparative overview of the activity of a representative mutant IDH1 inhibitor, GSK321, against various R132 mutations. While the specific compound "mIDH1-IN-1" was not identified in the surveyed literature, GSK321 serves as a well-characterized example of a potent and selective mIDH1 inhibitor.

Data Presentation: Inhibitor Activity

The following table summarizes the in vitro inhibitory activity of GSK321 against the most common IDH1 R132 mutations. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzymatic activity of the mutant IDH1 by 50%.

InhibitorIDH1 MutationIC50 (nM)
GSK321R132H4.6[1]
GSK321R132C3.8[1]
GSK321R132G2.9[1]
GSK321Wild-Type IDH146[1]

Note: A lower IC50 value indicates a higher potency of the inhibitor. GSK321 demonstrates high potency against the R132H, R132C, and R132G mutants, with significantly less activity against the wild-type (non-mutated) enzyme, highlighting its selectivity.

Signaling Pathway and Inhibitor Mechanism of Action

Mutant IDH1 enzymes catalyze the conversion of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2HG).[1][2][3] D-2HG, an oncometabolite, competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to cancer development.[1][2] mIDH1 inhibitors act by binding to the mutant enzyme and blocking its ability to produce D-2HG.

mIDH1_pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 NADP+ aKG_norm α-Ketoglutarate Cellular\nMetabolism Cellular Metabolism aKG_norm->Cellular\nMetabolism wtIDH1->aKG_norm NADPH aKG_mut α-Ketoglutarate mIDH1 Mutant IDH1 (R132H/C/G) aKG_mut->mIDH1 NADPH D2HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation D2HG->Epigenetic_Dysregulation mIDH1->D2HG NADP+ mIDH1_inhibitor mIDH1 Inhibitor (e.g., GSK321) mIDH1_inhibitor->mIDH1 Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block experimental_workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Enzymatic_Assay Biochemical Assay: Enzymatic Activity (NADPH consumption) IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Purified_Protein Purified Mutant IDH1 Protein (R132H, R132C, etc.) Purified_Protein->Enzymatic_Assay Inhibitor_Screening Inhibitor Screening (e.g., GSK321) Inhibitor_Screening->Enzymatic_Assay EC50_Determination EC50 Determination Cell_Culture IDH1-Mutant Cancer Cell Lines Cellular_Assay Cellular Assay: 2-HG Production Cell_Culture->Cellular_Assay Cellular_Assay->EC50_Determination Phenotypic_Outcome Phenotypic Outcome Proliferation_Assay Cell Proliferation/ Viability Assay Proliferation_Assay->Phenotypic_Outcome Inhibitor_Screening_Cell Inhibitor Treatment Inhibitor_Screening_Cell->Cellular_Assay Inhibitor_Screening_Cell->Proliferation_Assay

References

A Comparative Analysis of mIDH1-IN-1 and Vorasidenib (AG-881) for Mutant IDH1/2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes: mIDH1-IN-1 and vorasidenib (AG-881). Mutations in IDH1 and IDH2 are key oncogenic drivers in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). Both this compound and vorasidenib are small molecule inhibitors designed to target these mutant enzymes, but they exhibit distinct profiles in terms of their specificity, potency, and clinical development.

Executive Summary

Vorasidenib (AG-881) is a brain-penetrant dual inhibitor of both mutant IDH1 (mIDH1) and mutant IDH2 (mIDH2) enzymes.[1][2] It has undergone extensive preclinical and clinical evaluation, demonstrating robust inhibition of 2-HG production in both cellular and in vivo models, including orthotopic glioma models.[1][2] In contrast, this compound is a potent and selective inhibitor of mIDH1, with demonstrated activity in cellular models.[3] This guide will delve into the available data for a side-by-side comparison of their biochemical and cellular activity, in vivo efficacy, and the experimental methodologies used to generate this data.

Mechanism of Action

Both inhibitors function by targeting the neomorphic activity of mutant IDH enzymes, which convert α-ketoglutarate (α-KG) to 2-HG. By inhibiting this process, they aim to reduce the levels of the oncometabolite 2-HG, thereby restoring normal cellular differentiation and impeding tumor growth. Vorasidenib's dual-targeting of both mIDH1 and mIDH2 offers a potential advantage in tumors that may exhibit isoform switching as a resistance mechanism.[2]

cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism (IDH Mutation) cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1/2 alpha-Ketoglutarate_mut alpha-Ketoglutarate 2-HG D-2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate_mut->2-HG Mutant IDH1/2 Oncogenesis Oncogenesis 2-HG->Oncogenesis Mutant_IDH1_2 Mutant IDH1/2 2-HG_inhibited 2-HG_inhibited Mutant_IDH1_2->2-HG_inhibited 2-HG Production Blocked Inhibitors This compound (mIDH1 specific) Vorasidenib (mIDH1 & mIDH2) Inhibitors->Mutant_IDH1_2

Figure 1: Simplified signaling pathway of IDH mutation and inhibitor action.

Biochemical and Cellular Potency

The following tables summarize the available quantitative data for this compound and vorasidenib. It is important to note that this data is compiled from different studies and direct head-to-head comparisons may not be possible due to variations in experimental conditions.

Table 1: Biochemical Activity

CompoundTargetIC50Reference
This compoundmIDH1 (R132H)961.5 ± 25.3 nM[3]
Vorasidenib (AG-881)mIDH1 (R132H)0.04 - 22 nM[4]
mIDH1 (R132C)0.04 - 22 nM[4]
mIDH1 (R132G)0.04 - 22 nM[4]
mIDH1 (R132S)0.04 - 22 nM[4]
mIDH2 (R140Q)7 - 14 nM[4]
mIDH2 (R172K)130 nM[4]

Table 2: Cellular Activity

CompoundCell LineAssayEC50 / IC50Reference
This compoundHT1080 (mIDH1 R132C)2-HG Inhibition208.6 ± 8.0 nM[3]
U-87 (mIDH1 mutant)Anti-proliferation41.8 nM[3]
Vorasidenib (AG-881)U87MG (pLVX-IDH2 R140Q)Anti-proliferation< 50 nM[5]
TS603 (mIDH1 R132H)Anti-proliferation< 50 nM[5]
HT-1080 (mIDH1 R132C)Anti-proliferation< 50 nM[5]
Cells with mIDH1 R132C/G/H/S2-HG Inhibition0.04 - 22 nM[6]
Cells with mIDH2 R140Q2-HG Inhibition7 - 14 nM[6]
Cells with mIDH2 R172K2-HG Inhibition130 nM[6]

In Vivo Efficacy

Vorasidenib has demonstrated significant in vivo activity, particularly in brain cancer models, owing to its ability to cross the blood-brain barrier. In an orthotopic grade III mIDH1 glioma model, vorasidenib inhibited 2-HG levels by over 97%.[2] Clinical data from a Phase 1 trial in recurrent/progressive glioma showed a median progression-free survival of 36.8 months for patients with nonenhancing glioma.[1]

Detailed in vivo efficacy data for this compound in xenograft models is not as extensively published as for vorasidenib.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols based on the available literature.

Enzyme Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified mutant IDH proteins.

Start Start Prepare_Assay_Buffer Prepare assay buffer (e.g., Tris-HCl, NaCl, MgCl2) Start->Prepare_Assay_Buffer Add_Enzyme Add purified mIDH1 or mIDH2 enzyme Prepare_Assay_Buffer->Add_Enzyme Add_Inhibitor Add serial dilutions of This compound or Vorasidenib Add_Enzyme->Add_Inhibitor Incubate_1 Incubate at room temperature Add_Inhibitor->Incubate_1 Add_Substrates Add substrates (α-KG and NADPH) Incubate_1->Add_Substrates Incubate_2 Incubate to allow reaction to proceed Add_Substrates->Incubate_2 Measure_Activity Measure NADPH consumption (e.g., by fluorescence or absorbance) Incubate_2->Measure_Activity Calculate_IC50 Calculate IC50 values Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Figure 2: General workflow for an mIDH enzyme inhibition assay.

Key Components:

  • Enzyme: Purified recombinant mIDH1 or mIDH2 protein.

  • Substrates: α-ketoglutarate (α-KG) and NADPH.

  • Detection: Measurement of the decrease in NADPH concentration, often through fluorescence (e.g., using a coupled diaphorase/resazurin system) or absorbance at 340 nm.[7][8]

Cell-Based 2-HG Inhibition Assay (General Protocol)

This assay quantifies the reduction of intracellular or secreted 2-HG levels in cancer cells harboring IDH mutations upon treatment with an inhibitor.

Start Start Seed_Cells Seed IDH mutant cancer cells (e.g., HT1080, U-87) in plates Start->Seed_Cells Add_Inhibitor Treat cells with serial dilutions of This compound or Vorasidenib Seed_Cells->Add_Inhibitor Incubate Incubate for a defined period (e.g., 48-72 hours) Add_Inhibitor->Incubate Collect_Samples Collect cell lysates or culture medium Incubate->Collect_Samples Extract_Metabolites Perform metabolite extraction Collect_Samples->Extract_Metabolites Quantify_2HG Quantify 2-HG levels using LC-MS/MS or enzymatic assay Extract_Metabolites->Quantify_2HG Calculate_EC50 Calculate EC50 values Quantify_2HG->Calculate_EC50 End End Calculate_EC50->End

Figure 3: General workflow for a cell-based 2-HG inhibition assay.

Key Components:

  • Cell Lines: Cancer cell lines with endogenous or engineered IDH1 or IDH2 mutations.

  • Treatment: Incubation with the inhibitor for a sufficient duration to observe an effect on 2-HG levels.

  • Quantification: Typically performed using liquid chromatography-mass spectrometry (LC-MS/MS) for accurate and sensitive measurement of 2-HG.[2] An alternative is a coupled enzymatic assay that measures 2-HG-dependent conversion of a substrate.[8]

In Vivo Efficacy Study in Orthotopic Glioma Model (Vorasidenib)

This type of study assesses the anti-tumor activity of an inhibitor in a mouse model that mimics human brain cancer.

Start Start Implant_Cells Orthotopically implant mIDH glioma cells (e.g., TS603) into the brains of mice Start->Implant_Cells Tumor_Establishment Allow tumors to establish Implant_Cells->Tumor_Establishment Randomize_Mice Randomize mice into treatment and vehicle control groups Tumor_Establishment->Randomize_Mice Administer_Drug Administer Vorasidenib or vehicle orally on a defined schedule Randomize_Mice->Administer_Drug Monitor_Tumor Monitor tumor growth (e.g., via bioluminescence or MRI) and animal health Administer_Drug->Monitor_Tumor Endpoint_Analysis At study endpoint, collect tumors and plasma to measure 2-HG levels and assess tumor size Monitor_Tumor->Endpoint_Analysis Analyze_Data Analyze survival data and tumor growth inhibition Endpoint_Analysis->Analyze_Data End End Analyze_Data->End

Figure 4: General workflow for an in vivo efficacy study in an orthotopic glioma model.

Key Components:

  • Animal Model: Immunocompromised mice are typically used.

  • Tumor Cells: Patient-derived or established glioma cell lines with IDH mutations.

  • Drug Administration: Oral gavage is a common route for vorasidenib.

  • Endpoints: Tumor growth inhibition, reduction in tumor 2-HG levels, and improvement in overall survival.

Conclusion

Both this compound and vorasidenib are valuable research tools for studying the biology of IDH-mutant cancers. Vorasidenib has advanced significantly through clinical trials and is a potent, brain-penetrant dual inhibitor of mIDH1 and mIDH2, showing promise for the treatment of IDH-mutant gliomas. This compound serves as a potent and selective chemical probe for investigating the specific roles of mIDH1. The choice between these inhibitors will depend on the specific research question, with vorasidenib being the clear choice for in vivo studies of brain tumors and for investigating the effects of dual mIDH1/2 inhibition, while this compound is well-suited for in vitro studies focused solely on mIDH1. Further head-to-head preclinical studies under identical experimental conditions would be beneficial for a more direct comparison of their pharmacological properties.

References

Validating On-Target Effects of mIDH1-IN-1: A Comparative Guide to Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of the mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, mIDH1-IN-1, using genetic knockdown as a benchmark. The objective is to offer a clear, data-driven framework for confirming that the observed cellular and phenotypic changes upon treatment with a small molecule inhibitor are a direct consequence of its intended interaction with the mutant IDH1 protein.

Mutations in the IDH1 gene are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML).[1][2][3] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] 2-HG competitively inhibits α-ketoglutarate-dependent enzymes, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis.[4][5] Small molecule inhibitors targeting mutant IDH1, such as the clinically approved Ivosidenib (AG-120) and Olutasidenib, aim to reduce 2-HG levels and restore normal cellular function.[5][6]

To ensure the specificity of a novel inhibitor like this compound, it is crucial to compare its effects with those of genetic knockdown of the IDH1 gene. This comparison helps to distinguish on-target effects from potential off-target activities of the compound.

Comparative Analysis: this compound versus IDH1 Genetic Knockdown

The primary on-target effect of a potent and selective mIDH1 inhibitor is the reduction of 2-HG levels in cells harboring an IDH1 mutation. The phenotypic consequences of this reduction should phenocopy the effects observed upon genetic knockdown of the mutant IDH1 allele.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from treating mIDH1-mutant cancer cells with a representative mIDH1 inhibitor (as a proxy for this compound) versus performing siRNA-mediated knockdown of IDH1.

Table 1: Comparison of On-Target Effects on 2-HG Production

ParametermIDH1 Inhibitor (e.g., AGI-5198)IDH1 siRNA KnockdownExpected Outcome
2-HG Levels Dose-dependent decreaseSignificant reductionBoth methods should lead to a substantial decrease in intracellular and extracellular 2-HG levels.
IC50 / EC50 Typically in the nanomolar to low micromolar rangeNot ApplicableThe potency of the inhibitor is a key parameter.
Knockdown Efficiency Not Applicable>70% reduction in IDH1 mRNA/proteinEfficient knockdown is crucial for a valid comparison.

Table 2: Comparison of Phenotypic Effects in mIDH1-Mutant Cancer Cells

Phenotypic ReadoutmIDH1 InhibitorIDH1 siRNA KnockdownExpected Concordance
Cell Proliferation Variable effects; may decrease proliferation in some models[7]Decreased proliferation[8]High
Cell Differentiation Induction of differentiation (e.g., in AML)[9]Promotes differentiation[3]High
Apoptosis May induce apoptosis in some contextsCan induce apoptosisModerate to High
Colony Formation Reduced colony-forming abilityReduced colony-forming abilityHigh
Gene Expression Reversal of hypermethylation-induced gene expression changesSimilar reversal of gene expression signaturesHigh

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for validating the on-target effects of a mIDH1 inhibitor and for performing IDH1 genetic knockdown.

Protocol 1: Cellular Assay for mIDH1 Inhibitor Activity
  • Cell Culture : Culture an appropriate IDH1-mutant cell line (e.g., U87-MG-mIDH1 for glioma, patient-derived AML cells) in recommended media.

  • Compound Treatment : Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound or a reference inhibitor for 48-72 hours.

  • 2-HG Measurement : Collect cell culture supernatant or cell lysates. Measure 2-HG levels using a commercially available 2-HG assay kit (colorimetric or fluorometric) or by LC-MS/MS for greater sensitivity and specificity.

  • Viability/Proliferation Assay : In parallel, assess cell viability using an MTS or CellTiter-Glo assay to determine the effect of the inhibitor on cell proliferation.

  • Data Analysis : Calculate the IC50 value for 2-HG inhibition and the GI50 for cell growth inhibition.

Protocol 2: siRNA-Mediated Knockdown of IDH1
  • siRNA Design and Preparation : Obtain pre-designed and validated siRNAs targeting the human IDH1 gene. Also, include a non-targeting control siRNA. Prepare stock and working solutions of siRNAs in RNase-free water.[10][11]

  • Transfection :

    • Seed the target cells (e.g., HT1080, U87-MG-mIDH1) in 6-well plates.

    • On the day of transfection, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.[12]

    • Incubate the siRNA-lipid complexes for 20 minutes at room temperature.

    • Add the complexes to the cells and incubate for 24-72 hours.

  • Validation of Knockdown :

    • qRT-PCR : At 24-48 hours post-transfection, extract total RNA and perform quantitative real-time PCR to quantify the reduction in IDH1 mRNA levels.

    • Western Blot : At 48-72 hours post-transfection, lyse the cells and perform a Western blot to assess the reduction in IDH1 protein levels.

  • Phenotypic Assays : Following confirmation of knockdown, perform the same phenotypic and biochemical assays as with the inhibitor treatment (e.g., 2-HG measurement, proliferation, differentiation, and apoptosis assays).

Visualizing the Workflow and Pathway

Diagrams created using Graphviz (DOT language) help to visualize the experimental logic and the underlying biological pathway.

Mutant IDH1 Signaling Pathway

mIDH1_Pathway cluster_wild_type Wild-Type IDH1 cluster_mutant Mutant IDH1 cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG IDH1 (WT) m_alpha_KG α-Ketoglutarate (α-KG) D2HG D-2-Hydroxyglutarate (2-HG) m_alpha_KG->D2HG IDH1 (Mutant) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) D2HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis mIDH1_IN_1 This compound mIDH1_IN_1->D2HG Inhibits IDH1_siRNA IDH1 siRNA IDH1_siRNA->D2HG Reduces via Knockdown

Caption: The signaling pathway of mutant IDH1 and points of intervention.

Experimental Workflow for On-Target Validation

Validation_Workflow cluster_treatment Treatment Arms cluster_assays Assays cluster_validation Validation Inhibitor This compound Treatment Biochemical Biochemical Analysis (2-HG Measurement) Inhibitor->Biochemical Phenotypic Phenotypic Assays (Proliferation, Differentiation, Apoptosis) Inhibitor->Phenotypic Molecular Molecular Analysis (Gene Expression) Inhibitor->Molecular Knockdown IDH1 siRNA Knockdown Knockdown->Biochemical Knockdown->Phenotypic Knockdown->Molecular Control Vehicle / Control siRNA Control->Biochemical Control->Phenotypic Control->Molecular Validation On-Target Effect Validation Biochemical->Validation Phenotypic->Validation Molecular->Validation

Caption: Workflow for comparing mIDH1 inhibitor effects to genetic knockdown.

Conclusion

Validating the on-target effects of a novel mIDH1 inhibitor is a critical step in its preclinical development. By directly comparing the biochemical and phenotypic consequences of the inhibitor with those of genetic knockdown of IDH1, researchers can confidently attribute the observed effects to the specific inhibition of the mutant enzyme. This comparative approach, supported by robust experimental protocols and clear data analysis, provides the necessary evidence to advance a promising therapeutic candidate. The concordance between the effects of this compound and IDH1 siRNA on 2-HG levels, cell differentiation, and proliferation will serve as strong validation of its on-target activity.

References

A Comparative Guide to the Pharmacokinetic Profiles of mIDH1-IN-1 (Ivosidenib) and GSK864

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors: mIDH1-IN-1, also known as Ivosidenib (AG-120), and GSK864. Developed for researchers, scientists, and drug development professionals, this document summarizes key pharmacokinetic data, details experimental methodologies, and visualizes relevant pathways and workflows to offer an objective performance comparison.

Introduction to mIDH1 Inhibitors

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by inducing epigenetic dysregulation and blocking cellular differentiation. Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy.

Ivosidenib (AG-120) is a first-in-class, potent, and selective oral inhibitor of mutant IDH1, approved for the treatment of mIDH1-positive cancers. It has been extensively studied in preclinical and clinical settings, providing a wealth of pharmacokinetic and pharmacodynamic data.

GSK864 is another potent and selective inhibitor of mutant IDH1. It was developed as a tool compound with improved pharmacokinetic properties compared to its predecessors, demonstrating in vivo efficacy in preclinical cancer models. However, detailed public data on its pharmacokinetic profile is less extensive than for Ivosidenib.

Signaling Pathway of Mutant IDH1

Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate (α-KG) to 2-HG. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, contributing to cancer development. Inhibitors of mIDH1 block the production of 2-HG, thereby restoring normal cellular differentiation.

Mutant_IDH1_Signaling_Pathway Mutant IDH1 Signaling Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 Histone & DNA Demethylation Histone & DNA Demethylation alpha-Ketoglutarate->Histone & DNA Demethylation Normal Differentiation Normal Differentiation Histone & DNA Demethylation->Normal Differentiation Isocitrate_mut Isocitrate alpha-Ketoglutarate_mut alpha-Ketoglutarate Isocitrate_mut->alpha-Ketoglutarate_mut Wild-Type IDH1 activity 2-Hydroxyglutarate 2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate_mut->2-Hydroxyglutarate Mutant IDH1 Inhibition_Demethylation Inhibition of Histone & DNA Demethylases 2-Hydroxyglutarate->Inhibition_Demethylation Blocked_Differentiation Blocked Differentiation & Tumorigenesis Inhibition_Demethylation->Blocked_Differentiation mIDH1_Inhibitor This compound / GSK864 mIDH1_Inhibitor->2-Hydroxyglutarate Inhibits Production

Caption: Signaling pathway of mutant IDH1 and the mechanism of its inhibitors.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and safety. Below is a comparative summary of the available pharmacokinetic data for Ivosidenib and GSK864.

Ivosidenib (this compound)

Ivosidenib has been extensively characterized in multiple preclinical species and in humans. It generally exhibits good oral absorption, low clearance, and a long terminal half-life.[1]

Table 1: Pharmacokinetic Parameters of Ivosidenib in Preclinical Species and Humans

ParameterMouseRatDogMonkeyHuman
Dose (mg/kg) 10 (PO)10 (PO)2 (PO)2 (PO)500 mg (QD, PO)
Cmax (ng/mL) 1668[2]338018601170~4500
Tmax (h) 0.5[2]4.04.02.0~3
AUC (ng·h/mL) 7462[2]471003030014800~86382 (AUC0-24)[3]
Half-life (t1/2, h) 4.06 (PO)[2]18.514.85.340-102[4]
Bioavailability (%) 61[2]787039Not available
Clearance (mL/min/kg) 6.85 (IV)[2]3.51.12.2Low
Volume of Distribution (L/kg) 1.70 (IV)[2]4.91.81.1Moderate

Data compiled from multiple sources.[1][2][3][4][5] Values are approximate and can vary based on study conditions.

GSK864

Published pharmacokinetic data for GSK864 is limited. It has been described as having improved pharmacokinetic properties over earlier compounds and has been used in in vivo studies, suggesting sufficient exposure to exert its biological effects.[6]

Table 2: Available In Vivo Study Information for GSK864

ParameterMouse
Dose (mg/kg) 150 or 213 (IP)[6]
Administration Route Intraperitoneal (IP)[6]
Vehicle Propylene glycol, DMSO, PEG-400, and water (16.7:3.3:40:40)[6]
Pharmacokinetic Parameters Not publicly available

Note: Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability for GSK864 are not available in the cited literature.

Experimental Protocols

The determination of pharmacokinetic parameters relies on well-defined experimental procedures. Below are the general methodologies employed in the studies of Ivosidenib and the limited information available for GSK864.

Pharmacokinetic Analysis Workflow

Pharmacokinetic_Analysis_Workflow General Workflow for Preclinical Pharmacokinetic Studies Animal_Dosing Animal Dosing (e.g., Oral, IV, IP) Blood_Sampling Serial Blood Sampling (e.g., tail vein, cardiac puncture) Animal_Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Preparation Sample_Analysis Sample Analysis (LC-MS/MS) Plasma_Preparation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis (Non-compartmental or Compartmental) Sample_Analysis->Data_Analysis Parameter_Determination Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) Data_Analysis->Parameter_Determination

Caption: A generalized workflow for conducting preclinical pharmacokinetic studies.

Ivosidenib Experimental Protocol
  • Animal Models: Studies have been conducted in mice (e.g., BALB/c), rats (e.g., Sprague-Dawley), beagle dogs, and cynomolgus monkeys.[1]

  • Administration: Ivosidenib is typically administered orally (PO) via gavage as a suspension or solution. Intravenous (IV) administration is used to determine absolute bioavailability.[2]

  • Dosing: Single-dose and multiple-dose studies are performed across a range of concentrations.

  • Sample Collection: Blood samples are collected at various time points post-administration from sites like the tail vein or via cardiac puncture at the termination of the study.

  • Sample Processing: Plasma is separated from whole blood by centrifugation.

  • Bioanalysis: Plasma concentrations of Ivosidenib and its metabolites are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2]

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[4]

GSK864 Experimental Protocol
  • Animal Models: In vivo studies have been reported in mice.[6]

  • Administration: GSK864 has been administered intraperitoneally (IP).[7]

  • Dosing: A dose of 150 mg/kg has been used in xenograft models.[6] A dose of 213 mg/kg was used in a mouse study where blood samples were collected.[7]

  • Vehicle: A formulation of propylene glycol, DMSO, PEG-400, and water has been used for in vivo administration.[6]

  • Sample Collection: In one study, serial blood samples were collected from the femoral artery at 15, 30, 45, 60, 120, and 180 minutes post-administration.[7]

  • Bioanalysis: While not explicitly detailed, analysis of drug concentration in plasma would typically be performed using LC-MS/MS.

Summary and Comparison

A direct and comprehensive comparison of the pharmacokinetic profiles of Ivosidenib and GSK864 is challenging due to the limited availability of public data for GSK864.

  • Ivosidenib has a well-documented and favorable pharmacokinetic profile across multiple species, characterized by good oral bioavailability, low clearance, and a long half-life, making it suitable for once-daily oral dosing in humans.[1][4] Its extensive preclinical and clinical data package provides a strong basis for understanding its disposition and for dose selection.

  • GSK864 is presented as a tool compound with improved pharmacokinetics, and its use in in vivo models demonstrates that it achieves sufficient exposure to be pharmacologically active.[6] The intraperitoneal route of administration used in the reported mouse studies bypasses first-pass metabolism, which may differ from an oral administration profile. The lack of publicly available quantitative data on its absorption, distribution, metabolism, and excretion limits a direct comparison with Ivosidenib.

References

Assessing the Selectivity of mIDH1-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative assessment of the selectivity of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, with a focus on mIDH1-IN-1, against other metabolic enzymes. Due to the limited public availability of a broad selectivity panel for this compound, this guide utilizes data from the well-characterized and clinically approved mIDH1 inhibitor, Ivosidenib (AG-120), as a representative example to illustrate the principles and methodologies of selectivity profiling.

Executive Summary

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of Ivosidenib (AG-120) against various IDH isoforms, showcasing its selectivity for the mutant IDH1 enzyme. This data is representative of the high selectivity that is a key characteristic of therapeutic mIDH1 inhibitors.

Enzyme TargetInhibitorIC50 (nM)Selectivity Fold (vs. mIDH1 R132H)Reference
Mutant IDH1 (R132H) Ivosidenib (AG-120)12-[1]
Wild-Type IDH1 Ivosidenib (AG-120)> 10,000> 833[2]
Wild-Type IDH2 Ivosidenib (AG-120)> 10,000> 833[2]
Mutant IDH1 (R132C) Ivosidenib (AG-120)302.5[2]

Note: A higher IC50 value indicates lower potency. The selectivity fold is calculated by dividing the IC50 for the off-target enzyme by the IC50 for the primary target (mIDH1 R132H). A higher selectivity fold indicates greater selectivity.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible biochemical assays. Below are detailed methodologies for key experiments cited in the assessment of mIDH1 inhibitors.

mIDH1 (R132H) Enzyme Inhibition Assay (Diaphorase-Coupled)

This assay quantifies the production of NADP+ which is coupled to the reduction of resazurin to the fluorescent product, resorufin, by the enzyme diaphorase.

Materials:

  • Recombinant human IDH1-R132H enzyme

  • α-ketoglutarate (α-KG)

  • NADPH

  • Diaphorase

  • Resazurin

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% BSA, and 2 mM DTT.

  • Test compound (this compound or other inhibitors)

  • 384-well black microplates

  • Plate reader with fluorescence detection (Ex/Em = 544/590 nm)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

  • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 10 µL of a solution containing IDH1-R132H enzyme and NADPH in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of a solution containing α-KG, diaphorase, and resazurin in assay buffer.

  • Immediately begin kinetic reading of fluorescence intensity on a plate reader at 37°C for 30-60 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence curve.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.[3]

Cellular 2-HG Production Assay (LC-MS/MS)

This assay measures the intracellular accumulation of the oncometabolite 2-HG in cancer cells expressing mutant IDH1.[4]

Materials:

  • HT1080 (IDH1 R132C mutant) or U-87 MG (engineered to express IDH1 R132H) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Methanol with internal standard (e.g., 13C5-2-HG)

  • LC-MS/MS system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle for 48-72 hours.

  • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells by adding 1 mL of ice-cold 80% methanol containing the internal standard.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Quantify the concentration of 2-HG by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.

  • Determine the EC50 value for the inhibition of 2-HG production.

Mandatory Visualizations

Signaling Pathway of IDH1 and the Impact of this compound

IDH1_Pathway cluster_normal Normal Cell (Wild-Type IDH1) cluster_cancer Cancer Cell (Mutant IDH1) Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 aKG α-Ketoglutarate wtIDH1->aKG NADPH NADPH wtIDH1->NADPH NADP NADP+ NADP->wtIDH1 aKG_mut α-Ketoglutarate mIDH1 Mutant IDH1 (e.g., R132H) aKG_mut->mIDH1 twoHG 2-Hydroxyglutarate (Oncometabolite) mIDH1->twoHG NADP_mut NADP+ mIDH1->NADP_mut NADPH_mut NADPH NADPH_mut->mIDH1 mIDH1_IN_1 This compound mIDH1_IN_1->mIDH1 Inhibits

Caption: IDH1 pathway in normal and cancer cells.

Experimental Workflow for Selectivity Profiling

Selectivity_Workflow cluster_panel Metabolic Enzyme Panel start Start: Compound Synthesis (this compound) primary_screen Primary Screen: mIDH1 R132H Enzyme Inhibition Assay start->primary_screen determine_ic50 Determine IC50 against mIDH1 primary_screen->determine_ic50 selectivity_panel Selectivity Panel Screening determine_ic50->selectivity_panel Potent Hits wtIDH1 Wild-Type IDH1 selectivity_panel->wtIDH1 wtIDH2 Wild-Type IDH2 selectivity_panel->wtIDH2 other_dehydrogenases Other Dehydrogenases selectivity_panel->other_dehydrogenases kinases Kinase Panel selectivity_panel->kinases data_analysis Data Analysis: Calculate Selectivity Fold end End: Selectivity Profile Established data_analysis->end wtIDH1->data_analysis wtIDH2->data_analysis other_dehydrogenases->data_analysis kinases->data_analysis

Caption: Workflow for assessing inhibitor selectivity.

References

A Comparative Guide to mIDH1-IN-1 and ML309: Potent Inhibitors of Mutant Isocitrate Dehydrogenase 1

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) have emerged as a promising class of drugs. Mutations in the IDH1 enzyme lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. This guide provides a detailed comparison of two notable mIDH1 tool compounds, mIDH1-IN-1 and ML309, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on published experimental data.

Mechanism of Action

Both this compound and ML309 are potent and selective inhibitors of the mutated form of IDH1. The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations, most commonly at the R132 residue, confer a neomorphic activity, causing the enzyme to convert α-KG to 2-HG.[1] This accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, contributing to cancer development.[2] mIDH1 inhibitors like this compound and ML309 are designed to specifically target the mutant enzyme, thereby blocking the production of 2-HG and restoring normal cellular function.

Performance Data

The following tables summarize the key in vitro efficacy data for this compound and ML309 based on available literature. It is important to note that these data are derived from separate studies and not from a direct head-to-head comparison. Therefore, variations in experimental conditions should be considered when interpreting these results.

Table 1: Biochemical and Cellular Activity of this compound

Assay TypeTarget/Cell LineEndpointValueReference
Biochemical AssayMutant IDH1 (R132H)IC50961.5 nM[2]
Cellular AssayHT1080 (fibrosarcoma)EC50 (2-HG production)208.6 ± 8.0 nM[2]
Cellular AssayIDH1 mutant-U-87 (glioblastoma)IC50 (anti-proliferation)41.8 nM[2]

Table 2: Biochemical and Cellular Activity of ML309

Assay TypeTarget/Cell LineEndpointValueReference
Biochemical AssayMutant IDH1 (R132H)IC5096 nM[3]
Biochemical AssayWild-Type IDH1IC50>35 µM[3]
Cellular AssayU87MG (glioblastoma)EC50 (2-HG production)500 nM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Biochemical Assay: mIDH1 Enzyme Inhibition (NADPH Consumption Assay)

This assay measures the enzymatic activity of mIDH1 by monitoring the consumption of the cofactor NADPH, which has a characteristic absorbance at 340 nm.

  • Reagents:

    • Recombinant human mIDH1 (R132H) enzyme

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • α-ketoglutarate (α-KG)

    • NADPH

    • Test compounds (this compound or ML309) dissolved in DMSO

  • Procedure:

    • Add assay buffer, mIDH1 enzyme, and NADPH to the wells of a microplate.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding α-KG.

    • Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the rate of NADPH consumption and determine the IC50 values of the inhibitors.[4]

Cellular Assay: 2-Hydroxyglutarate (2-HG) Production Assay (LC-MS/MS)

This assay quantifies the amount of 2-HG produced by cancer cells harboring IDH1 mutations.

  • Cell Culture:

    • Culture IDH1-mutant cancer cells (e.g., HT1080 or U-87 MG) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (this compound or ML309).

    • Incubate for a specified period (e.g., 48 hours).

  • Metabolite Extraction:

    • Collect both the cell culture medium and the cell pellets.

    • Perform a metabolite extraction using a suitable solvent system (e.g., 80% methanol).

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate 2-HG from other metabolites using a suitable chromatography column.

    • Quantify the amount of 2-HG based on its specific mass-to-charge ratio.

    • Determine the EC50 values for the inhibition of 2-HG production.[5][6][7]

Cellular Assay: Cell Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed IDH1-mutant cells in a 96-well plate at a predetermined density.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate for a defined period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values for anti-proliferative activity.[8][9][10]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_wtIDH1 Wild-Type IDH1 cluster_mIDH1 Mutant IDH1 cluster_inhibitors Inhibitors Isocitrate Isocitrate wtIDH1 wtIDH1 Isocitrate->wtIDH1 alpha_KG α-Ketoglutarate mIDH1 mIDH1 alpha_KG->mIDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) wtIDH1->alpha_KG mIDH1->Two_HG mIDH1_IN_1 This compound mIDH1_IN_1->mIDH1 ML309 ML309 ML309->mIDH1

Caption: Mutant IDH1 Signaling Pathway and Inhibition.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents (mIDH1, NADPH, α-KG, Inhibitor) start->prepare_reagents add_to_plate Add Enzyme, NADPH, and Inhibitor to Microplate prepare_reagents->add_to_plate incubate Incubate at Room Temp add_to_plate->incubate add_substrate Add α-KG to Initiate Reaction incubate->add_substrate measure_absorbance Measure Absorbance at 340 nm (NADPH Consumption) add_substrate->measure_absorbance analyze_data Calculate IC50 Values measure_absorbance->analyze_data end End analyze_data->end

Caption: Biochemical Assay Workflow for mIDH1 Inhibitors.

Cellular_Assay_Workflow start Start seed_cells Seed IDH1-Mutant Cells in Multi-well Plate start->seed_cells treat_cells Treat Cells with Inhibitors seed_cells->treat_cells incubate_cells Incubate for 48 hours treat_cells->incubate_cells extract_metabolites Extract Metabolites from Cells and Media incubate_cells->extract_metabolites lc_ms_analysis Analyze 2-HG Levels by LC-MS/MS extract_metabolites->lc_ms_analysis analyze_data Calculate EC50 Values lc_ms_analysis->analyze_data end End analyze_data->end

Caption: Cellular 2-HG Production Assay Workflow.

References

Safety Operating Guide

Proper Disposal Procedures for mIDH1-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for mIDH1-IN-1, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is imperative to follow institutional and regulatory guidelines to ensure a safe working environment and prevent environmental contamination.

Key Compound Information

A summary of essential data for this compound is provided in the table below. This information is crucial for accurate labeling and record-keeping during the disposal process.

PropertyValueReference
Chemical Name This compound (compound 43)MedChemExpress
CAS Number 1355326-21-4MedChemExpress
Molecular Formula C30H31FN4O2MedChemExpress
Molecular Weight 498.59 g/mol MedChemExpress
Hazard Classification Not a hazardous substance or mixtureMedChemExpress SDS

Experimental Protocols for Disposal

The recommended disposal procedure for this compound involves a multi-step process that prioritizes safety and compliance. As specific disposal protocols for this compound are not extensively detailed in publicly available resources, the following procedure is based on general best practices for non-hazardous laboratory chemical waste and the information available in the product's SDS.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Gloves

2. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired solid this compound in a clearly labeled, sealed container. The container should be compatible with the chemical.

  • Liquid Waste (Solutions): If this compound is in a solvent, collect the solution in a designated, leak-proof waste container. Do not mix with other incompatible waste streams. The container must be clearly labeled with the contents, including the name of the solvent and the approximate concentration of this compound.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weighing boats, and gloves, should be collected in a designated, sealed waste bag or container.

3. Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • "Non-Hazardous Waste"

  • The full chemical name: "this compound"

  • CAS Number: "1355326-21-4"

  • The name of the principal investigator or laboratory contact.

  • The accumulation start date.

4. Consultation with Environmental Health and Safety (EHS): This is a critical step. Before proceeding with disposal, you must contact your institution's Environmental Health and Safety (EHS) office. Provide them with the Safety Data Sheet and a description of the waste. They will provide specific instructions based on your institution's policies and local regulations.

5. Disposal Pathway: Based on the guidance from your EHS office, the disposal pathway will likely be one of the following:

  • Designated Chemical Waste Pickup: Your EHS office will arrange for the collection of the labeled waste containers. This is the most common and recommended method for laboratory chemical waste.

  • Incineration: For potent pharmacological compounds, even if not classified as hazardous, incineration is often the preferred method of destruction to prevent their release into the environment. Your EHS provider will manage this process.

Important Considerations:

  • Do NOT dispose of this compound down the drain. While it may not be classified as hazardous, its biological activity as a potent inhibitor necessitates preventing its entry into the water system.

  • Do NOT dispose of this compound in the regular trash. This can pose a risk to custodial staff and the environment.

  • Maintain accurate records of the amount of this compound disposed of and the date of disposal.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated) ppe->segregate label_waste Label Waste Container Accurately segregate->label_waste consult_ehs Consult Institutional EHS Office with SDS label_waste->consult_ehs follow_ehs Follow EHS Guidance for Disposal consult_ehs->follow_ehs pickup Arrange for Designated Chemical Waste Pickup follow_ehs->pickup end End: Disposal Complete pickup->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

Essential Safety and Disposal Plan for Handling mIDH1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the research chemical mIDH1-IN-1, including personal protective equipment (PPE) recommendations, operational procedures, and a disposal plan. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE should be worn to protect against potential exposure.[2][3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Preparing Solutions Lab coat, safety glasses with side shields, and nitrile gloves.[4][5][6]
Handling Solutions Lab coat, safety glasses with side shields, and nitrile gloves.[4][5][6]
General Laboratory Operations Standard laboratory attire: long pants, and closed-toe shoes.[5]

It is important to inspect all PPE for integrity before use and to replace it if damaged.[7]

Operational Handling and First Aid

Engineering Controls:

  • When handling the solid form of this compound, especially when weighing, it is advisable to work in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.[2][3]

Safe Handling Practices:

  • Avoid direct contact with the skin and eyes.[7]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Wash hands thoroughly after handling the compound.[7]

First Aid Measures: In the event of accidental exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
Skin Contact Remove contaminated clothing and rinse the affected skin thoroughly with water. If irritation persists, seek medical attention.[7]
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Disposal Plan

The disposal of non-hazardous chemical waste must comply with institutional and local regulations.[1][8]

Waste Characterization:

  • This compound is not classified as a hazardous substance according to its SDS.[1]

Disposal Procedures:

  • Unused Solid this compound: Solid, non-hazardous chemical waste may be suitable for disposal in the regular trash, but it is crucial to first consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[1] Never dispose of chemicals in laboratory trash cans that will be handled by custodial staff.[1]

  • Solutions of this compound: Some non-hazardous liquid waste may be permissible for drain disposal with prior approval from your institution's EHS office.[1] Do not pour solutions down the sink without this confirmation.

  • Empty Containers: Empty containers should be thoroughly rinsed. The rinsate should be collected and disposed of as chemical waste. After rinsing, deface the label and dispose of the container in the regular trash or as directed by your institution.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE (Lab Coat, Safety Glasses, Gloves) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Handle Solutions with Care E->F G Decontaminate Work Area F->G H Dispose of Waste per Institutional Guidelines G->H I Rinse & Dispose of Empty Containers H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.